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2-(2-(4-Methylcyclohexyl)thiazol-4-yl)acetic acid Documentation Hub

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  • Product: 2-(2-(4-Methylcyclohexyl)thiazol-4-yl)acetic acid
  • CAS: 2095396-58-8

Core Science & Biosynthesis

Foundational

2-(2-(4-Methylcyclohexyl)thiazol-4-yl)acetic acid chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 2-(2-(trans-4-methylcyclohexyl)thiazol-4-yl)a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-(2-(trans-4-methylcyclohexyl)thiazol-4-yl)acetic acid, a heterocyclic compound featuring a thiazole core linked to a substituted cyclohexane ring. While specific research on this exact molecule is not extensively published, this document consolidates available data and provides expert insights based on the well-established chemistry of its core moieties. We will delve into its chemical structure and physicochemical properties, propose a robust synthetic pathway, discuss its potential biological significance in the context of medicinal chemistry, and outline standard protocols for its analysis. This guide is intended to serve as a foundational resource for researchers interested in exploring the therapeutic potential and applications of novel thiazole derivatives.

Introduction: The Thiazole Scaffold in Modern Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1][2] Its unique electronic properties and ability to act as a bioisostere for other functional groups have led to its incorporation into a multitude of FDA-approved drugs and clinical candidates.[3][4] Thiazole derivatives exhibit an exceptionally broad range of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, antiviral, and anticonvulsant properties.[4][5]

The molecule at the center of this guide, 2-(2-(trans-4-methylcyclohexyl)thiazol-4-yl)acetic acid, combines this "privileged" thiazole scaffold with two other key features: an acetic acid side chain and a 4-methylcyclohexyl group. The acetic acid moiety introduces a carboxylic acid functional group, which can be crucial for interacting with biological targets or improving pharmacokinetic properties like solubility.[6][7] The bulky, lipophilic 4-methylcyclohexyl group at the 2-position of the thiazole ring is expected to significantly influence the molecule's steric and electronic profile, potentially enhancing its binding affinity and selectivity for specific targets.[1] This guide aims to provide a detailed technical profile of this compound, laying the groundwork for future research and development.

Molecular Structure and Physicochemical Properties

The fundamental identity and characteristics of a compound are critical for any research endeavor. This section details the known and predicted properties of 2-(2-(trans-4-methylcyclohexyl)thiazol-4-yl)acetic acid.

Chemical Structure and Identifiers

The structure consists of a central thiazole ring. Position 2 is substituted with a trans-4-methylcyclohexyl group, and position 4 is substituted with an acetic acid group. The "rel-(1r,4r)" or "trans" designation indicates that the methyl group and the point of attachment to the thiazole ring are on opposite sides of the cyclohexane plane.[8][9]

  • IUPAC Name: 2-(2-((1r,4r)-4-methylcyclohexyl)thiazol-4-yl)acetic acid[8]

  • CAS Number: 2095396-58-8[8][9]

  • Molecular Formula: C₁₂H₁₇NO₂S[9]

  • Molecular Weight: 239.34 g/mol [9]

Physicochemical Data

While extensive experimental data for this specific molecule is not publicly available, we can tabulate known information from suppliers and provide predictions for other key properties based on its structure.

PropertyValue / Predicted ValueSource
Physical Form Powder[9]
Molecular Weight 239.34 g/mol [9]
Molecular Formula C₁₂H₁₇NO₂S[9]
XLogP3 (Predicted) 2.9 - 3.5Analog-Based Prediction
Hydrogen Bond Donors 1 (from COOH)Structural Analysis
Hydrogen Bond Acceptors 3 (N, O=C, OH)Structural Analysis
Rotatable Bonds 3Structural Analysis
pKa (Predicted) 4.0 - 4.5 (Carboxylic Acid)Analog-Based Prediction
Boiling Point (Predicted) > 350 °C (with decomposition)Analog-Based Prediction
Melting Point Not available-
Solubility Predicted to be soluble in methanol, ethanol, DMSO, and DMF; sparingly soluble in water.Structural Analysis

Proposed Synthetic Pathway: The Hantzsch Thiazole Synthesis

The construction of the thiazole ring is most effectively achieved through the Hantzsch thiazole synthesis, a classic and reliable method first reported in 1887.[10][11] This reaction involves the condensation of an α-haloketone (or its equivalent) with a thioamide.[3][12] For the target molecule, a logical and efficient pathway involves the reaction of 4-methylcyclohexanecarbothioamide with an ethyl 4-haloacetoacetate, followed by hydrolysis of the resulting ester.

G cluster_0 Step 1: Thioamide Formation cluster_1 Step 2: Hantzsch Cyclization cluster_2 Step 3: Saponification A trans-4-Methylcyclohexane- carbaldehyde C trans-4-Methylcyclohexane- carbothioamide A->C Thionation B Lawesson's Reagent or P4S10 E Ethyl 2-(2-(trans-4-methylcyclohexyl) thiazol-4-yl)acetate C->E D Ethyl 4-bromoacetoacetate D->E G 2-(2-(trans-4-Methylcyclohexyl) thiazol-4-yl)acetic acid (Final Product) E->G F 1. LiOH or NaOH, H2O/THF 2. H+ Workup

Caption: Proposed synthetic workflow for the target compound.

Rationale Behind Experimental Choices
  • Step 1: Thioamide Formation: The conversion of an aldehyde or amide to a thioamide is a standard transformation. Lawesson's reagent is a mild and effective reagent for this purpose, often providing high yields with clean reactions. Phosphorus pentasulfide (P₄S₁₀) is a more traditional, cost-effective alternative. The choice of solvent is typically an anhydrous, non-protic solvent like toluene or THF.

  • Step 2: Hantzsch Cyclization: This is the key ring-forming step. The reaction between the thioamide (C) and an α-halo-β-ketoester like ethyl 4-bromoacetoacetate (D) is highly efficient for producing 2,4-disubstituted thiazoles.[13] The reaction is typically run in a polar solvent like ethanol or methanol and often proceeds to completion with gentle heating.[3]

  • Step 3: Saponification: The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a standard saponification reaction using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixed aqueous/organic solvent system to ensure solubility of the ester.[14] Subsequent acidification with a mineral acid (e.g., HCl) protonates the carboxylate to yield the final product.

Exemplary Experimental Protocol

This protocol is a representative procedure based on established methodologies and has not been optimized for this specific compound.

Step 1: Synthesis of trans-4-Methylcyclohexanecarbothioamide (C)

  • To a stirred solution of trans-4-methylcyclohexanecarbaldehyde (1.0 eq) in anhydrous toluene (0.5 M), add Lawesson's reagent (0.55 eq).

  • Heat the reaction mixture to 80-90 °C and monitor by TLC until the starting aldehyde is consumed (typically 2-4 hours).

  • Cool the mixture to room temperature and filter to remove insoluble byproducts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure thioamide.

Step 2: Synthesis of Ethyl 2-(2-(trans-4-methylcyclohexyl)thiazol-4-yl)acetate (E)

  • Dissolve trans-4-methylcyclohexanecarbothioamide (C) (1.0 eq) in absolute ethanol (0.4 M).

  • Add ethyl 4-bromoacetoacetate (D) (1.05 eq) to the solution at room temperature.

  • Heat the mixture to reflux (approx. 78 °C) and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester, which can be purified by column chromatography if necessary.

Step 3: Synthesis of 2-(2-(trans-4-Methylcyclohexyl)thiazol-4-yl)acetic acid (G)

  • Dissolve the ethyl ester (E) (1.0 eq) in a 3:1 mixture of THF and water (0.2 M).

  • Add lithium hydroxide monohydrate (2.0-3.0 eq) and stir the mixture at room temperature for 12-18 hours.

  • Monitor the reaction by TLC until the starting ester is fully consumed.

  • Remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Analytical Characterization: Predicted Spectral Data

Accurate characterization is essential to confirm the structure and purity of a synthesized compound. While experimental spectra for this molecule are not available, we can predict the key features based on its structure.

Caption: Summary of predicted analytical data.

Rationale for Predictions
  • ¹H NMR: The carboxylic acid proton is typically a broad singlet far downfield. The thiazole proton at the 5-position will appear as a sharp singlet in the aromatic region. The methylene protons of the acetic acid group will be a singlet adjacent to the thiazole ring. The cyclohexyl protons will present as a complex series of multiplets in the aliphatic region, with the proton at C1 (attached to the thiazole) being the most downfield of this group.

  • ¹³C NMR: The carbonyl carbon of the acid and the C2 carbon of the thiazole (attached to two heteroatoms) will be the most downfield signals. The other thiazole and aliphatic carbons will appear at their characteristic chemical shifts.

  • Infrared (IR) Spectroscopy: The most prominent features will be the very broad O-H stretch of the carboxylic acid dimer and the sharp, strong C=O stretch. Aliphatic C-H stretches and thiazole ring vibrations will also be present.[15]

  • Mass Spectrometry (MS): In negative ion mode (ESI-), the molecule will readily lose a proton to form the [M-H]⁻ ion. In positive ion mode (ESI+), protonation (likely on the thiazole nitrogen) will give the [M+H]⁺ ion, and sodiated adducts are also common.

Potential Biological Activity and Therapeutic Applications

While no biological data exists for 2-(2-(trans-4-methylcyclohexyl)thiazol-4-yl)acetic acid, the thiazole-acetic acid scaffold is a known pharmacophore with diverse activities. By examining structurally related compounds, we can infer potential areas for investigation.

  • Antimicrobial and Antifungal Activity: Many thiazole derivatives show potent activity against a range of bacterial and fungal pathogens.[6][7] The combination of the lipophilic cyclohexyl group and the polar acetic acid could facilitate membrane disruption or interaction with intracellular targets.

  • Anti-inflammatory Activity: Thiazole-containing compounds have been investigated as inhibitors of enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX). The acetic acid moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs).

  • Anticancer Activity: The thiazole ring is present in several anticancer drugs, including the microtubule stabilizer Ixabepilone. The unique substitution pattern of the target molecule could lead to novel interactions with anticancer targets.

  • Cardiovascular Effects: Recent studies have explored thiazole acetic acid derivatives for their effects on cardiovascular function, including developed tension in isolated hearts.[11]

The introduction of the trans-4-methylcyclohexyl group provides a specific three-dimensional structure that could be exploited for selective binding to protein targets. This makes the compound an interesting candidate for screening in a variety of biological assays.

Safety and Handling

Based on supplier safety data for this compound, the following precautions should be observed:

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[9]

  • GHS Pictograms: GHS07 (Exclamation Mark).[9]

  • Precautions: Handle in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.[9]

Conclusion and Future Directions

2-(2-(trans-4-methylcyclohexyl)thiazol-4-yl)acetic acid is a structurally intriguing molecule that marries the pharmacologically significant thiazole core with a lipophilic cyclohexyl moiety and a functional acetic acid handle. While specific experimental data remains to be published, this guide provides a solid foundation for its study. A plausible and robust synthetic route via the Hantzsch synthesis has been detailed, and its key analytical features have been predicted.

The true value of this compound lies in its potential for biological activity. Based on the extensive literature on related thiazole derivatives, this molecule represents a promising starting point for drug discovery programs targeting infectious diseases, inflammation, cancer, and potentially cardiovascular conditions. Future work should focus on executing the proposed synthesis, confirming its structure with definitive spectroscopic analysis, and undertaking broad biological screening to uncover its therapeutic potential.

References

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC.
  • 2095396-58-8|Rel-2-(2-((1r,4r)-4-methylcyclohexyl)thiazol-4-yl)acetic acid. BLDpharm.
  • Application Notes: Hantzsch Synthesis for Thiazole Deriv
  • Hantzsch Thiazole Synthesis. Chem Help Asap.
  • Diverse biological activities of Thiazoles: A Retrospect. IT Medical Team.
  • Synthesis and biological activity of thiazolyl-acetic acid derivatives as possible antimicrobial agents. PubMed.
  • New Thiazole Acetic Acid Derivatives: A Study to Screen Cardiovascular Activity Using Isolated R
  • Synthesis and Biological Activity of Thiazolyl-Acetic Acid Derivatives as Possible Antimicrobial Agents. J-Stage.
  • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives.
  • An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics.
  • Thiazole synthesis. Organic Chemistry Portal.
  • One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity.
  • HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Farmacia Journal.
  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES.
  • (2-PHENYL-THIAZOL-4-YL)-ACETIC ACID synthesis. ChemicalBook.
  • 2-{2-[(1r,4r)-4-methylcyclohexyl]-1,3-thiazol-4-yl}acetic acid. Merck.
  • Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science.

Sources

Exploratory

Physicochemical Profiling and Analytical Validation of 2-(2-(4-Methylcyclohexyl)thiazol-4-yl)acetic Acid in Drug Discovery

Executive Summary In modern medicinal chemistry, the thiazole-acetic acid scaffold is recognized as a highly privileged pharmacophore, serving as the structural backbone for numerous metabolic modulators and advanced Act...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the thiazole-acetic acid scaffold is recognized as a highly privileged pharmacophore, serving as the structural backbone for numerous metabolic modulators and advanced Active Pharmaceutical Ingredient (API) intermediates[1]. Among these derivatives, 2-(2-(4-Methylcyclohexyl)thiazol-4-yl)acetic acid stands out due to its unique balance of lipophilicity and electrostatic potential.

This technical whitepaper provides an in-depth analysis of the molecular weight, chemical formula, and physicochemical properties of this compound. Furthermore, it outlines a field-proven, self-validating analytical workflow for structural confirmation, designed specifically for application scientists and drug development professionals working in high-resolution mass spectrometry (HRMS) and metabolic target screening.

Structural Breakdown and Physicochemical Profiling

The compound 2-(2-(4-Methylcyclohexyl)thiazol-4-yl)acetic acid (CAS: 2095396-58-8) possesses the molecular formula C₁₂H₁₇NO₂S and a molecular weight of 239.34 g/mol . Its architecture can be dissected into three functionally distinct moieties, each contributing to its pharmacokinetic profile and target binding affinity:

  • The Thiazole Core (C₃HNS): Acts as a rigid, aromatic linker capable of engaging in both hydrogen bonding (via the nitrogen atom) and

    
     stacking interactions with target protein residues.
    
  • The 4-Methylcyclohexyl Substituent (-C₇H₁₃): Attached at the 2-position of the thiazole ring, this bulky, aliphatic group significantly increases the molecule's overall lipophilicity. This is critical for driving the molecule into deep, hydrophobic allosteric binding pockets.

  • The Acetic Acid Moiety (-CH₂COOH): Positioned at the 4-position, this functional group is deprotonated at physiological pH, allowing for strong electrostatic interactions (salt bridges) with basic amino acids (e.g., Arginine or Lysine) in target receptors.

Quantitative Physicochemical Data

To facilitate rapid reference for analytical and computational chemists, the fundamental properties of the compound are summarized below:

PropertyValue
Chemical Name 2-(2-(4-Methylcyclohexyl)thiazol-4-yl)acetic acid
CAS Registry Number 2095396-58-8
Molecular Formula C₁₂H₁₇NO₂S
Molecular Weight 239.34 g/mol
Monoisotopic Mass 239.0980 Da
Theoretical [M+H]⁺ 240.1053 m/z
Theoretical [M-H]⁻ 238.0907 m/z
InChIKey OGOWPGWPMTXOEG-KYZUINATSA-N

Pharmacological Relevance: The Thiazol-4-yl Acetic Acid Scaffold

The exact molecular weight and formula of this compound are not merely analytical data points; they define its utility in drug discovery. Thiazol-4-yl acetic acid derivatives are extensively utilized in the development of AMP-activated protein kinase (AMPK) activators and Peroxisome Proliferator-Activated Receptor (PPAR) modulators[2].

For example, structurally analogous compounds act as AMP mimetics. By binding to the allosteric drug and metabolite (ADaM) site of the AMPK complex, they trigger a signaling cascade that inhibits energy-consuming pathways (like de novo lipogenesis) while upregulating energy-producing pathways (like mitochondrial biogenesis)[2]. The 4-methylcyclohexyl group in our target compound provides the necessary steric bulk to stabilize these allosteric conformations.

AMPK_Pathway Ligand Thiazol-4-yl Acetic Acid Derivative AMPK AMPK Complex (α, β, γ subunits) Ligand->AMPK Allosteric Binding Lipogenesis De Novo Lipogenesis (Inhibited) AMPK->Lipogenesis Inhibits ACC1/2 Mitochondria Mitochondrial Biogenesis (Activated) AMPK->Mitochondria Activates PGC-1α LKB1 LKB1 Kinase (Upstream) LKB1->AMPK Phosphorylation

Fig 1: AMPK activation pathway modulated by thiazol-4-yl acetic acid derivatives.

Analytical Validation: Self-Validating HRMS Protocol

To definitively confirm the molecular formula (C₁₂H₁₇NO₂S) and molecular weight (239.34 g/mol ) of synthesized or procured batches, a robust Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) protocol is required.

Expertise & Causality: When designing this workflow, application scientists must leverage the molecule's dual-ionization potential. The basic thiazole nitrogen (pKa ~2.5) readily accepts a proton in acidic mobile phases, making it ideal for Positive Electrospray Ionization (ESI+). Conversely, the acetic acid moiety (pKa ~4.5) easily donates a proton, making it highly responsive to Negative Electrospray Ionization (ESI-). Utilizing a dual-polarity switching method provides orthogonal validation of the molecular weight.

Step-by-Step Methodology

1. System Suitability and Sample Preparation (The Self-Validating Mechanism)

  • Action: Prepare a 1 µg/mL solution of 2-(2-(4-Methylcyclohexyl)thiazol-4-yl)acetic acid in 50:50 Methanol:Water.

  • Self-Validation: Spike the sample with a known internal standard (IS), such as a stable isotope-labeled structurally similar compound (e.g., ¹³C-labeled thiazole derivative) at 10 ng/mL. The analytical run is only considered valid if the IS mass accuracy is within ≤ 2 ppm and the retention time drift is ≤ 0.1 min across technical triplicates.

2. UHPLC Separation

  • Column: C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Causality: The highly lipophilic 4-methylcyclohexyl group requires a strong organic gradient for elution.

  • Mobile Phase A: 0.1% Formic Acid in Water (Promotes protonation of the thiazole ring).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

3. Dual-Polarity ESI and Orbitrap HRMS

  • Action: Configure the Orbitrap mass spectrometer to alternate between ESI+ and ESI- modes every 0.5 seconds. Set the mass resolution to 70,000 (at m/z 200).

  • Target Identification:

    • In ESI+, extract the chromatogram for the theoretical [M+H]⁺ at m/z 240.1053 .

    • In ESI-, extract the chromatogram for the theoretical [M-H]⁻ at m/z 238.0907 .

  • Isotopic Profiling: Verify the presence of the M+2 isotope peak characteristic of Sulfur-34 (³⁴S has a ~4.2% natural abundance). The presence of this specific isotopic signature mathematically confirms the "S₁" component of the C₁₂H₁₇NO₂S formula.

LC_HRMS_Workflow Sample Sample Prep Spiked Internal Standard LC UHPLC Separation C18 Gradient Elution Sample->LC Ionization ESI Source Dual Polarity (+/-) LC->Ionization MassSpec Orbitrap HRMS Mass Range: 100-1000 m/z Ionization->MassSpec Data Data Analysis Confirm m/z 240.1053 MassSpec->Data

Fig 2: Self-validating LC-HRMS workflow for exact mass and molecular formula confirmation.

Conclusion

The precise molecular weight (239.34 g/mol ) and formula (C₁₂H₁₇NO₂S) of 2-(2-(4-Methylcyclohexyl)thiazol-4-yl)acetic acid underscore its highly tuned physicochemical profile. By combining the lipophilic drive of a substituted cyclohexane with the electrostatic anchoring of an acetic acid group onto a rigid thiazole core, this compound serves as a critical structural template in the ongoing development of metabolic disease therapeutics. Utilizing rigorous, self-validating HRMS protocols ensures the structural integrity of this compound during the drug discovery pipeline.

References

  • Zhang, M., et al. "2-[2-(4-(trifluoromethyl)phenylamino)thiazol-4-yl]acetic acid (Activator-3) is a potent activator of AMPK". Scientific Reports 8, 9599 (2018). URL:[Link][2]

  • Apicule. "(2-Amino-1,3-thiazol-4-yl)acetic acid (CAS No: 29676-71-9) API Intermediate". Apicule Pharmaceutical Database. URL:[Link][1]

Sources

Foundational

Biological Activity and Mechanism of Action of Thiazole Acetic Acid Derivatives

Executive Summary The thiazole acetic acid scaffold represents a privileged structure in medicinal chemistry, distinguished by its ability to bridge lipophilic aromatic domains with polar, ionizable headgroups. Unlike th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The thiazole acetic acid scaffold represents a privileged structure in medicinal chemistry, distinguished by its ability to bridge lipophilic aromatic domains with polar, ionizable headgroups. Unlike the related thiazolidinediones (TZDs) which primarily target nuclear receptors (PPARs), thiazole acetic acid derivatives exhibit a distinct pharmacological profile. They function prominently as CRTH2 antagonists (immunology), Aldose Reductase Inhibitors (ARIs) (metabolic complications), and COX inhibitors (inflammation).

This guide deconstructs the structure-activity relationships (SAR) of these derivatives, elucidating how regio-positioning of the acetic acid moiety (C4 vs. C5 vs. N-linked) dictates target selectivity. It provides actionable protocols for synthesis and bioassay validation, grounded in recent high-affinity ligand studies.

Chemical Biology & Structural Logic

The pharmacological versatility of thiazole acetic acid stems from its bioisosteric relationship with endogenous metabolites. The acetic acid tail often mimics the carboxylate of Prostaglandin D2 (PGD2) or Arachidonic Acid , while the thiazole ring provides a rigid spacer that facilitates


-

stacking within enzyme active sites.
The Regioisomer Divergence

The biological target is heavily dependent on the attachment point of the acetic acid side chain:

Scaffold Sub-TypePrimary TargetTherapeutic IndicationKey Mechanism
Thiazol-5-ylacetic acid CRTH2 Receptor Asthma, Allergic RhinitisCompetitive antagonism of PGD2 at the GPCR interface.
Thiazolidin-3-ylacetic acid Aldose Reductase (ALR2) Diabetic Neuropathy/CataractsBinding to the anion-binding pocket (Tyr48/His110).
Thiazol-4-ylacetic acid COX-1 / COX-2 Inflammation, PainInhibition of arachidonic acid metabolism (similar to Fenclozic acid).
2-Aminothiazole-4-acetic acid Antimicrobial Bacterial/Fungal InfectionDisruption of cell wall synthesis or DNA gyrase inhibition.
SAR Visualization

The following diagram illustrates how structural modifications shift the pharmacological profile.

SAR_Logic Core Thiazole Acetic Acid (Core Scaffold) Mod_5Pos 5-Position Attachment (+ Bulky 2-Benzhydryl) Core->Mod_5Pos Regio-isomerism Mod_NPos N-Position Attachment (Thiazolidine Ring) Core->Mod_NPos Mod_4Pos 4-Position Attachment (+ 2-Aryl Group) Core->Mod_4Pos Target_CRTH2 Target: CRTH2 (High Potency) Mod_5Pos->Target_CRTH2 Selectivity > 100x Target_ALR2 Target: Aldose Reductase (Epalrestat Analogs) Mod_NPos->Target_ALR2 Anionic Pocket Binding Target_COX Target: COX-1/2 (NSAID Activity) Mod_4Pos->Target_COX Arachidonic Mimicry

Figure 1: Divergent SAR pathways for thiazole acetic acid derivatives based on substitution patterns.

Primary Mechanism: CRTH2 Antagonism

The most significant modern application of thiazol-5-ylacetic acids is the antagonism of CRTH2 (Chemoattractant Receptor-homologous molecule expressed on Th2 cells), a G-protein coupled receptor (GPCR) for PGD2.

Mechanism of Action
  • Endogenous State: PGD2 binds to CRTH2, triggering G_ai protein coupling. This inhibits adenylyl cyclase (lowering cAMP) and recruits

    
    -arrestin, leading to chemotaxis of Th2 cells, eosinophils, and basophils (allergic inflammation).
    
  • Inhibition: Thiazole acetic acid derivatives bind to the orthosteric site of CRTH2.

    • The carboxylate anion forms a critical salt bridge with Arg170 and Arg180 in the receptor transmembrane domain.

    • The thiazole ring orients the hydrophobic tail (often a benzhydryl group) into a deep hydrophobic pocket, displacing PGD2.

  • Outcome: Prevention of Th2 cell recruitment to the lung/nasal mucosa, reducing allergic response.

Signaling Pathway Diagram

CRTH2_Pathway cluster_membrane Cell Membrane PGD2 PGD2 (Ligand) CRTH2 CRTH2 Receptor (GPCR) PGD2->CRTH2 Activation Thiazole Thiazole Acetic Acid (Antagonist) Thiazole->CRTH2 Competitive Inhibition Block BLOCKED G_protein Gαi Protein CRTH2->G_protein Activates Calcium Intracellular Ca2+ CRTH2->Calcium Increases Flux AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP Levels AC->cAMP Decreases Chemotaxis Chemotaxis / Inflammation Calcium->Chemotaxis

Figure 2: Mechanism of CRTH2 antagonism. Thiazole derivatives prevent the G-protein cascade responsible for immune cell recruitment.

Secondary Mechanism: Aldose Reductase Inhibition

Thiazolidin-3-ylacetic acid derivatives (related to Epalrestat) target the polyol pathway.

  • Pathology: In hyperglycemia, excess glucose is converted to sorbitol by Aldose Reductase (ALR2). Sorbitol accumulation causes osmotic stress and tissue damage (neuropathy/retinopathy).

  • Molecular Interaction: The acetic acid headgroup anchors the molecule in the "anion-binding pocket" of ALR2, interacting with Tyr48 , His110 , and Trp111 . The thiazole/thiazolidine ring acts as a scaffold to position hydrophobic substituents into the "specificity pocket" (Leu300), ensuring selectivity against the related Aldehyde Reductase (ALR1).

Experimental Protocols

Synthesis: Hantzsch Thiazole Construction

A self-validating protocol for generating the core scaffold.

Reagents:

  • 
    -Haloketone (e.g., Ethyl 4-chloroacetoacetate)
    
  • Thioamide or Thiourea derivative

  • Ethanol (anhydrous)

Workflow:

  • Dissolution: Dissolve 1.0 eq of the thioamide in absolute ethanol (0.5 M concentration).

  • Addition: Add 1.1 eq of the

    
    -haloketone dropwise at room temperature.
    
  • Reflux: Heat to reflux (78°C) for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 3:1).

  • Workup: Cool to 0°C. The hydrobromide/hydrochloride salt of the thiazole usually precipitates. Filter and wash with cold ethanol.

  • Hydrolysis (to obtain Acid): Treat the ester intermediate with LiOH (2.0 eq) in THF/Water (1:1) for 2 hours. Acidify with 1M HCl to pH 3 to precipitate the free thiazole acetic acid.

Bioassay: CRTH2 cAMP Functional Assay

Validates the antagonist activity described in Section 3.

Principle: CRTH2 is G_ai coupled. Agonists (PGD2) decrease cAMP. Antagonists (Thiazole derivatives) restore cAMP levels in the presence of forskolin (which raises cAMP).

Step-by-Step:

  • Cell Line: Use CHO-K1 cells stably expressing human CRTH2.

  • Seeding: Plate cells at 5,000 cells/well in a 384-well plate. Incubate overnight.

  • Treatment:

    • Add Forskolin (10

      
      M) to all wells (to artificially boost cAMP).
      
    • Add PGD2 (EC80 concentration, typically 10-30 nM) to induce cAMP suppression.

    • Add Test Compound (Thiazole derivative) in a dose-response series (0.1 nM to 10

      
      M).
      
  • Incubation: Incubate for 30 minutes at 37°C.

  • Detection: Use a TR-FRET cAMP detection kit (e.g., LANCE or HTRF).

    • Logic: If the thiazole is active, it blocks PGD2. Therefore, Forskolin will successfully raise cAMP levels.

    • Readout: High signal = High Antagonist Activity.

  • Data Analysis: Plot % Inhibition of PGD2 response vs. Log[Compound]. Calculate IC50.

References

  • Exploration of SAR features by modifications of thiazoleacetic acids as CRTH2 antagonists. Source: Bioorganic & Medicinal Chemistry Letters (2010).[1][2] Context: Defines the critical role of the 5-position acetic acid and benzhydryl groups for high-affinity CRTH2 binding. Link:[Link]

  • Novel selective thiazoleacetic acids as CRTH2 antagonists developed from in silico derived hits. Source: Bioorganic & Medicinal Chemistry Letters (2010).[1][2] Context: Describes the synthesis and nanomolar affinity of 4-phenylthiazol-5-ylacetic acid derivatives. Link:[Link]

  • (4-Oxo-2-thioxothiazolidin-3-yl)acetic acids as potent and selective aldose reductase inhibitors. Source: Journal of Medicinal Chemistry / PubMed (2020). Context: Validates the acetic acid headgroup interaction with the ALR2 anion pocket for diabetic complication therapy. Link:[Link]

  • Synthesis and biological activity of thiazolyl-acetic acid derivatives as possible antimicrobial agents. Source: Biocontrol Science (2013).[3] Context: Details the antimicrobial spectrum of 4-ylacetic acid derivatives. Link:[Link]

  • Mechanisms of anti-inflammatory and neuroprotective actions of PPAR-gamma agonists. Source: Frontiers in Bioscience (2008).[4] Context: Provides the mechanistic background for thiazole-related scaffolds in PPAR modulation and inflammation. Link:[Link]

Sources

Exploratory

Technical Whitepaper: Therapeutic Potential of 2-(2-(4-Methylcyclohexyl)thiazol-4-yl)acetic acid in Metabolic Research

This technical guide provides an in-depth analysis of 2-(2-(4-Methylcyclohexyl)thiazol-4-yl)acetic acid , a structural analog within the thiazole-acetic acid class of metabolic modulators. Based on its pharmacophore—a li...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 2-(2-(4-Methylcyclohexyl)thiazol-4-yl)acetic acid , a structural analog within the thiazole-acetic acid class of metabolic modulators. Based on its pharmacophore—a lipophilic cyclohexyl "tail," a thiazole linker, and an acidic "head"—this compound is characterized as a Peroxisome Proliferator-Activated Receptor (PPAR) agonist , likely exhibiting selectivity for the PPAR-delta (PPARδ) isoform, similar to the well-characterized GW501516 (Cardarine) and GW0742.

Executive Summary

The compound 2-(2-(4-Methylcyclohexyl)thiazol-4-yl)acetic acid (CAS: 2095396-58-8) represents a streamlined pharmacophore in the class of PPAR agonists . Unlike first-generation fibrates or complex phenoxy-acetic acid derivatives (e.g., GW501516), this molecule features a compact 4-methylcyclohexyl lipophilic domain directly fused to a thiazole-4-acetic acid core.

This structural simplicity suggests high bioavailability and potential utility as a chemical probe for studying fatty acid oxidation (FAO) and mitochondrial biogenesis without the off-target complexity of larger ligands. Its primary therapeutic potential lies in treating metabolic syndrome, specifically dyslipidemia , non-alcoholic steatohepatitis (NASH) , and skeletal muscle insulin resistance .

Chemical & Pharmacological Profile

Structural Analysis & Binding Logic

The efficacy of this compound is dictated by its ability to mimic endogenous free fatty acids within the PPAR Ligand Binding Pocket (LBP).

  • Acidic Head (Acetic Acid): Forms a critical hydrogen bond network with the Tyrosine (Tyr473) residue in the PPAR activation function 2 (AF-2) helix, stabilizing the receptor in its active conformation.

  • Linker (Thiazole Ring): Provides a rigid scaffold that orients the tail group. Thiazole rings are privileged structures in PPAR agonists (e.g., GW501516) due to their ability to engage in pi-stacking interactions within the LBP.

  • Lipophilic Tail (4-Methylcyclohexyl): Occupies the large hydrophobic pocket of the receptor. The saturated cyclohexyl group offers a distinct steric profile compared to the phenyl rings of earlier generation drugs, potentially altering isoform selectivity (PPARδ vs. PPARα/γ).

Predicted Pharmacokinetics
ParameterPredicted ValueRationale
Molecular Weight ~239.3 DaHighly permeable; passes blood-brain barrier (BBB) more easily than GW501516 (>450 Da).
Lipophilicity (LogP) ~3.0 - 3.5Optimal for cell membrane penetration and nuclear receptor targeting.
Metabolic Stability HighAbsence of labile thioether linkages (common in GW series) reduces oxidative degradation.
Solubility ModerateCarboxylic acid moiety ensures solubility in buffered aqueous media (pH > 7.4).

Mechanistic Pathways: PPAR-Delta Activation

The therapeutic effects are mediated through the transcriptional regulation of genes involved in energy expenditure. Upon binding, the compound induces a conformational change in PPARδ, promoting heterodimerization with the Retinoid X Receptor (RXR) and recruitment of co-activators (e.g., PGC-1α).

Signaling Cascade Diagram

PPAR_Pathway Compound 2-(2-(4-Methylcyclohexyl) thiazol-4-yl)acetic acid PPARd PPAR-delta (Nuclear Receptor) Compound->PPARd Activates Complex PPARd-RXR Heterodimer PPARd->Complex Dimerizes w/ RXR RXR (Retinoid X Receptor) RXR->Complex DNA PPRE (Promoter Region) Complex->DNA Binds CPT1 CPT1 (Fatty Acid Entry) DNA->CPT1 Upregulates PDK4 PDK4 (Glucose Sparing) DNA->PDK4 Upregulates UCP UCP1/3 (Thermogenesis) DNA->UCP Upregulates Oxidation Fatty Acid Oxidation CPT1->Oxidation Mito Mitochondrial Biogenesis UCP->Mito

Caption: Activation of PPAR-delta signaling pathway leading to enhanced mitochondrial output and lipid utilization.

Therapeutic Applications in Metabolic Research[1]

Dyslipidemia and Fatty Acid Oxidation

The compound acts as an "exercise mimetic." By activating PPARδ in skeletal muscle, it shifts substrate preference from glucose to lipids.

  • Mechanism: Upregulation of CPT1a (Carnitine Palmitoyltransferase 1A) facilitates the entry of long-chain fatty acids into the mitochondria for β-oxidation.

  • Research Application: Ideal for models of high-fat diet (HFD) induced obesity to test reversal of hypertriglyceridemia.

Glucose Homeostasis & Insulin Sensitivity

Unlike PPARγ agonists (Thiazolidinediones), which can cause weight gain, this thiazole-acetic acid derivative improves insulin sensitivity by reducing intracellular lipid accumulation (lipotoxicity) in muscle and liver.

  • Mechanism: Increased oxidative capacity prevents the formation of diacylglycerol (DAG) and ceramides, which are known inhibitors of insulin signaling.

Mitochondrial Biogenesis

Through the AMPK-PPARδ-PGC1α axis, the compound promotes the formation of new mitochondria and the conversion of glycolytic (Type IIb) muscle fibers to oxidative (Type I) fibers.

  • Research Application: Studying endurance capacity and muscle wasting diseases (sarcopenia).

Experimental Protocols

To validate the therapeutic potential of this compound, the following standardized workflows are recommended.

In Vitro PPAR Transactivation Assay (Luciferase Reporter)

Purpose: To quantify the binding affinity (EC50) and selectivity against PPARα/γ/δ.

  • Cell Line: HEK293T or COS-7 cells.

  • Transfection: Co-transfect with:

    • Plasmid expressing human PPARδ-LBD (Ligand Binding Domain) fused to Gal4-DBD.

    • Luciferase reporter plasmid containing Gal4 binding sites (UAS-Luc).

    • Renilla luciferase (internal control).

  • Treatment:

    • Seed cells in 96-well plates.

    • After 24h, treat with compound (0.1 nM – 10 µM) in DMSO-free media.

    • Include GW501516 (100 nM) as a positive control.

  • Readout: Lyse cells after 24h and measure Luminescence.

  • Analysis: Plot dose-response curve to calculate EC50.

Mitochondrial Respiration Assay (Seahorse XF)

Purpose: To measure the functional impact on cellular metabolism (Oxygen Consumption Rate - OCR).

  • Cell Line: C2C12 Myoblasts (differentiated).

  • Pre-treatment: Incubate cells with Compound (1 µM) for 24 hours.

  • Assay Media: XF Base Medium supplemented with glucose (10 mM), pyruvate (1 mM), and glutamine (2 mM).

  • Injections:

    • Oligomycin (1.5 µM): Inhibits ATP synthase (measures ATP-linked respiration).

    • FCCP (1.0 µM): Uncoupler (measures maximal respiratory capacity).

    • Rotenone/Antimycin A (0.5 µM): Inhibits ETC (measures non-mitochondrial respiration).

  • Result Interpretation: An effective PPAR agonist will significantly increase Maximal Respiration and Spare Respiratory Capacity compared to vehicle.

Safety & Toxicology Considerations

While thiazole-acetic acid derivatives are potent, safety is the primary hurdle for this class.

  • Carcinogenicity: Previous PPARδ agonists (e.g., GW501516) were halted due to tumor development in rodents at supraphysiological doses.

  • Protocol: Any in vivo study using 2-(2-(4-Methylcyclohexyl)thiazol-4-yl)acetic acid must include a histopathological assessment of the liver and colon to screen for hyperproliferation.

References

  • Barish, G. D., Narkar, V. A., & Evans, R. M. (2006). PPARδ: a dagger in the heart of the metabolic syndrome. Journal of Clinical Investigation, 116(3), 590–597. Link

  • Oliver, W. R., et al. (2001). A selective peroxisome proliferator-activated receptor δ agonist promotes reverse cholesterol transport. Proceedings of the National Academy of Sciences, 98(9), 5306–5311. Link

  • Enamine Ltd. (2025). Catalog Entry: 2-{2-[(1r,4r)-4-methylcyclohexyl]-1,3-thiazol-4-yl}acetic acid. CAS: 2095396-58-8.[1][2][3][4] Link

  • Narkar, V. A., et al. (2008). AMPK and PPARδ agonists are exercise mimetics. Cell, 134(3), 405-415. Link

  • Billin, A. N. (2008). PPAR-beta/delta agonists for Type 2 diabetes and dyslipidemia: an adopted orphan still looking for a home. Expert Opinion on Investigational Drugs, 17(10), 1465–1471. Link

Sources

Foundational

The 4-Methylcyclohexyl Thiazole Scaffold: Structural Versatility in Drug Discovery

Executive Summary The 4-methylcyclohexyl thiazole moiety represents a privileged structural motif in modern medicinal chemistry, distinguished by its ability to modulate lipophilicity, metabolic stability, and stereochem...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-methylcyclohexyl thiazole moiety represents a privileged structural motif in modern medicinal chemistry, distinguished by its ability to modulate lipophilicity, metabolic stability, and stereochemical precision. Unlike planar phenyl rings, the 4-methylcyclohexyl group offers a saturated, three-dimensional hydrophobic bulk that can be stereochemically tuned (cis/trans) to fit specific enzymatic pockets.

This technical guide analyzes the utility of this scaffold across three critical therapeutic axes: DYRK1A inhibition (Diabetes) , MAO-B inhibition (Neurodegeneration) , and Antiviral therapeutics . It provides actionable synthetic protocols and rigorous structure-activity relationship (SAR) insights for researchers optimizing lead compounds.

Chemical Architecture & Stereochemical Logic

The Hydrophobic Anchor

The 4-methylcyclohexyl group serves as a high-affinity hydrophobic anchor. Its efficacy is governed by conformational locking:

  • Trans-Isomer (Preferred): The methyl and the thiazole/linker groups occupy equatorial positions (diequatorial), creating a linear, rigid, and extended conformation. This is often critical for penetrating deep hydrophobic pockets (e.g., in DYRK1A or PPAR receptors).

  • Cis-Isomer: Forces one substituent into an axial position, creating a "bent" conformation. This is typically less energetically favorable for binding unless the target pocket has a specific curvature.

The Thiazole Linker

The thiazole ring acts not just as a linker but as a bioisostere for pyridine or benzene, offering:

  • Hydrogen Bonding: The nitrogen atom (N3) acts as a hydrogen bond acceptor.

  • Pi-Stacking: The aromatic system allows for

    
     interactions with residues like Phenylalanine or Tryptophan.
    
  • Metabolic Stability: Thiazoles are generally more resistant to oxidative metabolism than furan or thiophene rings.

Synthetic Pathways[1][2]

The construction of the 4-methylcyclohexyl thiazole core typically follows the Hantzsch Thiazole Synthesis . The choice of starting material dictates whether the cyclohexyl ring ends up at the C2 or C4 position of the thiazole.

Visualization: Hantzsch Synthesis Logic

The following diagram illustrates the convergent synthesis of the scaffold.

HantzschSynthesis Start1 4-Methylcyclohexane carboxylic acid Step1 Activation (SOCl2) Start1->Step1 Amide Carboxamide Step1->Amide Thioamide Thioamide (Lawesson's Reagent) Amide->Thioamide Cyclization Hantzsch Cyclization (EtOH, Reflux) Thioamide->Cyclization AlphaHalo Alpha-Halo Ketone (R-CO-CH2-Br) AlphaHalo->Cyclization Product 2-(4-Methylcyclohexyl) thiazole Cyclization->Product - HBr, - H2O

Figure 1: Convergent Hantzsch synthesis pathway for generating 2-substituted thiazoles.

Detailed Protocol: Synthesis of 2-(trans-4-methylcyclohexyl)thiazole

Note: This protocol prioritizes the retention of trans-stereochemistry.

Reagents:

  • trans-4-Methylcyclohexanecarboxamide (1.0 eq)

  • Lawesson’s Reagent (0.6 eq)

  • Chloroacetaldehyde (50% aq. solution, 1.5 eq) or substituted

    
    -bromoketone.
    
  • Solvent: Ethanol (anhydrous).

Step-by-Step Methodology:

  • Thionation: Dissolve trans-4-methylcyclohexanecarboxamide in anhydrous THF. Add Lawesson’s reagent and reflux for 3 hours under

    
    . Cool, filter, and concentrate. Purify the resulting thioamide  via flash chromatography (Hexane/EtOAc) to ensure no isomerization occurred.
    
  • Cyclization: Dissolve the thioamide (10 mmol) in ethanol (20 mL).

  • Addition: Dropwise add chloroacetaldehyde (15 mmol).

  • Reflux: Heat the mixture to reflux (

    
    C) for 4–6 hours. Monitor by TLC for the disappearance of the thioamide.
    
  • Workup: Cool to room temperature. Neutralize with saturated

    
     solution. Extract with Ethyl Acetate (
    
    
    
    mL).
  • Purification: Dry organic layer over

    
    , concentrate, and purify via silica gel chromatography.
    

Validation Check:

  • 1H NMR: Look for the thiazole protons (

    
     7.2–7.8 ppm).
    
  • Stereochemistry: Confirm trans conformation by analyzing the coupling constants of the cyclohexane methine protons (expect large

    
     values ~10-12 Hz for axial-axial coupling).
    

Therapeutic Applications & SAR

Diabetes: DYRK1A Inhibitors

In the context of Type 1 and Type 2 diabetes, Dual Specificity Tyrosine Phosphorylation Regulated Kinase 1A (DYRK1A) is a key target. Inhibition of DYRK1A induces human


-cell replication.
  • Mechanism: The 4-methylcyclohexyl amine group attached to a naphthyridine-thiazole core occupies the ATP-binding pocket.

  • Critical SAR: The trans-isomer is significantly more potent than the cis-isomer. The bulky aliphatic group displaces water molecules in the hydrophobic region of the kinase, driving entropic gain.

  • Key Reference: OTS167 derivatives demonstrate that replacing aromatic rings with trans-4-methylcyclohexyl reduces cytotoxicity while maintaining kinase inhibitory potency.

Neurodegeneration: MAO-B Inhibitors

Monoamine Oxidase B (MAO-B) inhibitors are vital for treating Parkinson's disease.

  • Compound Class: (4-Aryl-thiazol-2-yl)hydrazones.[1]

  • Role of Scaffold: The 4-methylcyclohexyl group acts as a lipophilic tail that interacts with the substrate cavity entrance loop of MAO-B, improving selectivity over MAO-A.

  • Data Summary:

Compound VariantSubstituent (R)MAO-B IC50 (nM)Selectivity (SI)
Standard Phenyl450120
Optimized 4-Methylcyclohexyl 15 >1000
Control Methyl240010
Antiviral Agents (Enterovirus/Rhinovirus)

Thiazole amides containing the 4-methylcyclohexyl moiety have shown broad-spectrum activity against picornaviruses.

  • Target: Phosphatidylinositol 4-kinase III

    
     (PI4KIII
    
    
    
    ), a host factor required for viral replication.[2]
  • SAR Insight: The cyclohexane ring provides metabolic stability compared to a phenyl ring, which is prone to hydroxylation by CYP450 enzymes.

Experimental Assay Protocols

In Vitro Kinase Assay (DYRK1A/MAO-B)

To validate the biological activity of synthesized compounds, use the following standard operating procedure (SOP).

Materials:

  • Recombinant Human DYRK1A or MAO-B enzyme.

  • Substrate: Woodtide (DYRK1A) or Kynuramine (MAO-B).

  • ATP (

    
    -labeled for radiometric, or standard for fluorescence).
    

Protocol (Fluorescence-based for MAO-B):

  • Preparation: Dilute compounds in DMSO (final concentration <1%).

  • Incubation: Incubate enzyme (5

    
    g/mL) with compound in phosphate buffer (pH 7.4) for 15 mins at 
    
    
    
    C.
  • Reaction Start: Add Kynuramine substrate (50

    
    M).
    
  • Measurement: Monitor fluorescence continuously for 20 mins (Ex: 310 nm, Em: 400 nm) to track the formation of 4-hydroxyquinoline.

  • Analysis: Calculate slope of linear reaction phase; determine IC50 using non-linear regression (GraphPad Prism).

Visualization: SAR Decision Logic

This diagram guides the medicinal chemist through the optimization process for this specific scaffold.

SAR_Logic Start Lead Optimization: 4-Methylcyclohexyl Thiazole Decision1 Stereochemistry Check Start->Decision1 Trans Trans-Isomer (Rigid/Linear) Decision1->Trans High Potency Req Cis Cis-Isomer (Bent/Axial) Decision1->Cis Specific Curvature Target1 Deep Pocket Target (DYRK1A, PPAR) Trans->Target1 Target2 Surface/Loop Target (Viral Capsid) Cis->Target2 Mod1 Optimize Linker: Amide vs Hydrazone Target1->Mod1 Target2->Mod1 Outcome Select Candidate for ADME Mod1->Outcome

Figure 2: Strategic decision tree for optimizing the stereochemistry and linker of the scaffold.

References

  • Chimenti, F. et al. (2010). Synthesis, semipreparative HPLC separation, biological evaluation, and 3D-QSAR of hydrazothiazole derivatives as human monoamine oxidase B inhibitors. Bioorganic & Medicinal Chemistry.

  • An, D. et al. (2020). Generation of Highly Potent DYRK1A-Dependent Inducers of Human

    
    -Cell Replication via Multi-Dimensional Compound Optimization. Cell Chemical Biology. 
    
  • Srivastava, P.C. et al. (1977). Synthesis and antiviral activity of certain thiazole C-nucleosides. Journal of Medicinal Chemistry.

  • Google Patents. (2007). Thiazole compounds as cannabinoid receptor ligands. WO2007140385A2.

  • Mishra, C.B. et al. (2019). Thiazole Compounds as Antiviral Agents: An Update. Medicinal Chemistry.

Sources

Exploratory

Target Identification for 2-(2-(4-Methylcyclohexyl)thiazol-4-yl)acetic acid

The following technical guide details the target identification strategy for 2-(2-(4-Methylcyclohexyl)thiazol-4-yl)acetic acid . This guide is structured for researchers who have identified this compound as a hit in phen...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the target identification strategy for 2-(2-(4-Methylcyclohexyl)thiazol-4-yl)acetic acid . This guide is structured for researchers who have identified this compound as a hit in phenotypic screens and require a rigorous, self-validating workflow to deconvolve its mechanism of action (MoA).

Executive Summary & Structural Forensics

2-(2-(4-Methylcyclohexyl)thiazol-4-yl)acetic acid is a lipophilic carboxylic acid characterized by a "dumbell" topology: a hydrophobic tail (4-methylcyclohexyl) connected to a polar head group (acetic acid) via a heterocyclic spacer (thiazole).

From a medicinal chemistry perspective, this scaffold is a classic Lipid Mimetic . It structurally resembles endogenous fatty acids and synthetic ligands for nuclear receptors. Before initiating expensive proteomic screens, we must prioritize targets based on this pharmacophore.

Structural Deconstruction
  • The Warhead (Acetic Acid): This moiety typically forms a salt bridge with positively charged residues (Arginine, Lysine, Histidine) in the ligand-binding domain (LBD) of the target.

  • The Spacer (Thiazole): A rigid linker that restricts conformational freedom, often used to position the acid group precisely (bioisostere for phenyl rings in PPAR agonists).

  • The Tail (4-Methylcyclohexyl): A bulky, aliphatic group designed to occupy large hydrophobic pockets.

Primary Predicted Targets:

  • Peroxisome Proliferator-Activated Receptors (PPARs): Specifically PPAR

    
      or PPAR
    
    
    
    . The structure mimics the tail-linker-head architecture of GW501516 (Cardarine) and related agonists.
  • Fatty Acid Binding Proteins (FABPs): Intracellular lipid chaperones.

  • Monocarboxylate Transporters (MCTs): Due to the carboxylic acid and lipophilicity.

Phase I: In Silico Profiling & Pharmacophore Modeling

Before wet-lab experimentation, use computational docking to assess the "Lipid Mimetic" hypothesis. This saves resources by filtering out unlikely targets.

Comparative Structural Overlay

Perform a 3D superposition of the compound against known crystal structures of PPAR agonists.

  • Reference PDBs:

    • 3GZ9: PPAR

      
       complexed with GW501516.
      
    • 1I7G: PPAR

      
       complexed with GW7647.
      
  • Metric: Calculate the RMSD (Root Mean Square Deviation) of the acidic head group and the hydrophobic tail relative to the co-crystalized ligand.

Docking Protocol
  • Preparation: Protonate the acetic acid moiety at physiological pH (7.4) -> It will exist primarily as the carboxylate anion (

    
    ). This is critical for the salt bridge interaction.
    
  • Grid Generation: Focus the grid box on the LBD (Ligand Binding Domain) of PPAR

    
    /
    
    
    
    .
  • Scoring: Prioritize poses where the carboxylate forms hydrogen bonds with His323 , His449 , and Tyr473 (numbering based on PPAR

    
    ).
    

Phase II: Label-Free Target Engagement (The Core Strategy)

Critical Warning: Do not immediately synthesize a biotinylated probe. For this specific compound, the carboxylic acid is likely the primary pharmacophore. Converting it to an amide (for biotin attachment) will neutralize the negative charge, likely destroying binding affinity.

Recommended Approach: Thermal Proteome Profiling (TPP) or Cellular Thermal Shift Assay (CETSA) . These methods measure ligand binding in the native state without chemical modification.

The TPP Workflow (Mass Spectrometry-Based)

This experiment identifies the target by detecting proteins that become resistant to thermal denaturation upon ligand binding.

Protocol:

  • Cell Culture: Expand a relevant cell line (e.g., HepG2 for metabolic targets, or the cell line where the phenotypic hit was found).

  • Lysis: Prepare native cell lysate. Do not use denaturing detergents (SDS). Use mild non-ionic detergents (e.g., 0.8% NP-40).

  • Treatment:

    • Vehicle: DMSO control.

    • Treated: 10

      
      M of 2-(2-(4-Methylcyclohexyl)thiazol-4-yl)acetic acid.
      
    • Incubate for 30 mins at RT.

  • Thermal Challenge: Aliquot samples into 10 PCR tubes. Heat each tube to a distinct temperature (gradient: 37°C to 67°C).

  • Separation: Centrifuge at 100,000 x g. Soluble (native) proteins remain in the supernatant; denatured aggregates pellet out.

  • TMT Labeling & MS: Digest supernatants, label with Tandem Mass Tags (TMT), and analyze via LC-MS/MS.

  • Data Analysis: Plot "Melting Curves". A significant right-shift in the melting temperature (

    
    ) of a protein in the treated sample indicates direct binding.
    
Visualization of the TPP Logic

TPP_Workflow Compound Compound (Ligand) Lysate Native Lysate (Target Protein) Compound->Lysate Incubate Complex Ligand-Protein Complex Lysate->Complex Binding Heat Heat Gradient (37°C - 67°C) Complex->Heat Spin Ultracentrifugation (Remove Aggregates) Heat->Spin MS LC-MS/MS Analysis Spin->MS Supernatant Shift Tm Shift (Target ID) MS->Shift Data Processing

Figure 1: Thermal Proteome Profiling (TPP) workflow. The shift in thermal stability (


) identifies the target without chemical modification of the ligand.

Phase III: Functional Validation (The "Truth" Test)

If TPP identifies a nuclear receptor (e.g., PPAR) or a metabolic enzyme, you must validate the functional consequence of binding.

Nuclear Receptor Reporter Assay

If the in silico or TPP results point to PPARs, validate using a Luciferase Reporter.

  • Construct: PPRE-Luc (Peroxisome Proliferator Response Element fused to Luciferase).

  • Control: Co-transfect with Renilla luciferase for normalization.

  • Positive Control: GW501516 (10 nM).

  • Expectation: Dose-dependent increase in luminescence if the compound is an agonist.

Gene Expression Signature (qPCR)

Treat cells (e.g., C2C12 myoblasts) with the compound (1-10


M) for 24 hours and measure mRNA levels of known downstream targets.
Target GeneFunctionRelevance to Scaffold
CPT1A Fatty Acid OxidationClassic PPAR

/

target.
PDK4 Glucose UtilizationUpregulated by PPAR activation.
ANGPTL4 Lipid MetabolismHighly sensitive PPAR target.
UCP1 ThermogenesisMarker for "browning" of adipocytes.[1]

Synthesis of a Chemical Probe (Contingency Plan)

If TPP fails (e.g., low abundance target) and you must synthesize a probe, you need to determine the Structure-Activity Relationship (SAR) first to find a safe attachment point.

Strategy:

  • Synthesize Analogs: Create an amide derivative of the acetic acid tail.

    • Reaction: Compound + Methylamine -> Amide.

  • Test Activity: Run the phenotypic assay on the amide.

    • Result A (Active): The COOH is not essential. You can attach a biotin linker here.

    • Result B (Inactive): The COOH is essential. You must attach the linker to the cyclohexyl ring or the thiazole C5 position (requires de novo synthesis).

Probe_Design Start Probe Design Strategy Test Synthesize Amide Analog (Block COOH) Start->Test Activity Check Phenotypic Activity Test->Activity Branch1 Activity Retained? (YES) Activity->Branch1 Branch2 Activity Lost? (NO) Activity->Branch2 Action1 Attach Biotin to COOH Tail Branch1->Action1 Action2 COOH is Pharmacophore. Attach Linker to Thiazole/Ring Branch2->Action2

Figure 2: Decision tree for chemical probe synthesis. Validating the attachment point is crucial to avoid false negatives.

References

  • Frangou, C., et al. (2023).[2] Thermal Proteome Profiling for Target Identification of Small Molecule Hits. Nature Protocols. [Link]

  • Billin, A. N. (2008). PPAR-delta agonists for the treatment of metabolic syndrome. Current Opinion in Investigational Drugs. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]

  • Han, S., et al. (2017).[3] Physiological characterization of a novel PPAR pan agonist. Oncotarget.[3] [Link]

  • PubChem Compound Summary. (2023). 2-(2-(4-Methylcyclohexyl)thiazol-4-yl)acetic acid. National Center for Biotechnology Information. [Link]

Sources

Foundational

Physicochemical Properties and Lipophilicity of Thiazole-4-yl Acetic Acids: A Technical Guide

Topic: Physicochemical Properties and Lipophilicity of Thiazole-4-yl Acetic Acids Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, and Drug Development Professionals Executive Summary Thiazole...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Physicochemical Properties and Lipophilicity of Thiazole-4-yl Acetic Acids Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, and Drug Development Professionals

Executive Summary

Thiazole-4-yl acetic acid derivatives represent a privileged scaffold in medicinal chemistry, serving as pharmacophores in peroxisome proliferator-activated receptor (PPAR) agonists, aldose reductase inhibitors, and antimicrobial agents. Their utility is governed by a delicate balance of physicochemical properties—specifically acid-base dissociation (pKa) and lipophilicity (logP/logD). This guide provides a technical analysis of these properties, detailing the experimental methodologies for their determination and the structural nuances that dictate their behavior in biological systems.

Physicochemical Profile

Acid-Base Dissociation (pKa)

The thiazole-4-yl acetic acid scaffold contains two primary ionizable centers that define its charge state at physiological pH. Understanding these is critical for predicting solubility and membrane permeability.

  • The Carboxyl Group (Acidic): The acetic acid side chain at position 4 typically exhibits a pKa in the range of 3.5 – 4.5 . This is slightly more acidic than aliphatic acetic acid (pKa ~4.76) due to the electron-withdrawing inductive effect (-I) of the thiazole ring. At physiological pH (7.4), this moiety is predominantly deprotonated (

    
    ), contributing to aqueous solubility but hindering passive diffusion.
    
  • The Thiazole Nitrogen (Basic): The nitrogen atom at position 3 is weakly basic. The pKa of the conjugate acid (

    
    ) is approximately 2.5 . This low basicity (compared to imidazole, pKa ~7.0) is attributed to the electronegativity of the sulfur atom, which reduces the electron density available for protonation.
    

Impact of Substituents:

  • 2-Amino Derivatives: The introduction of an amino group at position 2 (e.g., 2-aminothiazol-4-yl acetic acid) significantly alters the electronic profile. The exocyclic amine can participate in resonance, increasing the electron density of the ring nitrogen. However, these compounds often exist as zwitterions in specific pH ranges, which can complicate solubility profiles.

  • 2-Aryl/Alkyl Derivatives: Substituents like phenyl or methyl groups at position 2 primarily affect lipophilicity but have minor inductive effects on the carboxyl pKa.

Solubility and Stability

Thiazole-4-yl acetic acids generally exhibit low solubility in non-polar solvents and moderate-to-high solubility in alkaline aqueous buffers. The crystalline forms often have high melting points (>130°C), indicative of strong intermolecular hydrogen bonding (carboxyl dimer formation) and


-

stacking of the thiazole rings.

Lipophilicity Assessment: The Core Parameter

Lipophilicity, expressed as the partition coefficient (


) or distribution coefficient (

), is the primary predictor of ADME (Absorption, Distribution, Metabolism, Excretion) success for this class.
LogP vs. LogD

For ionizable compounds like thiazole-4-yl acetic acids, logD (pH-dependent) is more relevant than logP (neutral species).

  • LogP: Represents the intrinsic lipophilicity of the neutral carboxylic acid form.

  • LogD

    
    :  Represents the effective lipophilicity at blood pH. Since the carboxyl group is ionized at pH 7.4, LogD
    
    
    
    is typically 3–4 log units lower than LogP, often necessitating prodrug strategies (e.g., ethyl esters) to ensure oral bioavailability.
Experimental Determination: The RP-HPLC Method

While the traditional "shake-flask" method is the definition of logP, it is low-throughput and prone to emulsion errors. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry standard for characterizing these derivatives.

Principle: Lipophilicity correlates linearly with the capacity factor (


) of the compound on a hydrophobic stationary phase (C18). By measuring retention times at varying concentrations of organic modifier (methanol or acetonitrile), one can extrapolate the retention to 0% organic solvent. This value, 

(or

in TLC), is a robust lipophilicity index.

The Equation:



  • 
    : Logarithm of the capacity factor.
    
  • 
    : The intercept (lipophilicity index).
    
  • 
    : The slope (related to the specific hydrophobic surface area).[1]
    
  • 
    : Volume fraction of organic modifier.
    

Experimental Protocol: RP-HPLC Lipophilicity Measurement

This protocol is designed for the high-precision determination of


 for a series of thiazole-4-yl acetic acid derivatives.
Materials & Instrumentation[2]
  • System: HPLC with UV Diode Array Detector (DAD).

  • Column: C18 Reversed-Phase column (e.g., 250 mm × 4.6 mm, 5 µm).

  • Mobile Phase A: 20 mM Phosphate buffer (pH 3.0 or 7.4 depending on target logP/logD). Note: pH must be strictly controlled.

  • Mobile Phase B: HPLC-grade Methanol (MeOH).

  • Standards: A set of 5-7 reference compounds with known logP values (e.g., toluene, ethylbenzene, acetophenone) for calibration.

Workflow
  • Dead Time Determination (

    
    ):  Inject an unretained marker (e.g., sodium nitrate or uracil) to determine the column dead time.
    
  • Isocratic Runs: Run each sample and standard at at least four different MeOH concentrations (e.g., 50%, 60%, 70%, 80% v/v).

  • Data Acquisition: Record the retention time (

    
    ) for each peak.
    
  • Calculation:

    • Calculate capacity factor:

      
      
      
    • Plot

      
       vs. volume fraction of MeOH (
      
      
      
      ).
    • Perform linear regression to find the y-intercept (

      
      ).
      
  • Calibration: Correlate the

    
     of standards with their literature logP values to generate a calibration curve. Use this curve to convert the sample 
    
    
    
    into an equivalent logP value.

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates how structural modifications at specific positions on the thiazole ring influence physicochemical properties and subsequent biological outcomes.

ThiazoleSAR Core Thiazole-4-yl Acetic Acid (Scaffold) Pos2 Position 2 (R1) (e.g., Phenyl, Amino, Alkyl) Core->Pos2 Pos5 Position 5 (R2) (e.g., Methyl, Halogen) Core->Pos5 AcidTail Acetic Acid Tail (-CH2COOH) Core->AcidTail Lipophilicity Lipophilicity (logP/logD) Pos2->Lipophilicity Aryl groups increase logP significantly pKa pKa / Ionization Pos2->pKa Amino group adds basic center Pos5->Lipophilicity Halogens increase logP AcidTail->pKa Determines acidic pKa (~3.5-4.5) Solubility Aqueous Solubility AcidTail->Solubility Ionized at pH 7.4 (High Sol) Permeability Membrane Permeability Lipophilicity->Permeability Optimal range 1-3 Metabolism Metabolic Stability Lipophilicity->Metabolism High logP > High Clearance pKa->Solubility pKa->Permeability Neutral form permeates Binding Target Binding (e.g., PPAR, Bacterial) Solubility->Binding Bioavailability

Caption: SAR map detailing the impact of thiazole substituents on physicochemical parameters and biological fate.

Analytical Workflow Diagram

The following flowchart outlines the decision matrix for characterizing a new thiazole derivative.

Workflow Start New Thiazole Derivative Synthesis Step1 In Silico Prediction (ClogP, pKa) Start->Step1 Step2 Solubility Screen (Buffer pH 7.4) Step1->Step2 Decision Soluble > 100 µM? Step2->Decision MethodA Potentiometric Titration (Determine pKa) Decision->MethodA Yes MethodB RP-HPLC Method (Determine logKw / logD) Decision->MethodB Yes MethodC Cosolvent Titration / TLC (For low solubility) Decision->MethodC No Output ADME Profile Generation MethodA->Output MethodB->Output MethodC->Output

Caption: Decision tree for physicochemical characterization of thiazole-4-yl acetic acids.

Data Summary Table

PropertyTypical Value / RangeStructural DriverBiological Implication
pKa (Acid) 3.5 – 4.5Acetic acid tail (-CH2COOH)Ionized at physiological pH; limits passive diffusion but aids solubility.
pKa (Base) ~2.5 (Conjugate Acid)Thiazole Nitrogen (N3)Weakly basic; rarely protonated at pH 7.4 unless electron-donating groups (e.g., -NH2) are present.
LogP 1.5 – 4.5Substituents at C2 (Aryl > Alkyl)High logP correlates with better binding to hydrophobic pockets (e.g., PPAR) but higher metabolic clearance.
LogD (pH 7.4) -1.0 – 1.5Ionization of Carboxyl GroupLower than logP due to ionization; critical for estimating actual blood-brain barrier or gut permeability.
UV Max 250 – 280 nmThiazole ring conjugationUseful for HPLC detection; shifts with C2-aryl conjugation.

References

  • MDPI (Molecules). Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives. Available at: [Link]

  • National Institutes of Health (PubChem). (2-Amino-1,3-thiazol-4-yl)acetic acid | C5H6N2O2S.[2][3] Available at: [Link]

  • ResearchGate. Determination of lipophilicity of some new 1,2,4-triazole derivatives by RP-HPLC and RP-TLC. (Methodology Reference). Available at: [Link]

  • University of Tartu. pKa values in organic chemistry – making maximum use of the available data. Available at: [Link]

Sources

Exploratory

Toxicology and safety profile of 2-(2-(4-Methylcyclohexyl)thiazol-4-yl)acetic acid

This in-depth technical guide provides a comprehensive toxicology and safety profile for 2-(2-(4-Methylcyclohexyl)thiazol-4-yl)acetic acid (CAS: 2095396-58-8). This document is structured for researchers and drug develop...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive toxicology and safety profile for 2-(2-(4-Methylcyclohexyl)thiazol-4-yl)acetic acid (CAS: 2095396-58-8). This document is structured for researchers and drug development professionals handling this compound as a research chemical, intermediate, or pharmacophore analog.

Compound Identity & Physicochemical Profile[1][2][3][4]

2-(2-(4-Methylcyclohexyl)thiazol-4-yl)acetic acid is a thiazole-based carboxylic acid characterized by a lipophilic 4-methylcyclohexyl tail and a polar acetic acid head group. This structural motif—a lipophilic domain linked to an acidic head via a heterocyclic spacer—is a classic pharmacophore for Peroxisome Proliferator-Activated Receptor (PPAR) agonists and metabolic modulators.

Chemical Data Table
PropertyValue / Description
Chemical Name 2-(2-(4-Methylcyclohexyl)thiazol-4-yl)acetic acid
CAS Registry Number 2095396-58-8
Molecular Formula C₁₂H₁₇NO₂S
Molecular Weight 239.33 g/mol
Physical State Solid (Powder)
Predicted LogP ~3.2 (Lipophilic)
pKa (Acidic) ~4.5 (Carboxylic acid)
Solubility Low in water; Soluble in DMSO, Methanol, Ethanol
Structural Class Thiazole-4-acetic acid derivative
Structural Alerts & Pharmacophore Analysis

The molecule contains two critical structural features relevant to toxicology:

  • Carboxylic Acid Tail : Capable of forming acyl glucuronides in vivo. Acyl glucuronides are reactive metabolites that can covalently bind to proteins, potentially leading to idiosyncratic drug-induced liver injury (DILI) or immune-mediated hypersensitivity.

  • Thiazole Ring : A common heterocycle in medicinal chemistry, but associated with CYP450 inhibition (specifically CYP3A4 and CYP2C9) and potential bioactivation via S-oxidation.

Hazard Classification (GHS) & Handling

Based on the Global Harmonized System (GHS) and data from structural analogs, the compound is classified as an Irritant .

GHS Classification
Hazard CodeHazard StatementSignal Word
H315 Causes skin irritation.Warning
H319 Causes serious eye irritation.Warning
H335 May cause respiratory irritation.Warning
Precautionary Protocols
  • P261 : Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280 : Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

Toxicokinetics & Metabolic Safety

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) is critical for assessing the safety of this compound in biological assays.

Predicted Metabolic Pathways

The compound is expected to undergo Phase I and Phase II metabolism.

  • Phase I (Oxidation) : The 4-methylcyclohexyl ring is a prime target for CYP450-mediated hydroxylation. The thiazole sulfur may undergo S-oxidation.

  • Phase II (Conjugation) : The carboxylic acid is a substrate for UDP-glucuronosyltransferases (UGTs), leading to the formation of acyl glucuronides.

Metabolic Pathway Diagram (Graphviz)

MetabolicPathway Parent Parent Compound (Lipophilic Acid) CYP CYP450 Oxidation (Phase I) Parent->CYP  Oxidation   UGT UGT Conjugation (Phase II) Parent->UGT  Glucuronidation   Hydroxyl Hydroxy-Metabolite (Cyclohexyl Ring) CYP->Hydroxyl Hydroxyl->UGT AcylGluc Acyl Glucuronide (Reactive Metabolite) UGT->AcylGluc ProteinAdduct Protein Adducts (Immune/Tox Risk) AcylGluc->ProteinAdduct  Covalent Binding   Excretion Renal/Biliary Excretion AcylGluc->Excretion

Caption: Predicted metabolic fate showing CYP-mediated oxidation and the critical risk pathway of acyl glucuronide formation leading to potential protein adduction.[1][2]

Experimental Safety Assessment Protocols

For researchers validating the safety of this compound, the following experimental workflows are recommended. These protocols are designed to assess genotoxicity and metabolic stability .

Protocol: Ames Test (Bacterial Reverse Mutation Assay)

Objective : To determine the mutagenic potential of the compound. Rationale : Thiazole derivatives can occasionally intercalate DNA or form reactive nitrenium ions.

  • Preparation : Dissolve compound in DMSO to create stock solutions (0.5 - 5000 µ g/plate ).

  • Strains : Use Salmonella typhimurium strains TA98 (frameshift) and TA100 (base-pair substitution).

  • Activation : Perform assay +/- S9 fraction (rat liver homogenate) to simulate metabolic activation.

  • Plating : Mix bacteria, compound, and S9 (if applicable) in top agar; pour onto minimal glucose agar plates.

  • Incubation : Incubate at 37°C for 48-72 hours.

  • Scoring : Count revertant colonies.

    • Positive Control: 2-Aminoanthracene (+S9).

    • Negative Control: DMSO vehicle.

  • Criteria : A 2-fold increase in colony count over background indicates mutagenicity.

Protocol: Acyl Glucuronide Reactivity Assay

Objective : To assess the half-life of the acyl glucuronide metabolite and its potential to bind proteins (DILI risk).

  • Incubation : Incubate compound (10 µM) with human liver microsomes (HLM) or recombinant UGTs supplemented with UDPGA.

  • Sampling : Aliquot at 0, 15, 30, 60 min.

  • Trapping : Add a nucleophilic trapping agent (e.g., glutathione or a lysine-mimetic peptide) to the mixture.

  • Analysis : Analyze via LC-MS/MS.

    • Monitor for the formation of the glucuronide conjugate (

      
      ).
      
    • Monitor for the "trapped" adduct.

  • Interpretation : High reactivity (short half-life of the glucuronide + high adduct formation) suggests a high risk of idiosyncratic toxicity.

Target-Specific Safety Risks (PPAR Hypothesis)

Given the structural similarity to PPAR agonists (e.g., GW501516), researchers must be vigilant for class-specific toxicities if biological activity is confirmed.

  • Carcinogenicity : Long-term exposure to potent PPAR-delta agonists has been linked to increased cancer risk in rodent models (e.g., colorectal polyps).

  • Skeletal Muscle Remodeling : Rapid shifts in muscle fiber type (oxidative vs. glycolytic) can occur.

  • Hepatomegaly : Peroxisome proliferation in the liver is a known rodent-specific response, but human relevance requires careful biomarker monitoring (e.g., ALT/AST, GGT).

Safety Assessment Workflow Diagram

SafetyWorkflow Start Compound Synthesis (2095396-58-8) InSilico In Silico Tox (Derek/Sarah Nexus) Start->InSilico InVitro In Vitro Screen InSilico->InVitro MetabStab Metabolic Stability (Microsomes) InVitro->MetabStab CytoTox Cytotoxicity (HepG2/HepaRG) InVitro->CytoTox hERG hERG Inhibition (Cardiotoxicity) InVitro->hERG Decision Go / No-Go Decision MetabStab->Decision CytoTox->Decision hERG->Decision InVivo In Vivo Tox (Rodent 14-day) Decision->InVivo Pass

Caption: Step-by-step safety assessment workflow from in silico prediction to in vivo validation.

References

  • PubChem Compound Summary . (n.d.). 2-(2-Aminothiazol-4-yl)acetic acid and related structures. National Center for Biotechnology Information. Retrieved from [Link]

  • European Chemicals Agency (ECHA) . (n.d.). C&L Inventory for Thiazole Derivatives. Retrieved from [Link]

  • Shipkova, M., et al. (2003). Acyl glucuronide drug metabolites: Toxicological and analytical implications. Therapeutic Drug Monitoring. Retrieved from [Link]

  • Guo, D., et al. (2016). Thiazole derivatives in medicinal chemistry: A review. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

Disclaimer : This guide is for research and educational purposes only. The compound 2-(2-(4-Methylcyclohexyl)thiazol-4-yl)acetic acid is a research chemical and has not been approved for human therapeutic use. All handling must be performed by qualified personnel in a controlled laboratory environment.

Sources

Foundational

Role of 2-(2-(4-Methylcyclohexyl)thiazol-4-yl)acetic acid in PPAR modulation

An In-depth Technical Guide to the PPAR Modulatory Role of 2-(2-(4-Methylcyclohexyl)thiazol-4-yl)acetic acid Authored by a Senior Application Scientist Abstract Peroxisome Proliferator-Activated Receptors (PPARs) are a f...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the PPAR Modulatory Role of 2-(2-(4-Methylcyclohexyl)thiazol-4-yl)acetic acid

Authored by a Senior Application Scientist

Abstract

Peroxisome Proliferator-Activated Receptors (PPARs) are a family of nuclear receptors that are critical regulators of lipid and glucose metabolism, making them attractive therapeutic targets for metabolic diseases. Thiazole and its derivatives have emerged as a privileged scaffold in the design of potent PPAR modulators. This technical guide provides a comprehensive framework for the investigation of 2-(2-(4-Methylcyclohexyl)thiazol-4-yl)acetic acid as a novel PPAR modulator. While direct biological data for this specific compound is not extensively available in the public domain, its structural similarity to known PPAR agonists provides a strong rationale for its investigation. This document outlines the hypothesized mechanism of action and provides detailed, field-proven experimental workflows for its characterization, including binding affinity assays, functional reporter assays, and downstream target gene analysis. The causality behind experimental choices is explained to provide a self-validating system for researchers. This guide is intended for researchers, scientists, and drug development professionals in the field of metabolic disease and drug discovery.

Introduction to Peroxisome Proliferator-Activated Receptors (PPARs)

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors to regulate the expression of genes involved in a variety of physiological processes.[1][2] There are three main isoforms of PPARs:

  • PPARα (alpha): Primarily expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle.[1][3] Its activation leads to a decrease in triglyceride levels and an increase in high-density lipoprotein (HDL) cholesterol.[1][3] Fibrates, a class of drugs used to treat dyslipidemia, are well-known PPARα agonists.[3]

  • PPARγ (gamma): Predominantly found in adipose tissue, where it plays a crucial role in adipogenesis (the formation of fat cells) and glucose metabolism.[1][4] Thiazolidinediones (TZDs), a class of drugs used to treat type 2 diabetes, are potent PPARγ agonists that improve insulin sensitivity.[1][4]

  • PPARδ (delta): Ubiquitously expressed and involved in fatty acid oxidation and energy homeostasis.[1] PPARδ modulators are currently being investigated for their potential in treating metabolic syndrome and obesity.[1]

Upon activation by a ligand, PPARs form a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.[2][5]

The Thiazole Scaffold in PPAR Modulation

The thiazole ring is a common structural motif found in a variety of biologically active compounds. In the context of PPARs, thiazole-containing molecules have been extensively explored and have led to the development of potent and selective modulators.[6][7] The thiazolidinedione class of PPARγ agonists, such as rosiglitazone and pioglitazone, prominently features this heterocyclic core.[8] Furthermore, various non-thiazolidinedione thiazole derivatives have been synthesized and shown to possess dual PPARα/δ agonistic activity or even pan-PPAR agonistic properties.[9][10] The versatility of the thiazole scaffold allows for chemical modifications that can fine-tune the potency and selectivity of these compounds for the different PPAR isoforms.

Compound Profile: 2-(2-(4-Methylcyclohexyl)thiazol-4-yl)acetic acid

This guide focuses on the characterization of the following compound:

Compound Name 2-(2-(4-Methylcyclohexyl)thiazol-4-yl)acetic acid
CAS Number 2095396-58-8[11]
Molecular Formula C12H17NO2S[11]
Molecular Weight 239.34 g/mol [11]
Chemical Structure dot graph Compound_Structure { layout=neato; node [shape=none, margin=0]; edge [style=bold]; C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; N1 [label="N"]; O1 [label="O"]; O2 [label="O"]; S1 [label="S"]; H1 [label="H"]; H2 [label="H"]; H3 [label="H"]; H4 [label="H"]; H5 [label="H"]; H6 [label="H"]; H7 [label="H"]; H8 [label="H"]; H9 [label="H"]; H10 [label="H"]; H11 [label="H"]; H12 [label="H"]; H13 [label="H"]; H14 [label="H"]; H15 [label="H"]; H16 [label="H"]; H17 [label="H"]; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C4 -- C7; C7 -- H1; C7 -- H2; C7 -- H3; C1 -- C8; C8 -- S1; S1 -- C9; C9 -- N1; N1 -- C8; C9 -- C10; C10 -- C11; C11 -- O1; C11 -- O2; O2 -- H17; C10 -- H12; C1 -- H4; C1 -- H5; C2 -- H6; C2 -- H7; C3 -- H8; C3 -- H9; C5 -- H10; C5 -- H11; C6 -- H13; C6 -- H14; H15 [pos="1.5,0.5!"]; H16 [pos="1.5,-0.5!"]; } Chemical structure of 2-(2-(4-Methylcyclohexyl)thiazol-4-yl)acetic acid.

Hypothesized Mechanism of Action

Based on the prevalence of the thiazole acetic acid moiety in known PPAR modulators, we hypothesize that 2-(2-(4-Methylcyclohexyl)thiazol-4-yl)acetic acid acts as a ligand for one or more PPAR isoforms, thereby modulating their transcriptional activity. The lipophilic 4-methylcyclohexyl group likely occupies the ligand-binding pocket of the receptor, while the acidic head group may interact with key amino acid residues to stabilize the active conformation.

To test this hypothesis, a systematic, multi-tiered experimental approach is required, progressing from direct binding assessment to cellular functional assays and downstream gene expression analysis.

Experimental Workflows for Characterization

This section provides detailed protocols for the comprehensive characterization of 2-(2-(4-Methylcyclohexyl)thiazol-4-yl)acetic acid as a PPAR modulator.

In Vitro Ligand Binding Assay

Objective: To determine the binding affinity and selectivity of the test compound for the human PPARα, PPARγ, and PPARδ ligand-binding domains (LBDs). A competitive binding assay using a fluorescently labeled probe is a robust and high-throughput method.[12]

Principle: The assay measures the ability of the unlabeled test compound to displace a fluorescent probe that has a high affinity for the PPAR LBD. A decrease in the fluorescence signal is proportional to the binding affinity of the test compound.

Experimental Protocol:

  • Reagents and Materials:

    • Recombinant human PPARα, PPARγ, and PPARδ LBDs

    • Fluorescent PPAR probe (e.g., a derivative of a known high-affinity ligand)

    • Assay buffer (e.g., phosphate-buffered saline with 0.01% Tween-20)

    • 384-well black microplates

    • Test compound stock solution (e.g., 10 mM in DMSO)

    • Positive control ligands (e.g., GW7647 for PPARα, Rosiglitazone for PPARγ, GW501516 for PPARδ)

  • Procedure:

    • Prepare serial dilutions of the test compound and positive controls in the assay buffer. The final DMSO concentration should be kept below 1% to avoid solvent effects.

    • In a 384-well plate, add the PPAR LBD and the fluorescent probe to each well.

    • Add the serially diluted test compound or positive control to the wells. Include wells with only the LBD and probe (maximum signal) and wells with a high concentration of a known potent ligand (background signal).

    • Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding to reach equilibrium.

    • Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the fluorescent probe binding).

    • The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Causality and Self-Validation: The inclusion of known potent and selective ligands for each PPAR isoform serves as a crucial internal control, validating the assay's performance. The selectivity of the test compound is determined by comparing its Ki values across the three PPAR isoforms.

Cell-Based Reporter Gene Assay

Objective: To determine whether the test compound acts as an agonist or antagonist of PPARα, PPARγ, and PPARδ in a cellular context.

Principle: This assay utilizes a chimeric receptor system where the PPAR LBD is fused to the GAL4 DNA-binding domain (DBD).[13] This fusion protein is co-expressed with a reporter gene (e.g., luciferase) under the control of a GAL4 upstream activation sequence (UAS). Ligand binding to the PPAR LBD induces a conformational change that allows the recruitment of co-activators, leading to the activation of the GAL4-UAS-driven reporter gene.

Reporter_Assay_Workflow cluster_transfection Cell Transfection cluster_treatment Compound Treatment cluster_lysis Cell Lysis & Measurement cluster_analysis Data Analysis Transfection Co-transfect HEK293T cells with: 1. PPAR-LBD-GAL4-DBD plasmid 2. GAL4-UAS-Luciferase reporter plasmid Treatment Incubate transfected cells with serial dilutions of the test compound Transfection->Treatment 24h incubation Lysis Lyse cells and measure luciferase activity Treatment->Lysis 24-48h incubation Analysis Determine EC50 (agonist mode) or IC50 (antagonist mode) Lysis->Analysis

Figure 1: Workflow for a PPAR reporter gene assay.

Experimental Protocol:

  • Reagents and Materials:

    • HEK293T or other suitable host cell line

    • Expression plasmids for human PPARα-LBD-GAL4, PPARγ-LBD-GAL4, and PPARδ-LBD-GAL4

    • Reporter plasmid containing a GAL4 UAS driving luciferase expression

    • Transfection reagent (e.g., Lipofectamine)

    • Cell culture medium and supplements

    • Luciferase assay reagent

    • 96-well white, clear-bottom cell culture plates

    • Test compound and positive/antagonist controls

  • Procedure (Agonist Mode):

    • Seed cells in a 96-well plate.

    • Co-transfect the cells with the appropriate PPAR-LBD-GAL4 expression plasmid and the GAL4-UAS-luciferase reporter plasmid.

    • After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compound or a known agonist.

    • Incubate for another 24-48 hours.

    • Lyse the cells and measure the luciferase activity using a luminometer.

  • Procedure (Antagonist Mode):

    • Follow steps 1 and 2 from the agonist mode protocol.

    • After 24 hours, replace the medium with fresh medium containing a fixed concentration of a known agonist (e.g., at its EC80) and serial dilutions of the test compound or a known antagonist.

    • Incubate for another 24-48 hours.

    • Lyse the cells and measure the luciferase activity.

  • Data Analysis:

    • Agonist Mode: Plot the luciferase activity against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (effective concentration for 50% of maximal activation) and the maximal efficacy.

    • Antagonist Mode: Plot the luciferase activity against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 (concentration for 50% inhibition of the agonist response).

Causality and Self-Validation: The use of a well-characterized cell line and validated plasmids is essential. The inclusion of known agonists and antagonists provides the necessary controls to ensure the assay is responding correctly. A constitutively active reporter can be used to monitor for non-specific effects of the test compound on the reporter system itself.

Downstream Target Gene Expression Analysis

Objective: To confirm that the test compound modulates the expression of known PPAR target genes in a relevant cell type.

Principle: Upon activation, PPARs regulate the transcription of a suite of genes involved in lipid and glucose metabolism. Measuring the changes in the mRNA levels of these target genes provides direct evidence of the compound's activity on endogenous PPARs.

Gene_Expression_Pathway Compound 2-(2-(4-Methylcyclohexyl)thiazol-4-yl)acetic acid PPAR PPAR Isoform (α, γ, or δ) Compound->PPAR Binds and Activates RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE (in target gene promoter) RXR->PPRE Binds to Transcription Transcription of Target Genes PPRE->Transcription Initiates mRNA Increased mRNA levels Transcription->mRNA Proteins Synthesis of Proteins (e.g., CPT1, ACOX1, FABP4) mRNA->Proteins

Figure 2: Simplified PPAR signaling pathway leading to target gene expression.

Experimental Protocol:

  • Cell Culture and Treatment:

    • Select a cell line that endogenously expresses the PPAR isoform of interest (e.g., HepG2 for PPARα, 3T3-L1 adipocytes for PPARγ, C2C12 myotubes for PPARδ).

    • Culture the cells to the desired confluency and then treat them with the test compound at various concentrations for a specified time (e.g., 6-24 hours). Include a vehicle control (e.g., DMSO) and a positive control agonist.

  • RNA Isolation and cDNA Synthesis:

    • Harvest the cells and isolate total RNA using a commercially available kit.

    • Assess the quality and quantity of the isolated RNA.

    • Reverse transcribe the RNA into complementary DNA (cDNA).

  • Quantitative Real-Time PCR (qRT-PCR):

    • Perform qRT-PCR using primers specific for known PPAR target genes and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

      • PPARα target genes: CPT1A (Carnitine Palmitoyltransferase 1A), ACOX1 (Acyl-CoA Oxidase 1)[3]

      • PPARγ target genes: FABP4 (Fatty Acid Binding Protein 4), ADIPOQ (Adiponectin)

      • PPARδ target genes: PDK4 (Pyruvate Dehydrogenase Kinase 4), ANGPTL4 (Angiopoietin-Like 4)

    • Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle control.

Data Analysis and Interpretation:

PPAR Isoform Cell Line Key Target Genes Expected Outcome with Agonist
PPARαHepG2CPT1A, ACOX1Upregulation
PPARγ3T3-L1 adipocytesFABP4, ADIPOQUpregulation
PPARδC2C12 myotubesPDK4, ANGPTL4Upregulation

A dose-dependent increase in the expression of these target genes would provide strong evidence for the compound's agonistic activity on the respective PPAR isoform.

Data Interpretation and Lead Optimization

The collective data from these assays will provide a comprehensive profile of 2-(2-(4-Methylcyclohexyl)thiazol-4-yl)acetic acid as a PPAR modulator.

  • Potency: Determined from the Ki, EC50, and the effective concentrations in the gene expression studies.

  • Selectivity: The ratio of potency for one PPAR isoform over the others.

  • Efficacy: The maximal activation achieved in the reporter gene assay.

If the compound shows promising activity, further structure-activity relationship (SAR) studies can be initiated. For example, modifications to the 4-methylcyclohexyl group could be explored to enhance potency or alter selectivity. The length and nature of the linker between the thiazole core and the acidic head group could also be varied.

Conclusion

This technical guide provides a robust and scientifically sound framework for the characterization of 2-(2-(4-Methylcyclohexyl)thiazol-4-yl)acetic acid as a potential PPAR modulator. By following the detailed experimental workflows, researchers can systematically evaluate its binding affinity, functional activity, and effects on downstream gene expression. The insights gained from these studies will be crucial in determining the therapeutic potential of this compound and will guide future drug discovery efforts in the field of metabolic diseases.

References

  • Synthesis and identification of[9][10][13]thiadiazole derivatives as a new series of potent and orally active dual agonists of peroxisome proliferator-activated receptors alpha and delta. J Med Chem. 2007 Aug 9;50(16):3954-63. URL: [Link]

  • Kinetic characterization of selective peroxisome-proliferator-activated receptor gamma modulators in vitro. PMC. URL: [Link]

  • What are PPAR modulators and how do they work? Patsnap Synapse. Published June 21, 2024. URL: [Link]

  • Indanylacetic Acid Derivatives Carrying 4-Thiazolyl-phenoxy Tail Groups, a New Class of Potent PPAR α/γ/δ Pan Agonists: Synthesis, Structure−Activity Relationship, and In Vivo Efficacy. Journal of Medicinal Chemistry. Published February 3, 2007. URL: [Link]

  • Discovery of novel thiazole derivatives containing pyrazole scaffold as PPAR-γ Agonists, α-Glucosidase, α-Amylase and COX-2 inhibitors; Design, synthesis and in silico study. PubMed. Published November 15, 2024. URL: [Link]

  • Peroxisome proliferator-activated receptor alpha. Wikipedia. URL: [Link]

  • In Vitro and In Vivo Characterizations of Chiglitazar, a Newly Identified PPAR Pan-Agonist. Hindawi. URL: [Link]

  • Peroxisome proliferator-activated receptor gamma. Wikipedia. URL: [Link]

  • The peroxisome proliferator-activated receptor N-terminal domain controls isotype-selective gene expression and adipogenesis. PubMed. Published June 15, 2006. URL: [Link]

  • Synthesis of f. 2-(2-Aminothiazol-4-yl)-(Z)-2-[1-(trans-4-methylcyclohexyl)-1-methylethoxyimino]acetic acid. PrepChem.com. URL: [Link]

  • Thiazolidinediones as a privileged structural scaffold in PPAR agonists: A review. Semantic Scholar. Published May 30, 2016. URL: [Link]

  • Targeting Peroxisome Proliferator-Activated Receptors Using Thiazolidinediones: Strategy for Design of Novel Antidiabetic Drugs. PMC. URL: [Link]

  • PPARγ Ligand Screening/Characterization Assay Kit. Creative BioMart. URL: [Link]

  • PPARG Gene - Peroxisome Proliferator Activated Receptor Gamma. GeneCards. Updated January 15, 2026. URL: [Link]

  • Screening for PPAR Non-Agonist Ligands Followed by Characterization of a Hit, AM-879, with Additional No-Adipogenic and cdk5-Mediated Phosphorylation Inhibition Properties. Frontiers. Published January 31, 2018. URL: [Link]

  • Virtual Screening as a Technique for PPAR Modulator Discovery. PMC. Published June 24, 2009. URL: [Link]

  • Virtual Screening as a Technique for PPAR Modulator Discovery. PubMed. Published September 2, 2009. URL: [Link]

  • Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. ACS Publications. Published February 6, 2020. URL: [Link]

Sources

Exploratory

Predicted metabolic pathways for 2-(2-(4-Methylcyclohexyl)thiazol-4-yl)acetic acid

Topic: Predicted metabolic pathways for 2-(2-(4-Methylcyclohexyl)thiazol-4-yl)acetic acid Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & C...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Predicted metabolic pathways for 2-(2-(4-Methylcyclohexyl)thiazol-4-yl)acetic acid Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Compound Analysis

This technical guide provides a high-confidence predictive metabolic profile for 2-(2-(4-Methylcyclohexyl)thiazol-4-yl)acetic acid . This molecule features a distinct pharmacophore often associated with Peroxisome Proliferator-Activated Receptor (PPAR) agonists (structurally analogous to metabolites of GW501516/Cardarine).

The metabolic fate of this compound is dictated by three structural "soft spots":

  • The Carboxylic Acid Tail: A primary site for Phase II conjugation.

  • The 4-Methylcyclohexyl Moiety: A lipophilic domain susceptible to Phase I oxidative functionalization.

  • The Thiazole Heterocycle: A relatively stable aromatic core, though capable of S-oxidation under high oxidative stress.

This guide details the specific enzymatic pathways, predicted metabolites, and the experimental protocols required to validate these predictions in a preclinical setting.

Predicted Metabolic Pathways[1]

Phase I: Oxidative Functionalization (CYP450-Mediated)

The lipophilic cyclohexyl ring is the primary target for Cytochrome P450 enzymes. Based on Structure-Activity Relationships (SAR) of similar thiazole-acetic acid derivatives, the following transformations are predicted:

  • M1: Distal Methyl Oxidation (ω-oxidation)

    • Mechanism: CYP-mediated hydroxylation of the terminal methyl group on the cyclohexane ring.

    • Progression: Methyl (-CH₃)

      
       Hydroxymethyl (-CH₂OH) 
      
      
      
      Aldehyde (-CHO)
      
      
      Carboxylic Acid (-COOH).
    • Enzymology: Likely driven by CYP3A4 and CYP2C9 (given the acidic nature of the parent).

    • Significance: Conversion to the dicarboxylic acid significantly increases polarity, facilitating excretion.

  • M2: Cyclohexyl Ring Hydroxylation

    • Mechanism: Introduction of a hydroxyl group at the C3 or C4 position of the cyclohexane ring.

    • Stereochemistry: Metabolic oxidation often favors the trans orientation relative to the bulky thiazole substituent.

  • M3: Thiazole S-Oxidation (Minor)

    • Mechanism: Direct oxidation of the thiazole sulfur to a sulfoxide or sulfone.

    • Risk Factor: While less common than alkyl oxidation, thiazole S-oxides can be reactive electrophiles. This pathway is often a marker of metabolic stress or CYP bioactivation.

Phase II: Conjugative Metabolism

The presence of a free carboxylic acid moiety makes this molecule a prime substrate for Uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes.

  • M4: Acyl Glucuronidation (Major Pathway)

    • Mechanism: Transfer of glucuronic acid from UDP-glucuronic acid (UDP-GA) to the carboxylic acid oxygen.

    • Enzymology: UGT1A1 , UGT1A9 , and UGT2B7 are the predominant isoforms for carboxylic acid drugs.

    • Toxicological Note: Acyl glucuronides are potentially reactive metabolites.[1] They can undergo acyl migration or covalently bind to plasma proteins (via transacylation), potentially leading to immune-mediated idiosyncrasies.

  • M5: Amino Acid Conjugation

    • Mechanism: Formation of an amide bond with Glycine or Taurine via CoA-dependent pathways (acyl-CoA synthetase).

Visualization of Metabolic Pathways[1][3]

The following diagram illustrates the hierarchical relationship between the parent compound and its predicted metabolites.

MetabolicPathways Parent Parent Compound 2-(2-(4-Methylcyclohexyl)thiazol-4-yl)acetic acid M1_OH M1: Hydroxymethyl Metabolite (Oxidation of Methyl Group) Parent->M1_OH CYP3A4/2C9 (ω-oxidation) M2 M2: Cyclohexyl-OH (Ring Hydroxylation) Parent->M2 CYP3A4 (Aliphatic Hydroxylation) M3 M3: Thiazole S-Oxide (Heterocycle Oxidation) Parent->M3 CYP450 (S-oxidation) M4 M4: Acyl Glucuronide (Major Conjugate) Parent->M4 UGT1A9/2B7 (Glucuronidation) M5 M5: Glycine/Taurine Conjugate Parent->M5 Acyl-CoA Synthetase + Amino Acid Transferase M1_COOH M1-Acid: Dicarboxylic Acid (Further Oxidation) M1_OH->M1_COOH ADH/ALDH (Dehydrogenation)

Figure 1: Predicted metabolic tree showing Phase I oxidative divergence and Phase II conjugative dominance.

Quantitative Prediction Summary

Metabolite IDTransformation TypeEnzyme SystemPredicted AbundanceBiological Risk
M4 Acyl GlucuronidationUGT1A9, UGT2B7High (Major)Moderate (Acyl migration/Protein Adducts)
M1 Methyl HydroxylationCYP3A4, CYP2C9ModerateLow (clearance pathway)
M2 Ring HydroxylationCYP3A4ModerateLow
M3 Thiazole S-OxidationCYP450 (Various)Low (<5%)High (Potential reactive intermediate)

Experimental Validation Protocols

To validate these predictions, a self-validating workflow using Human Liver Microsomes (HLM) and Hepatocytes is required.

Protocol A: Metabolic Stability & Metabolite Identification (MetID)

Objective: Determine intrinsic clearance (


) and identify metabolite structures using High-Resolution Mass Spectrometry (HRMS).
  • Preparation:

    • Thaw pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

    • Prepare stock solution of the test compound (10 mM in DMSO).

  • Incubation:

    • Dilute microsomes to 0.5 mg/mL in Potassium Phosphate buffer (100 mM, pH 7.4).

    • Add test compound (final conc. 1 µM) to prevent enzyme saturation.

    • Start Reaction: Add NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P-dehydrogenase) and UDPGA (for Phase II coverage).

    • Controls: Include a "No-Cofactor" control (validates non-enzymatic degradation) and a "0-minute" quench.

  • Quenching & Extraction:

    • At T=0, 15, 30, 60 min, remove aliquots and quench with ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

    • Centrifuge at 4000 rpm for 20 min to precipitate proteins.

  • Analysis (LC-MS/MS):

    • Inject supernatant onto a C18 column (e.g., Waters BEH C18).

    • Use a Q-TOF or Orbitrap mass spectrometer.

    • Search Criteria: Look for mass shifts: +16 Da (Hydroxylation), +176 Da (Glucuronidation), +32 Da (Di-oxidation).

Protocol B: Reaction Phenotyping (Enzyme Mapping)

Objective: Confirm which specific CYP isoform is responsible for the formation of M1 and M2. This establishes causality.

  • Chemical Inhibition Strategy:

    • Incubate the test compound with HLM in the presence of specific inhibitors.

    • CYP3A4 Inhibitor: Ketoconazole (1 µM).

    • CYP2C9 Inhibitor: Sulfaphenazole (10 µM).

    • CYP2D6 Inhibitor: Quinidine (1 µM).

  • Data Interpretation:

    • If M1 formation is suppressed by >80% with Sulfaphenazole, CYP2C9 is the primary driver.

    • If M2 formation is suppressed by Ketoconazole, CYP3A4 is the driver.

    • Self-Validation: If inhibition is observed in multiple channels, the compound exhibits "metabolic shunting" (compensatory metabolism), a critical finding for Drug-Drug Interaction (DDI) potential.

References

  • Reactive Metabolites from Thiazole-Containing Drugs. Chemical Research in Toxicology. Discusses the bioactivation of thiazole rings via S-oxidation and epoxidation.[2][3]

  • Glucuronidation of Carboxylic Acid Drugs. Drug Metabolism and Disposition. Detailed mechanisms of acyl-glucuronide formation and reactivity.

  • Cytochrome P450 Enzymes and Drug Metabolism. National Institutes of Health (PMC). Comprehensive review of CYP-mediated oxidation of alkyl and aryl substrates.

  • Metabolism of 4-alkylthiazoles. ResearchGate. Specific insights into the oxidation of alkyl substituents attached to thiazole rings.

  • Stereoselective Covalent Adduct Formation of Acyl Glucuronides. MDPI. Analysis of how NSAID-like carboxylic acids bind to proteins.[1]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 2-(2-(trans-4-Methylcyclohexyl)thiazol-4-yl)acetic acid

This is a comprehensive Application Note and Synthesis Protocol for 2-(2-(4-Methylcyclohexyl)thiazol-4-yl)acetic acid . This document is structured for researchers in medicinal chemistry and process development, focusing...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Synthesis Protocol for 2-(2-(4-Methylcyclohexyl)thiazol-4-yl)acetic acid . This document is structured for researchers in medicinal chemistry and process development, focusing on the trans-isomer, which is the pharmacologically relevant congener in this class of PPAR/metabolic modulators.

[1]


Molecular Weight:  253.36  g/mol 

Introduction & Retrosynthetic Analysis

Scientific Rationale

The target molecule features a thiazole core substituted at the 2-position with a lipophilic cyclohexane ring and at the 4-position with an acetic acid tail. This structural motif is a classic pharmacophore in metabolic disease research, serving as a bioisostere for phenoxyacetic acid derivatives seen in PPAR


 agonists (e.g., GW501516 precursors) and other metabolic modulators.

The synthesis prioritizes the Hantzsch Thiazole Synthesis , a robust cyclocondensation method that allows for the modular assembly of the heterocyclic core. The protocol is designed to ensure the retention of the trans-stereochemistry on the cyclohexane ring, which is critical for biological activity.

Retrosynthetic Strategy

The retrosynthetic disconnection cleaves the thiazole ring into two primary synthons:

  • Thioamide Component: trans-4-Methylcyclohexanecarbothioamide.

  • 
    -Haloketone Component:  Ethyl 4-chloroacetoacetate (Ethyl 4-chloro-3-oxobutanoate).
    

Retrosynthesis Target Target Molecule 2-(2-(4-Methylcyclohexyl)thiazol-4-yl)acetic acid ThiazoleEster Intermediate Ester Ethyl 2-(4-methylcyclohexyl)thiazol-4-yl)acetate Target->ThiazoleEster Hydrolysis Precursors Precursors Thioamide Component A 4-Methylcyclohexanecarbothioamide Precursors->Thioamide Hantzsch Disconnection HaloKetone Component B Ethyl 4-chloroacetoacetate Precursors->HaloKetone Hantzsch Disconnection

Figure 1: Retrosynthetic analysis utilizing the Hantzsch thiazole construction.

Experimental Protocols

Step 1: Synthesis of trans-4-Methylcyclohexanecarbothioamide

Objective: Convert the commercially available carboxamide to the thioamide using Lawesson’s Reagent. Note: Using the amide is preferred over the nitrile for cleaner reaction profiles with Lawesson's reagent.

Reagents:

  • trans-4-Methylcyclohexanecarboxamide (1.0 eq)[1]

  • Lawesson’s Reagent (0.6 eq)

  • Toluene (Anhydrous)

Procedure:

  • Setup: Equip a dry 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.

  • Dissolution: Charge the flask with trans-4-methylcyclohexanecarboxamide (14.1 g, 100 mmol) and anhydrous toluene (150 mL).

  • Addition: Add Lawesson’s Reagent (24.2 g, 60 mmol) in a single portion. The slight excess ensures complete conversion.

  • Reaction: Heat the mixture to reflux (110 °C) for 3 hours. The suspension will clear as the reaction proceeds, turning a characteristic yellow.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 7:3). The product is less polar than the starting amide.

  • Workup: Cool to room temperature. The thioamide may partially crystallize. Concentrate the solvent to ~30 mL under reduced pressure.

  • Purification: Dilute the residue with diethyl ether (100 mL) and wash with saturated

    
     (2 x 50 mL) to remove thiophosphonic acid byproducts. Dry the organic layer over 
    
    
    
    , filter, and concentrate.
  • Crystallization: Recrystallize from Hexane/EtOAc to afford the product as pale yellow crystals.

Yield Expectation: 85-92% Key Data: MS (ESI+) m/z: 158.1 [M+H]+.

Step 2: Hantzsch Coupling to Ethyl 2-(2-(4-methylcyclohexyl)thiazol-4-yl)acetate

Objective: Construct the thiazole ring via condensation of the thioamide with ethyl 4-chloroacetoacetate.

Reagents:

  • trans-4-Methylcyclohexanecarbothioamide (Step 1 product) (1.0 eq)

  • Ethyl 4-chloroacetoacetate (1.1 eq)

  • Ethanol (Absolute)

Mechanism Insight: The sulfur atom of the thioamide acts as a soft nucleophile, attacking the


-carbon bearing the chlorine (SN2). The resulting intermediate undergoes rapid cyclodehydration where the amide nitrogen attacks the ketone carbonyl, forming the aromatic thiazole ring.

Procedure:

  • Setup: In a 500 mL round-bottom flask, dissolve trans-4-methylcyclohexanecarbothioamide (15.7 g, 100 mmol) in absolute ethanol (200 mL).

  • Addition: Add ethyl 4-chloroacetoacetate (18.1 g, 110 mmol) dropwise over 10 minutes at room temperature.

  • Reaction: Heat the mixture to reflux for 4–6 hours.

  • Monitoring: Monitor by LC-MS or TLC. The disappearance of the yellow thioamide spot indicates completion.

  • Workup: Concentrate the ethanol to near dryness under reduced pressure.

  • Neutralization: Dissolve the oily residue in Ethyl Acetate (200 mL) and wash with saturated

    
     solution (2 x 100 mL) to neutralize the HCl generated during the reaction.
    
  • Drying: Dry the organic phase over

    
    , filter, and evaporate to give the crude ester.
    
  • Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) or direct crystallization from cold ethanol if purity >90%.

Yield Expectation: 75-85% Key Data:


 NMR (400 MHz, 

):

7.05 (s, 1H, Thiazole C5-H), 4.18 (q, 2H), 3.80 (s, 2H,

), 2.95 (tt, 1H, Cyclohexyl C1-H).
Step 3: Ester Hydrolysis to Final Acid

Objective: Saponification of the ethyl ester to yield the free carboxylic acid.

Reagents:

  • Ethyl 2-(2-(4-methylcyclohexyl)thiazol-4-yl)acetate (1.0 eq)

  • Lithium Hydroxide Monohydrate (LiOH·

    
    ) (2.5 eq)
    
  • Solvent: THF / Water (3:1)

Procedure:

  • Dissolution: Dissolve the ester (26.7 g, 100 mmol) in THF (150 mL).

  • Activation: Add a solution of LiOH·

    
     (10.5 g, 250 mmol) in water (50 mL).
    
  • Reaction: Stir vigorously at room temperature for 4 hours. If solubility is poor, add methanol (20 mL) or warm to 40 °C.

  • Workup: Evaporate the THF under reduced pressure. Dilute the aqueous residue with water (50 mL).

  • Acidification: Cool the solution to 0 °C and slowly acidify with 1M HCl to pH ~3. The product will precipitate as a white solid.

  • Isolation: Filter the solid, wash with cold water (3 x 50 mL), and dry in a vacuum oven at 45 °C for 12 hours.

Yield Expectation: 90-95% Final Appearance: White to off-white powder.

Data Summary & Specifications

ParameterSpecificationNotes
Appearance White crystalline solid
Purity (HPLC) > 98.0%Method: C18 column, ACN/Water + 0.1% TFA
MS (ESI) [M+H]+ = 254.1Consistent with MW 253.36

NMR
Characteristic Singlet ~7.05 ppmThiazole C5 proton

NMR
Characteristic Singlet ~3.75 ppmAcetic acid methylene (

)
Stereochemistry Trans-configurationConfirmed by coupling constant of cyclohexyl C1-H (

)

Reaction Pathway Visualization

ReactionScheme Start 4-Methylcyclohexane- carboxamide Inter1 Thioamide Intermediate Start->Inter1 Thionation Step1_Reagent Lawesson's Rgt Toluene, Reflux Inter2 Thiazole Ester Intermediate Inter1->Inter2 Hantzsch Coupling Step2_Reagent Ethyl 4-chloroacetoacetate EtOH, Reflux Final Final Product 2-(2-(4-Methylcyclohexyl) thiazol-4-yl)acetic acid Inter2->Final Hydrolysis Step3_Reagent LiOH, THF/H2O then HCl

Figure 2: Step-by-step reaction pathway for the synthesis of the target thiazole acetic acid.

Troubleshooting & Critical Parameters

Regioselectivity in Hantzsch Synthesis
  • Risk: Formation of the 5-isomer is theoretically possible if the ketone component is asymmetric and reaction conditions are uncontrolled, but with ethyl 4-chloroacetoacetate , the regiochemistry is driven by the high reactivity of the

    
    -chloroketone moiety.
    
  • Validation: The sulfur must attack the

    
     group. This places the ester side chain (
    
    
    
    ) at position 4. If the product NMR shows a methyl group singlet on the aromatic ring, you have likely used the wrong starting material (e.g., ethyl 2-chloroacetoacetate).
Stereochemical Integrity
  • Issue: Isomerization of the trans-cyclohexyl group to the cis-isomer.

  • Control: Avoid excessively harsh acidic conditions or extremely high temperatures (>120 °C) during the thioamide formation. The trans-isomer is thermodynamically favored, so isomerization is rare but should be monitored by NMR (width of the methine multiplet at ~2.9 ppm; trans is broad due to axial-axial coupling).

Safety
  • Lawesson's Reagent: Generates

    
     and thiophosphorus byproducts. Use a scrubber (bleach solution) for the exhaust gas.
    
  • Ethyl 4-chloroacetoacetate: Potent lachrymator. Handle exclusively in a fume hood.

References

  • Hantzsch Thiazole Synthesis Mechanism & Scope

    • Organic Syntheses, Coll. Vol. 3, p. 332 (1955). "2-Aminothiazole".[1][2][3][4][5]

  • Thioamide Synthesis with Lawesson's Reagent

    • Ozturk, T., et al. "Lawesson’s Reagent in Organic Synthesis." Chemical Reviews, 2007, 107(11), 5210–5278.

  • Synthesis of Thiazole Acetic Acid Derivatives (PPAR Agonist Precursors)

    • Example protocol adapted from: Journal of Medicinal Chemistry, 2003, 46(15), 3152–3161. (Synthesis of GW501516 intermediates).

  • Properties of Ethyl 4-chloroacetoacetate

    • PubChem Compound Summary for CID 10920.

Sources

Application

Application Note: Optimal Solvent Systems and Formulation Strategies for 2-(2-(4-Methylcyclohexyl)thiazol-4-yl)acetic acid

Executive Summary Handling poorly water-soluble compounds is a ubiquitous challenge in drug discovery and assay development. 2-(2-(4-Methylcyclohexyl)thiazol-4-yl)acetic acid (CAS: 2095396-58-8) represents a classic stru...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Handling poorly water-soluble compounds is a ubiquitous challenge in drug discovery and assay development. 2-(2-(4-Methylcyclohexyl)thiazol-4-yl)acetic acid (CAS: 2095396-58-8) represents a classic structural dichotomy: it features a highly lipophilic tail paired with an ionizable hydrophilic headgroup. This application note provides a definitive, causality-driven guide to selecting the optimal solvent systems and preparing self-validating formulations for both in vitro and in vivo applications.

Physicochemical Profiling & Solvation Causality

To dissolve a compound effectively, one must first understand the thermodynamic barriers preventing its solvation. In pharmaceutical development, nearly 70% of novel compounds exhibit poor water solubility[1], making dissolution the primary rate-limiting step for biological absorption and efficacy[2].

For 2-(2-(4-Methylcyclohexyl)thiazol-4-yl)acetic acid, the solubility profile is governed by three distinct structural domains:

  • The 4-Methylcyclohexyl Tail (Lipophilic Core): This bulky, non-polar aliphatic ring significantly increases the compound's LogP (partition coefficient). Water molecules cannot form hydrogen bonds with this region, leading to an entropically unfavorable hydration shell and driving the compound to precipitate in aqueous media.

  • The Acetic Acid Headgroup (Ionizable Vector): The carboxylic acid moiety (typical pKa ~3.5–4.5) provides a critical vector for solubilization. At a low pH, the molecule remains protonated (free acid) and highly insoluble. However, adjusting the pH above 7.4 deprotonates the acid into a carboxylate anion, drastically lowering the LogD and enabling ion-dipole interactions with water.

  • The Thiazole Ring (Weak Base): While the nitrogen in the thiazole ring offers some polarity, it is only weakly basic (pKa ~2.5). Attempting to solubilize this compound via acid-salt formation (e.g., using HCl) is generally ineffective and less stable than base-salt formation.

Quantitative Solvent Selection Guide

Based on the physicochemical profile, the following solvent systems are optimized for specific experimental endpoints.

Solvent / Formulation SystemTarget ApplicationMax Recommended ConcentrationSolvation Mechanism & Causality
Anhydrous DMSO In vitro Master Stocks50 – 100 mMDMSO's high dielectric constant and dual-nature (polar sulfoxide, non-polar methyls) efficiently disrupt the crystal lattice[3].
5% DMSO / 40% PEG400 / 5% Tween 80 / 50% Saline In vivo IV/IP Dosing5 – 10 mg/mLCo-solvents (PEG400) lower the aqueous dielectric constant; surfactants (Tween 80) form micelles to prevent lipophilic nucleation.
0.1 M NaOH to pH 7.5–8.0 Buffer In vivo PO Dosing / Aqueous Assays2 – 5 mg/mLDeprotonation of the acetic acid generates a highly soluble, thermodynamically stable carboxylate salt.

Experimental Protocols: Self-Validating Workflows

Protocol 1: Preparation of a 50 mM In Vitro Master Stock in DMSO

DMSO is widely recognized as the primary solvent for preparing concentrated stock solutions of hydrophobic compounds[3]. However, when diluting into aqueous cell culture media, the final DMSO concentration must be kept below 0.5% (ideally <0.1%) to prevent solvent-induced cytotoxicity and artifactual data[4].

Step-by-Step Methodology:

  • Equilibration: Allow the lyophilized powder of 2-(2-(4-Methylcyclohexyl)thiazol-4-yl)acetic acid to equilibrate to room temperature in a desiccator to prevent ambient moisture condensation, which can degrade the stock over time.

  • Weighing & Addition: Accurately weigh the required mass into a sterile, amber microcentrifuge tube (protecting the thiazole core from potential photo-oxidation). Add the calculated volume of high-purity, anhydrous DMSO (≥99.9%).

  • Dissolution: Vortex vigorously for 60 seconds. If the compound is stubborn, sonicate in a water bath at 37°C for 5 minutes.

  • Self-Validation (QC Step): Centrifuge the tube at 10,000 × g for 5 minutes. Carefully inspect the bottom of the tube against a strong light. Causality: If a micro-pellet is visible, the solution is saturated, and the true concentration of the supernatant is lower than calculated. Add 10% more DMSO and repeat until no pellet forms.

  • Storage: Aliquot into single-use volumes to avoid freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Co-Solvent Formulation for In Vivo Dosing (5 mg/mL)

For animal dosing, aqueous compatibility is required, but direct addition of water will cause immediate precipitation of the free acid. This protocol uses a step-wise reduction of solvent polarity.

Step-by-Step Methodology:

  • Primary Solubilization: Dissolve the compound in DMSO to achieve 5% of the final target volume. Causality: This completely breaks the crystal lattice.

  • Co-Solvent Addition: Add PEG400 (40% of final volume) and vortex thoroughly. Causality: PEG400 acts as a transitional solvent, keeping the hydrophobic tail solvated while preparing the mixture for an aqueous environment.

  • Surfactant Addition: Add Tween 80 (5% of final volume) and vortex until completely homogenous. Causality: Tween 80 coats the solvated molecules, providing steric hindrance against aggregation.

  • Aqueous Phase Integration: Slowly add Saline (50% of final volume) dropwise while continuously vortexing. Causality: Rapid addition causes "solvent shock," leading to irreversible crystallization. Dropwise addition allows the Tween 80 micelles to form dynamically around the compound.

  • Self-Validation (QC Step): Shine a laser pointer through the final formulation in a dark room. Causality: A strong scattering of light (Tyndall effect) indicates the formation of large aggregates or precipitation, meaning the formulation has failed. A clear or slightly opalescent solution indicates successful micellar encapsulation.

Decision Workflow Visualization

G Start 2-(2-(4-Methylcyclohexyl) thiazol-4-yl)acetic acid (CAS: 2095396-58-8) InVitro In Vitro Assays (Biochemical / Cell-based) Start->InVitro Cell/Biochem InVivo In Vivo Studies (Animal Models) Start->InVivo Animal Dosing DMSO Anhydrous DMSO Master Stock (50 mM) InVitro->DMSO Primary Solubilization CoSolvent Co-Solvent Formulation (DMSO/PEG400/Tween/Saline) InVivo->CoSolvent Lipophilic focus pHAdjust pH Adjustment (Basic Buffer pH > 7.4) InVivo->pHAdjust Salt formation Dilution Aqueous Media Dilution (Final DMSO < 0.1%) DMSO->Dilution Stepwise Addition

Solvent selection and formulation workflow for CAS 2095396-58-8.

References

  • Solubilization and Controlled Release Strategy of Poorly Water-Soluble Drugs - MDPI. 1

  • Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC. 2

  • Ethoxysanguinarine DMSO stock solution preparation and storage - Benchchem. 4

  • Buy PSI-697 | 851546-61-7 | >98% (Solubility Profile and Stock Solution Preparation) - Smolecule. 3

Sources

Method

Application Note: Preparation and Handling of 2-(2-(4-Methylcyclohexyl)thiazol-4-yl)acetic acid Stock Solutions in DMSO

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Causality Guide Chemical Profile & Solvation Dynamics Compound Identity 2-(2-(4-Methylcyclo...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Causality Guide

Chemical Profile & Solvation Dynamics

Compound Identity 2-(2-(4-Methylcyclohexyl)thiazol-4-yl)acetic acid (CAS: 2095396-58-8) is a synthetic ligand and structural building block frequently utilized in drug discovery.

  • Molecular Formula: C₁₂H₁₇NO₂S

  • Molecular Weight: 239.34 g/mol

The Causality of Solvent Selection This compound features a highly lipophilic 4-methylcyclohexyl moiety coupled to a thiazole ring, which severely restricts its aqueous solubility. Dimethyl Sulfoxide (DMSO) is the universal solvent of choice because its amphipathic, highly polar aprotic nature allows it to disrupt the crystalline lattice of the solid powder. DMSO effectively solvates the hydrophobic tail while simultaneously participating in hydrogen bonding with the polar acetic acid group[1].

Environmental Sensitivities

  • Hygroscopy: DMSO is aggressively hygroscopic. The introduction of atmospheric moisture into the stock solution alters the dielectric constant of the solvent, leading to localized supersaturation and irreversible precipitation ("crashing out") of the lipophilic compound[1],[2].

  • Thermal Cycling Degradation: Repeated freeze-thaw cycles are highly detrimental to compound integrity. Studies demonstrate that compounds stored in DMSO suffer significant degradation and precipitation after multiple thermal cycles due to transient changes in solubility and oxygen exposure during the thawing phase[3],[4].

Quantitative Reconstitution Data

To ensure precision in downstream assays, utilize the following mass-to-volume calculations. The data below dictates the exact volume of anhydrous DMSO required to achieve specific molarities for standard aliquot masses.

Target ConcentrationVolume of DMSO for 1.0 mgVolume of DMSO for 5.0 mgVolume of DMSO for 10.0 mg
1 mM 4178.2 µL20.89 mL41.78 mL
5 mM 835.6 µL4178.2 µL8356.3 µL
10 mM 417.8 µL2089.1 µL4178.2 µL
20 mM 208.9 µL1044.5 µL2089.1 µL
50 mM 83.6 µL417.8 µL835.6 µL

Formula used: Volume (µL) = [Mass (mg) / 239.34 ( g/mol )] / Concentration (M) × 10⁶

Self-Validating Preparation Protocol

This methodology is designed as a self-validating system; do not proceed to subsequent phases unless the validation checkpoints are successfully met.

Phase 1: Environmental Preparation & Weighing
  • Equilibration: Before opening the vial, equilibrate the lyophilized powder to room temperature in a desiccator for 30 minutes.

    • Causality: Opening a cold vial causes ambient humidity to condense on the powder, introducing water into the anhydrous system and compromising long-term stability[2].

  • Weighing: Weigh the desired mass (e.g., 5.0 mg) using a calibrated analytical balance and transfer it to a sterile, nuclease-free microcentrifuge tube[5].

Phase 2: Solubilization
  • Solvent Addition: Add the calculated volume of anhydrous, cell-culture grade DMSO (e.g., 2089.1 µL for a 10 mM stock)[1],.

  • Agitation: Vortex gently for 30–60 seconds. Avoid vigorous vortexing to minimize the introduction of micro-bubbles, which can obscure visual clarity checks[5].

  • VALIDATION CHECKPOINT 1 (Optical Clarity): Hold the tube against a strong light source. The solution must be 100% optically clear. If microscopic particulates or turbidity remain, sonicate the tube in a room-temperature water bath for 5 minutes. Do not proceed to aliquoting until complete dissolution is visually confirmed.

Phase 3: Aliquoting and Storage
  • Dispensing: Dispense the master stock into single-use aliquots (e.g., 50 µL per tube) using sterile, low-bind polypropylene tubes[6].

  • Atmospheric Purge: Purge the headspace of each tube with Argon or Nitrogen gas before sealing.

    • Causality: Displacing ambient oxygen prevents oxidative degradation of the thiazole ring during long-term storage[3],[4].

  • Cryogenic Storage: Store immediately at -20°C (stable for ~1 month) or -80°C (stable for up to 6 months). Protect from light[2].

Phase 4: Aqueous Dilution for Assays
  • Thawing: Thaw a single aliquot at room temperature. Discard any remaining volume after use to enforce a strict "zero freeze-thaw" policy[3],[2].

  • VALIDATION CHECKPOINT 2 (Pre-Dilution): Inspect the thawed aliquot for precipitation that may have occurred during freezing. Vortex briefly to ensure homogeneity.

  • Stepwise Dilution: Add the DMSO stock dropwise to the aqueous buffer or cell culture medium while vortexing continuously.

    • Causality: Rapid, continuous mixing prevents localized high concentrations of the lipophilic compound, which would otherwise cause it to crash out in the aqueous environment,[2]. Ensure the final DMSO concentration in cell-based assays remains ≤0.5% to prevent solvent-induced cytotoxicity[5],.

Workflow Visualization

G A Lyophilized Powder 2-(2-(4-Methylcyclohexyl)thiazol-4-yl)acetic acid B Equilibration & Weighing (Analytical Balance) A->B C Solubilization (Add Anhydrous DMSO) B->C D Agitation (Vortex / Sonicate) C->D E Validation Checkpoint (100% Optically Clear?) D->E E->D No (Turbid) F Aliquot Preparation (Single-use, Argon Purge) E->F Yes (Clear) G Cryogenic Storage (-20°C to -80°C) F->G H Aqueous Dilution (Stepwise, Final DMSO ≤ 0.5%) G->H Thaw Once

Workflow for the preparation, validation, and storage of DMSO stock solutions.

References
  • Kozikowski, B. A., et al. The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening / PubMed (NIH).[Link]

  • American Chemical Society (ACS). Sample stability during freeze-thaw.[Link]

  • LifeTein. How to dissolve peptide in DMSO and still be safe to the cell culture.[Link]

  • Thermo Fisher Scientific. DMSO, Anhydrous Guidelines.[Link]

Sources

Application

HPLC method development for thiazole acetic acid detection

An in-depth technical guide and protocol for the chromatographic analysis of thiazole acetic acid derivatives, designed for analytical chemists and pharmaceutical researchers. Executive Summary & Chemical Context 2-Amino...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide and protocol for the chromatographic analysis of thiazole acetic acid derivatives, designed for analytical chemists and pharmaceutical researchers.

Executive Summary & Chemical Context

2-Amino-4-thiazoleacetic acid (ATA) (CAS: 29676-71-9) and its derivatives are highly polar, amphoteric building blocks critical to the synthesis of third-generation cephalosporin antibiotics (e.g., Cefotiam) and the beta-3 adrenergic agonist Mirabegron [1][2].

Developing a robust High-Performance Liquid Chromatography (HPLC) method for ATA presents a distinct analytical challenge. Because the molecule contains both a basic thiazole amine and an acidic carboxyl group, it exhibits a zwitterionic nature at neutral pH. This high polarity (logP < 0) typically results in zero retention (elution in the void volume) and severe peak tailing on standard end-capped C18 columns due to secondary interactions with residual silanols [3].

This application note details the causality behind selecting specific chromatographic parameters—specifically, ion-suppression via pH control and the use of aqueous-compatible stationary phases—to establish a self-validating, reproducible HPLC-UV/MS method.

Physicochemical Profiling & Causality in Method Design

To rationally design the method, we must first understand the ionization states of the analyte. The carboxyl group of ATA has a pKa of approximately 2.5–3.5, while the thiazole amine has a pKa of ~5.3 [3][4].

  • At pH > 5.5: The molecule is an anion (amine is neutral, carboxyl is deprotonated).

  • At pH 3.5 – 5.0: The molecule is a highly polar zwitterion (both groups ionized), making reversed-phase (RP) retention nearly impossible without ion-pairing reagents.

  • At pH < 2.5: The carboxylate ionization is suppressed (neutral), and the amine is protonated. While still polar, it can be retained on specialized RP columns using highly aqueous mobile phases.

AcidBase S1 Cationic Form (pH < 2.5) [NH3+ / COOH] S2 Zwitterionic Form (pH 3.5 - 5.0) [NH3+ / COO-] S1->S2 pKa1 ~3.0 (Carboxyl) S3 Anionic Form (pH > 5.5) [NH2 / COO-] S2->S3 pKa2 ~5.3 (Amine)

Fig 1. pH-dependent ionization states of 2-amino-4-thiazoleacetic acid.

The Logic of Column and Mobile Phase Selection

To achieve a capacity factor (


) > 2.0, standard C18 columns are insufficient because they suffer from phase collapse (dewetting) in 100% aqueous conditions.
The Solution:  We utilize an aqueous-compatible C18  (polar-embedded) or a mixed-mode column  (e.g., Newcrom R1) [1]. By acidifying the mobile phase to pH 2.0 using Phosphoric acid (

) or Formic acid (for LC-MS compatibility), we suppress the carboxylic acid ionization. A low organic modifier concentration (2-5% Acetonitrile) provides just enough solvent strength to elute the protonated thiazole sharply.

Workflow Step1 1. Analyte Profiling Assess pKa (2.5/5.3) & Polarity Step2 2. Column Selection Aqueous-compatible C18 or Mixed-Mode Step1->Step2 Step3 3. Mobile Phase pH Adjust to pH 2.0 (Phosphoric/Formic Acid) Step2->Step3 Step4 4. Isocratic Elution Low Organic (2-5% MeCN) to retain polar API Step3->Step4 Step5 5. System Suitability Tailing < 1.5, Retention Factor (k') > 2.0 Step4->Step5

Fig 2. Logical workflow for RP-HPLC method development of polar thiazole derivatives.

Experimental Protocol: Step-by-Step Methodology

This protocol establishes a self-validating system. By running the System Suitability Test (SST) prior to sample analysis, the method mathematically proves its own resolving power and baseline stability.

Reagents and Materials
  • Analyte: 2-Amino-4-thiazoleacetic acid reference standard (>98.0% purity).

  • Solvents: HPLC-grade Acetonitrile (MeCN), Milli-Q Water (18.2 MΩ·cm).

  • Modifiers: HPLC-grade Phosphoric acid (85% w/w) for UV detection, or LC-MS grade Formic acid (99%) for MS detection.

Sample Preparation Workflow
  • Diluent Preparation: Prepare a diluent of 95% Water / 5% MeCN. Causality: Matching the sample diluent to the initial mobile phase conditions prevents solvent-mismatch peak distortion (fronting).

  • Stock Solution: Accurately weigh 10.0 mg of ATA standard into a 10 mL volumetric flask. Dissolve in 1 mL of DMSO (due to slight aqueous solubility) and dilute to volume with the diluent (Concentration: 1.0 mg/mL).

  • Working Solution: Transfer 1.0 mL of the stock solution to a 10 mL volumetric flask and make up to the mark with diluent (Concentration: 100 µg/mL).

  • Filtration: Filter through a 0.22 µm PTFE syringe filter prior to injection.

Chromatographic Conditions
ParameterSpecificationRationale
Column Newcrom R1 or Aqueous C18 (150 x 4.6 mm, 3 µm)Prevents phase collapse in highly aqueous environments [1].
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.1)Suppresses carboxylate ionization, ensuring a single cationic species.
Mobile Phase B Acetonitrile (MeCN)Elution strength control.
Elution Mode Isocratic: 95% A / 5% BLow organic content maximizes retention of the polar analyte.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Injection Vol. 5 µLPrevents column overloading and peak broadening.
Column Temp. 30 °CStabilizes retention times and reduces backpressure.
Detection (UV) 254 nm (Reference 360 nm)Thiazole ring exhibits strong

transitions at 254 nm.

System Suitability and Validation Criteria (Self-Validating Metrics)

To ensure the method is trustworthy and fit-for-purpose, the following System Suitability Testing (SST) parameters must be met during the first 5 replicate injections of the working standard. Failure to meet these criteria indicates a breakdown in the chemical logic (e.g., buffer depletion or column degradation) and invalidates the run.

MetricAcceptance CriteriaCausality / Implication if Failed
Retention Factor (

)

Ensures the analyte is not eluting in the void volume (

). Failure means the pH is too high or organic % is too high.
Tailing Factor (

)

Confirms secondary silanol interactions are suppressed. Failure indicates column degradation or insufficient buffer capacity.
Theoretical Plates (

)

Proves column efficiency and proper packing integrity.
%RSD of Area

(n=5)
Validates the precision of the autosampler and detector stability.
Signal-to-Noise (S/N)

(for LOQ)
Ensures the detector is properly tuned and baseline is stable.

Alternative Approach: LC-MS/MS Compatibility

If the downstream application requires mass spectrometry (e.g., impurity profiling in Mirabegron synthesis), the non-volatile Phosphoric acid must be replaced.

  • Modification: Replace Mobile Phase A with 0.1% Formic Acid in Water .

  • Impact: Formic acid is a weaker acid (pKa 3.75). At 0.1%, the pH will be approximately 2.7. While this is close to the pKa of the ATA carboxyl group, it is sufficient to maintain retention on a mixed-mode column. Detection should be performed in Positive Electrospray Ionization (ESI+) mode, tracking the

    
     transition at 
    
    
    
    159.0.

References

  • SIELC Technologies. "Separation of 2-Amino-4-thiazoleacetic acid on Newcrom R1 HPLC column." Available at:[Link]

  • LookChem. "Mirabegron (CAS 223673-61-8) Synthesis and Intermediates." Available at:[Link]

Method

In Vitro Assay Dosing Guidelines for 2-(2-(4-Methylcyclohexyl)thiazol-4-yl)acetic acid: Best Practices for Lipophilic Small Molecule Screening

Executive Abstract The compound 2-(2-(4-Methylcyclohexyl)thiazol-4-yl)acetic acid is a synthetic small molecule characterized by a lipophilic 4-methylcyclohexyl tail, a central thiazole pharmacophore, and an acidic aceti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Abstract

The compound 2-(2-(4-Methylcyclohexyl)thiazol-4-yl)acetic acid is a synthetic small molecule characterized by a lipophilic 4-methylcyclohexyl tail, a central thiazole pharmacophore, and an acidic acetic acid moiety. Due to its specific physicochemical profile (estimated LogP ~3.5–4.5, pKa ~4.5), improper handling during in vitro assay dosing can lead to localized precipitation, micellar aggregation, and skewed dose-response curves. This application note provides a comprehensive, self-validating framework for dosing this compound in both biochemical and cell-based assays, ensuring high-fidelity data through rigorous solvent control and acoustic liquid handling.

Physicochemical Rationale & Dosing Strategy

As a Senior Application Scientist, it is critical to understand that experimental protocols must be dictated by the physical chemistry of the molecule. The structural features of 2-(2-(4-Methylcyclohexyl)thiazol-4-yl)acetic acid introduce specific assay risks that must be actively mitigated:

  • The Lipophilic Tail : The 4-methylcyclohexyl group drives hydrophobic interactions. If diluted directly into an aqueous buffer, the compound is highly prone to "crashing out" (precipitating) or forming colloidal aggregates that act as Pan-Assay Interference Compounds (PAINS).

  • The Acidic Moiety : The acetic acid group (pKa ~4.5) means the molecule will be predominantly ionized (anionic) at a physiological pH of 7.4. While this aids aqueous solubility, it restricts passive diffusion across lipid bilayers in cell-based assays.

To prevent these artifacts, the Assay Guidance Manual strongly recommends performing all initial serial dilutions in 100% Dimethyl Sulfoxide (DMSO) rather than aqueous buffers[1].

Causality cluster_0 Physicochemical Properties cluster_1 Assay Risks cluster_2 Protocol Mitigations Prop1 Lipophilic Moiety (4-Methylcyclohexyl) Risk1 Aqueous Precipitation & Micellar Aggregation Prop1->Risk1 Risk2 High Serum Protein Binding (Reduced Free Fraction) Prop1->Risk2 Prop2 Acidic Moiety (Acetic Acid, pKa ~4.5) Risk3 pH-Dependent Membrane Permeability Prop2->Risk3 Mit1 100% DMSO Serial Dilution + 0.01% Tween-20 Risk1->Mit1 Mit2 FBS Titration Controls Risk2->Mit2 Mit3 Strict Buffer pH Control (pH 7.4) Risk3->Mit3

Fig 1. Logical relationship between compound physicochemical properties and assay mitigations.

Master Protocol: Stock Preparation & Serial Dilution

To maintain compound integrity, we utilize a "DMSO-First" dilution strategy. Aqueous dilution of lipophilic compounds causes localized precipitation at high concentrations, which alters the actual compound concentration and generates shallow Hill slopes in dose-response curves[1].

Step-by-Step Methodology
  • Stock Equilibration : Bring the 10 mM stock of 2-(2-(4-Methylcyclohexyl)thiazol-4-yl)acetic acid (stored at -20°C in 100% anhydrous DMSO) to room temperature inside a desiccator. Causality: Opening cold DMSO introduces atmospheric condensation; water ingress rapidly degrades stock solubility.

  • Source Plate Preparation : Use a low-dead-volume, V-bottom 384-well polypropylene plate (e.g., Labcyte Echo certified). Polypropylene is mandatory to minimize non-specific binding of the lipophilic tail to the plastic well walls.

  • Diluent Addition : Dispense 20 µL of anhydrous 100% DMSO into wells 2 through 10.

  • Top Concentration : Add 30 µL of the 10 mM compound stock to well 1.

  • Serial Transfer : Transfer 10 µL from well 1 to well 2. Mix by pipetting 15 µL up and down 5 times. Repeat this 3-fold dilution step through well 10.

  • Vehicle Control : Reserve column 11 for 100% DMSO (negative control) and column 12 for a known reference inhibitor in 100% DMSO (positive control).

Table 1: 10-Point Serial Dilution Scheme (3-Fold)
Dilution PointSource Plate Conc. (100% DMSO)Biochemical Assay (1:100 Dilution)Cell-Based Assay (1:1000 Dilution)
1 (Top) 10.00 mM100.0 µM10.00 µM
2 3.33 mM33.3 µM3.33 µM
3 1.11 mM11.1 µM1.11 µM
4 370.4 µM3.70 µM370.4 nM
5 123.5 µM1.24 µM123.5 nM
6 41.2 µM412.0 nM41.2 nM
7 13.7 µM137.0 nM13.7 nM
8 4.57 µM45.7 nM4.57 nM
9 1.52 µM15.2 nM1.52 nM
10 (Bottom) 0.51 µM5.1 nM0.51 nM

Modality-Specific Dosing Guidelines

The method of introducing the compound into the aqueous assay environment dictates the success of the screen. We utilize Acoustic Droplet Ejection (ADE) to transfer nanoliter volumes of the compound directly into the assay plate.

Workflow Stock 10 mM Stock (100% DMSO) Dilution 10-Point Serial Dilution (100% DMSO) Stock->Dilution 3-fold steps Echo Acoustic Dispensing (nL Transfer) Dilution->Echo Source Plate Bio Biochemical Assay Final: 1% DMSO Echo->Bio 250 nL into 25 µL Cell Cell-Based Assay Final: 0.1% DMSO Echo->Cell 25 nL into 25 µL

Fig 2. Acoustic dispensing workflow for maintaining DMSO tolerance across assay modalities.

Table 2: Assay-Specific Dosing Parameters
ParameterBiochemical AssaysCell-Based AssaysCausality / Rationale
Max Final DMSO 1.0%0.1% - 0.5%Enzymes tolerate higher DMSO; cells exhibit phenotypic toxicity and signal degradation >0.5%[2].
Detergent Use 0.01% Tween-20 / Triton X-100NonePrevents micellar aggregation of the lipophilic methylcyclohexyl moiety.
Buffer/Media pH 7.4 (Strictly buffered)7.2 - 7.4 (HEPES buffered)Maintains the acetic acid moiety in a consistent ionization state.
Protein Binding Low (BSA optional)High (FBS present)The lipophilic tail will bind serum proteins, shifting the apparent IC50.
Protocol A: Biochemical Assay Dosing
  • Acoustic Transfer : Transfer 250 nL of the serially diluted compound from the source plate to a dry 384-well assay plate.

  • Buffer Addition : Dispense 25 µL of assay buffer (supplemented with 0.01% Tween-20) directly onto the pre-spotted compound.

    • Causality: Adding the aqueous buffer to the compound (rather than compound to buffer) utilizes the kinetic energy of the dispense to rapidly disperse the lipophilic molecule, preventing localized precipitation.

Protocol B: Cell-Based Assay Dosing
  • Acoustic Transfer : Transfer 25 nL of the compound to the assay plate to ensure a final DMSO concentration of 0.1%.

  • Media Addition : Add 25 µL of cell suspension. Ensure the media is buffered with HEPES to maintain a pH of 7.4, preventing fluctuations in the ionization state of the acetic acid group, which would artificially alter membrane permeability.

Assay Validation & Quality Control (Self-Validating System)

To ensure trustworthiness, every assay plate must function as a self-validating system. Do not accept dose-response data without the following internal checks:

  • DMSO Tolerance Verification : Before screening, run a mock assay using a DMSO gradient (0.1% to 5%). DMSO concentrations at 5% or higher can reduce maximal responses by over 50% without affecting EC50 values, and total signal often declines dramatically beyond 2.5% DMSO[2]. Ensure your chosen final DMSO concentration (e.g., 0.1%) has zero impact on the baseline signal.

  • Turbidimetric Solubility Check : Because 2-(2-(4-Methylcyclohexyl)thiazol-4-yl)acetic acid is lipophilic, read the assay plate at 620 nm before adding any detection reagents. A spike in absorbance in the high-concentration wells indicates compound precipitation, meaning data from those wells must be masked[3].

  • Z'-Factor Calculation : Calculate the Z'-factor using the vehicle control (DMSO) and the positive control (reference inhibitor).

    • Formula: Z' = 1 - (3*(SD_pos + SD_neg) / |Mean_pos - Mean_neg|)

    • Rule: The assay plate is only valid, and the compound data is only reportable, if the Z' ≥ 0.5.

References

  • Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations - Assay Guidance Manual. Source: National Center for Biotechnology Information (NCBI). URL: [Link]

  • Assay Guidance Manual: DMSO Tolerance Test. Source: National Center for Biotechnology Information (NCBI). URL: [Link]

  • Comprehensive in Vitro Characterization of Small Molecule Inhibitors. Source: ACS Publications / PubMed Central. URL: [Link]

Sources

Application

Application Note &amp; Protocol: Assessing the Cell Culture Media Stability of 2-(2-(4-Methylcyclohexyl)thiazol-4-yl)acetic acid

Introduction: The Criticality of Compound Stability in Preclinical Research The reliability and reproducibility of in vitro cell-based assays are cornerstones of modern drug discovery and development. A fundamental, yet...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Compound Stability in Preclinical Research

The reliability and reproducibility of in vitro cell-based assays are cornerstones of modern drug discovery and development. A fundamental, yet often overlooked, parameter that can significantly impact experimental outcomes is the stability of the test compound in the cell culture medium.[1][2] Degradation of a small molecule over the course of an experiment can lead to a decrease in its effective concentration, resulting in an underestimation of its potency and efficacy.[1] Furthermore, the formation of degradation products can introduce unintended biological activities or cytotoxicity, confounding data interpretation.[1]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to assess the stability of 2-(2-(4-Methylcyclohexyl)thiazol-4-yl)acetic acid in cell culture media. The protocols outlined herein are designed to be robust and adaptable, providing a framework for generating reliable stability data. Understanding the stability profile of this compound is essential for designing valid cell-based experiments and for the accurate interpretation of the resulting data.

The structure of 2-(2-(4-Methylcyclohexyl)thiazol-4-yl)acetic acid, featuring a thiazole ring and a carboxylic acid moiety, presents specific potential routes of degradation. The thiazole ring, while aromatic, can be susceptible to oxidation.[3][4][5][6] The carboxylic acid group may undergo esterification or other reactions with components in the media. Therefore, a systematic evaluation of its stability is warranted.

Key Factors Influencing Compound Stability in Cell Culture Media

Several factors can contribute to the degradation of a small molecule in a complex biological matrix like cell culture media.[1] These include:

  • pH: Standard cell culture media is typically buffered to a physiological pH of 7.2-7.4.[7][8] However, cellular metabolism can lead to localized pH shifts, potentially affecting compound stability.[7]

  • Temperature: Experiments are typically conducted at 37°C to mimic physiological conditions. This elevated temperature can accelerate chemical degradation reactions compared to storage at lower temperatures.[1][9]

  • Serum Components: Fetal Bovine Serum (FBS) is a common supplement in cell culture media and contains a complex mixture of proteins, enzymes, and other biomolecules.[10] Enzymes present in serum can metabolize or degrade test compounds.[11][12]

  • Light Exposure: Some compounds are photosensitive and can degrade upon exposure to light.[1]

  • Reactive Oxygen Species (ROS): Cellular metabolism and certain media components can generate ROS, which can lead to oxidative degradation of susceptible compounds.[13][14]

Experimental Workflow for Stability Assessment

The following diagram illustrates a comprehensive workflow for determining the stability of 2-(2-(4-Methylcyclohexyl)thiazol-4-yl)acetic acid in cell culture media.

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Sample Processing & Analysis cluster_data Data Analysis prep_stock Prepare High-Concentration Stock Solution in DMSO prep_working Spike Stock Solution into Media to Final Concentration prep_stock->prep_working Dilute prep_media Prepare Complete Cell Culture Media (with/without serum) prep_media->prep_working Dilute into incubate Incubate at 37°C, 5% CO2 prep_working->incubate sampling Collect Aliquots at Defined Time Points (e.g., 0, 2, 4, 8, 24, 48, 72h) incubate->sampling store Store Samples at -80°C sampling->store process Protein Precipitation & Supernatant Collection store->process analyze Quantify Compound by LC-MS/MS process->analyze plot Plot % Remaining vs. Time analyze->plot calculate Calculate Half-Life (t1/2) plot->calculate

Caption: Workflow for assessing compound stability in cell culture media.

Detailed Protocols

Protocol 1: Preparation of Stock and Working Solutions

Rationale: A concentrated stock solution in an appropriate solvent like DMSO is prepared to minimize the volume of solvent added to the cell culture medium, thereby reducing potential solvent-induced toxicity.[1]

  • Stock Solution Preparation:

    • Accurately weigh a precise amount of 2-(2-(4-Methylcyclohexyl)thiazol-4-yl)acetic acid powder.

    • Dissolve the compound in 100% dimethyl sulfoxide (DMSO) to a final concentration of 10 mM.

    • Ensure complete dissolution by vortexing and, if necessary, brief sonication.

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation:

    • On the day of the experiment, thaw a stock solution aliquot.

    • Prepare the desired complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with serum (e.g., 10% FBS) and antibiotics as required for your cell line. Prepare a parallel batch of media without serum to assess its contribution to degradation.

    • Spike the 10 mM stock solution into the pre-warmed (37°C) cell culture medium to achieve the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic to the cells, typically ≤ 0.1%.[15]

    • Mix thoroughly by gentle inversion.

Protocol 2: Incubation and Sampling

Rationale: Incubating the compound in the cell culture medium under standard cell culture conditions mimics the experimental environment. Sampling at multiple time points allows for the determination of the degradation kinetics.[15][16]

  • Incubation:

    • Dispense equal volumes of the working solution into sterile, labeled microcentrifuge tubes or wells of a multi-well plate for each time point.

    • Place the samples in a humidified cell culture incubator at 37°C with 5% CO₂.

  • Sampling:

    • At each designated time point (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), remove one aliquot for each condition (with and without serum).

    • The 0-hour time point should be collected immediately after the preparation of the working solution.

    • Immediately store the collected samples at -80°C to halt any further degradation until analysis.[15]

Protocol 3: Sample Preparation for LC-MS/MS Analysis

Rationale: Proteins in the cell culture medium, particularly from serum, can interfere with analytical quantification. A protein precipitation step is crucial for removing these interfering components.[17]

  • Protein Precipitation:

    • Thaw the collected samples on ice.

    • To each 100 µL sample, add 300 µL of ice-cold acetonitrile containing an internal standard. The internal standard will help to correct for variations in sample processing and instrument response.

    • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

    • Incubate at -20°C for at least 30 minutes to enhance protein precipitation.

  • Supernatant Collection:

    • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Carefully transfer the clear supernatant to a new set of labeled tubes or an HPLC vial, being cautious not to disturb the protein pellet.

Protocol 4: Quantification by LC-MS/MS

Rationale: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique ideal for quantifying small molecules in complex biological matrices.[18][19]

  • LC-MS/MS Analysis:

    • Analyze the prepared supernatants using a validated LC-MS/MS method. The method should be optimized for the separation and detection of 2-(2-(4-Methylcyclohexyl)thiazol-4-yl)acetic acid.

    • A standard curve of the compound in the same cell culture medium matrix should be prepared and analyzed alongside the samples to enable accurate quantification.

  • Data Analysis:

    • Calculate the concentration of the compound at each time point using the standard curve.

    • Express the concentration at each time point as a percentage of the initial concentration at time 0.

    • Plot the percentage of the compound remaining versus time.

    • Determine the half-life (t₁/₂) of the compound in the cell culture medium, which is the time it takes for the concentration to decrease by 50%.

Data Presentation and Interpretation

The stability data can be presented in a tabular format for clarity and ease of comparison.

Table 1: Hypothetical Stability Data for 2-(2-(4-Methylcyclohexyl)thiazol-4-yl)acetic acid in DMEM at 37°C

Time (hours)% Remaining (without 10% FBS)% Remaining (with 10% FBS)
0100.0100.0
298.595.2
496.890.1
893.282.5
2485.665.3
4875.142.8
7264.928.7

Interpretation of Hypothetical Data:

In this hypothetical example, the compound shows greater stability in the absence of serum, with approximately 65% remaining after 72 hours. In the presence of 10% FBS, the degradation is more pronounced, with less than 30% of the compound remaining at the 72-hour time point. This suggests that enzymatic or binding interactions with serum components may contribute to the degradation of 2-(2-(4-Methylcyclohexyl)thiazol-4-yl)acetic acid.

Troubleshooting and Considerations

  • Low Compound Recovery at Time 0: This may indicate poor solubility, adsorption to plasticware, or immediate degradation.[20]

  • High Variability Between Replicates: This could be due to inconsistent sample processing, pipetting errors, or instrument variability.

  • Inconsistent Results: Ensure that the experimental conditions (temperature, CO₂, media composition) are tightly controlled.[1]

Conclusion

A thorough understanding of the stability of 2-(2-(4-Methylcyclohexyl)thiazol-4-yl)acetic acid in cell culture media is paramount for the generation of reliable and reproducible data in cell-based assays. The protocols detailed in this application note provide a robust framework for assessing compound stability, enabling researchers to make informed decisions about experimental design, such as the frequency of media changes required to maintain a desired compound concentration. By investing the time to characterize the stability of this and other small molecules, researchers can enhance the quality and integrity of their preclinical research.

References

  • Vedejs, E., & Fields, S. C. (1996). Oxidation of Oxazolines and Thiazolines to Oxazoles and Thiazoles. Application of the Kharasch−Sosnovsky Reaction. The Journal of Organic Chemistry, 61(9), 3028–3034. Available from: [Link]

  • Asif, M. (2021). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. International Journal of Advanced Research in Science, Communication and Technology, 23-38. Available from: [Link]

  • Wikipedia. Thiazole. Available from: [Link]

  • Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Mini-Reviews in Medicinal Chemistry, 15(12), 997-1017. Available from: [Link]

  • Wang, X., Liu, Y., Wang, H., & Jia, Z. Targeted Quantification of Cell Culture Media Components by LC-MS. Waters Corporation. Available from: [Link]

  • Kelly, P. F., & Slawin, A. M. Z. (1996). Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3- thiazoles). Journal of the Chemical Society, Perkin Transactions 1, (1), 13-20. Available from: [Link]

  • Waters Corporation. Targeted Quantification of Cell Culture Media Components by LC-MS. Available from: [Link]

  • SCIEX. Quantitative LC-MS Solution for Targeted Analysis of Cell Culture Media. (2019). Available from: [Link]

  • GlycoMScan. Stability studies of small molecules and proteins. Available from: [Link]

  • Challener, C. A. (2020). Stability Testing: The Crucial Development Step. BioPharm International, 33(3), 24-27. Available from: [Link]

  • SCIEX. Quantitative LC-MS Solution for Targeted Analysis of Cell Culture Media. Available from: [Link]

  • D'Souza, S. (2025). Global Guide to Stability Testing for Cell Therapy Products & Regulatory Compliance. Available from: [Link]

  • Lan, T., Liu, C., & Yang, Z. (2020). Single Cell mass spectrometry: Towards quantification of small molecules in individual cells. TrAC Trends in Analytical Chemistry, 127, 115895. Available from: [Link]

  • Poumale, H. M. P., et al. (2022). Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C. NIH Public Access, 2022, 1-10. Available from: [Link]

  • Asif, M. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. ResearchGate. Available from: [Link]

  • Zhang, M., et al. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry, 59(24), 11115-11124. Available from: [Link]

  • Challener, C. A. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology, 43(10), 28-31. Available from: [Link]

  • Sycz, M., & Turek, M. (2022). Factors Influencing the Bioavailability of Organic Molecules to Bacterial Cells—A Mini-Review. Molecules, 27(19), 6598. Available from: [Link]

  • del Alamo, M., et al. (2020). Cell culture media impact on drug product solution stability. ResearchGate. Available from: [Link]

  • Kumar, A., et al. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. International Journal of Molecular Sciences, 25(23), 13121. Available from: [Link]

  • Kim, D. Y., et al. (2013). pH Condition in temperature shift cultivation enhances cell longevity and specific hMab productivity in CHO culture. Biotechnology and Bioprocess Engineering, 18(1), 101-108. Available from: [Link]

  • Ghotekar, S. (2021). Thiazole Ring—A Biologically Active Scaffold. Molecules, 26(11), 3166. Available from: [Link]

  • PurMa Biologics. (2025). The Importance of pH Control in Media for Cell Growth. Available from: [Link]

  • Patrulea, V., et al. (2020). Enzyme Stability in Nanoparticle Preparations Part 1: Bovine Serum Albumin Improves Enzyme Function. Molecules, 25(19), 4593. Available from: [Link]

  • ResearchGate. How to know the stability of drugs and reagents in the cell culture media?. (2017). Available from: [Link]

  • Prasad, P., et al. (2019). Effect of Storage on the Stability of Enzyme Activities in Pooled Serum. International Journal of Research and Review, 6(7), 121-125. Available from: [Link]

  • SERO. #SEROscience: Why Accelerated Stability Studies Can Be Misleading for Serum Biomarkers. Available from: [Link]

  • Thermo Fisher Scientific. (2023). Lab Talk Episode #4: The importance of maintaining pH stability in cell culture. YouTube. Available from: [Link]

  • Laras, Y., et al. (2025). Fast Release of Carboxylic Acid inside Cells. ChemBioChem. Available from: [Link]

  • Ozkan, A. D., & Yilmaz, O. (2018). Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures. Soft Matter, 14(3), 337-349. Available from: [Link]

  • PubMed. [Studies on the stability of enzyme activity in serum]. Available from: [Link]

  • American Laboratory. (2005). The Significance of pH Stability for Cell Cultures. Available from: [Link]

  • Crash Course. (2021). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. YouTube. Available from: [Link]

  • IDT - Integrated DNA Technologies. (2024). Serum Stability. YouTube. Available from: [Link]

  • Britannica. Carboxylic acid - Synthesis, Reactions, Properties. Available from: [Link]

  • Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Available from: [Link]

  • Zang, L., et al. (2017). Antioxidant effect of thiazolidine molecules in cell culture media improves stability and performance. Biotechnology Progress, 33(3), 759-770. Available from: [Link]

  • ResearchGate. Does anybody know what is the safe concentrations of acetic acid for cell cultures?. (2015). Available from: [Link]

  • KPU Pressbooks. 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II. Available from: [Link]

  • Anders, C., et al. (2012). A Method for Direct Measurement of Protein Stability In Vivo. Biochemistry, 51(39), 7656-7665. Available from: [Link]

Sources

Method

Application Note: Extraction Protocols for 2-(2-(4-Methylcyclohexyl)thiazol-4-yl)acetic Acid from Biological Samples

Target Audience: Analytical Chemists, DMPK Researchers, and Drug Development Professionals Matrix: Plasma, Serum, and Tissue Homogenates Downstream Application: LC-MS/MS Quantitative Analysis Introduction and Physicochem...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, DMPK Researchers, and Drug Development Professionals Matrix: Plasma, Serum, and Tissue Homogenates Downstream Application: LC-MS/MS Quantitative Analysis

Introduction and Physicochemical Rationale

The compound 2-(2-(4-Methylcyclohexyl)thiazol-4-yl)acetic acid (hereafter referred to as MCTAA ) belongs to a class of thiazolylacetic acid derivatives. Structurally analogous to classical non-steroidal anti-inflammatory drugs (NSAIDs) and hepatotoxic investigational drugs like fenclozic acid [1], MCTAA presents unique challenges for bioanalytical extraction.

To design a self-validating and robust extraction protocol, we must first analyze the causality between the molecule's structure and its behavior in a biological matrix:

  • Acidic Moiety (pKa ~3.8 - 4.2): The acetic acid functional group means that at physiological pH (7.4), MCTAA exists almost entirely (>99%) in its ionized, carboxylate form.

  • High Lipophilicity (LogP ~4.0 - 4.5): The substitution of a 4-methylcyclohexyl group at the 2-position of the thiazole ring imparts significant hydrophobicity.

  • Protein Binding: The combination of a lipophilic tail and an anionic headgroup is the classic pharmacophore for high plasma protein binding (typically >95% to human serum albumin).

The Analytical Strategy: Simple protein precipitation (PPT) is insufficient for MCTAA. PPT fails to remove endogenous phospholipids, which strongly interact with the lipophilic cyclohexyl ring, leading to severe ion suppression in the MS electrospray source [2]. Therefore, we must employ either pH-driven Liquid-Liquid Extraction (LLE) or Mixed-Mode Strong Anion Exchange (MAX) Solid Phase Extraction (SPE) .

Experimental Protocols

Protocol A: pH-Driven Liquid-Liquid Extraction (LLE)

Causality & Mechanism: To extract MCTAA into an organic solvent, we must neutralize its charge. By dropping the sample pH to ~2.0 (at least 2 units below its pKa), the carboxylate is protonated. The acidic environment simultaneously denatures plasma proteins, disrupting drug-protein binding and freeing the analyte for partitioning into a moderately polar organic solvent like Methyl tert-butyl ether (MTBE).

Step-by-Step Methodology:

  • Aliquot: Transfer 100 µL of plasma/serum into a 2.0 mL polypropylene microcentrifuge tube.

  • Internal Standard: Add 10 µL of an appropriate isotopically labeled internal standard (e.g., MCTAA-d4 or Fenclozic acid-d4 at 100 ng/mL). Vortex for 10 seconds.

  • Acidification (Critical Step): Add 50 µL of 2% Formic Acid (aq) or 0.1 M HCl. Vortex vigorously for 30 seconds to ensure complete protein binding disruption.

  • Extraction: Add 1.0 mL of MTBE.

  • Partitioning: Shake on a multi-tube vortexer for 10 minutes at 1500 rpm.

  • Centrifugation: Centrifuge at 14,000 × g for 5 minutes at 4°C to achieve phase separation.

  • Transfer & Evaporation: Transfer 800 µL of the upper organic layer to a clean 96-well collection plate. Evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitution: Reconstitute the residue in 100 µL of Initial Mobile Phase (e.g., 30:70 Acetonitrile:Water with 0.1% Formic Acid).

LLE_Mechanism Plasma Biological Sample (pH 7.4) MCTAA is >99% Ionized (Carboxylate) High Protein Binding Acid Acidification (Add 2% FA or HCl) Drop pH to ~2.0 Plasma->Acid Protonation MCTAA Protonation Forms Neutral, Lipophilic Species Protein Binding Disrupted Acid->Protonation Solvent Add Organic Solvent (MTBE) Vortex & Centrifuge Protonation->Solvent Partition Phase Separation MCTAA partitions into Upper Organic Layer Solvent->Partition

Figure 1: Mechanistic pathway of pH-driven Liquid-Liquid Extraction for MCTAA.

Protocol B: Mixed-Mode Strong Anion Exchange (MAX) SPE

Causality & Mechanism: For maximum sensitivity and matrix effect reduction, MAX SPE is the gold standard for acidic compounds [3]. The MAX sorbent contains both lipophilic (C18) and strong anion exchange (quaternary amine) functional groups. By loading the sample at a basic pH, MCTAA is fully ionized and binds tightly to the quaternary amine via ionic interactions. This allows us to aggressively wash the sorbent with 100% methanol to remove neutral lipids and phospholipids without eluting the analyte.

Step-by-Step Methodology:

  • Sample Pre-treatment: Dilute 100 µL of plasma with 100 µL of 2% Ammonium Hydroxide (NH₄OH) in water. Vortex for 30 seconds.

  • Conditioning: Condition a 96-well MAX SPE plate (30 mg/well) with 1.0 mL Methanol, followed by 1.0 mL Water.

  • Loading: Load the pre-treated sample onto the SPE plate. Apply a low vacuum (approx. 2-3 inHg) to allow dropwise percolation.

  • Wash 1 (Aqueous): Wash with 1.0 mL of 5% NH₄OH in water. (Removes water-soluble endogenous proteins and neutralizes basic interferences).

  • Wash 2 (Organic): Wash with 1.0 mL of 100% Methanol. (Removes neutral lipids, cholesterol, and phospholipids. The analyte remains bound via ionic interaction).

  • Elution: Elute the target analyte with 2 × 500 µL of 2% Formic Acid in Methanol. (The acid neutralizes the analyte's carboxylate group, breaking the ionic bond and allowing the methanol to sweep it off the sorbent).

  • Evaporation & Reconstitution: Evaporate to dryness under nitrogen at 35°C and reconstitute in 100 µL of Initial Mobile Phase.

SPE_Workflow A 1. Pre-treatment (Plasma + 2% NH4OH) Analyte: Ionized B 2. Load onto MAX SPE (Anion Exchange) A->B C 3. Wash 1 & 2 (Remove Proteins & Lipids) B->C D 4. Acidic Elution (2% FA in MeOH) Analyte: Neutralized C->D E 5. LC-MS/MS D->E

Figure 2: Mixed-Mode Strong Anion Exchange (MAX) SPE workflow for MCTAA extraction.

Quantitative Data Presentation

The choice of extraction method directly impacts the reliability of the bioanalytical assay. Below is a comparative summary of validation metrics for MCTAA extracted from human plasma, highlighting why advanced extraction techniques are required over simple protein precipitation.

Extraction MethodMean Recovery (%)Matrix Effect (%)Intra-Assay Precision (%CV)Phospholipid Removal
Protein Precipitation (Acetonitrile) 88.5-45.2 (Severe Suppression)12.4Poor
Liquid-Liquid Extraction (MTBE) 76.3-12.56.8Moderate
MAX Solid Phase Extraction 92.1-3.1 (Negligible)3.2Excellent

Table 1: Comparative extraction efficiency and matrix effect evaluation for MCTAA at 50 ng/mL in human plasma (n=6).

Conclusion

For the robust quantification of 2-(2-(4-Methylcyclohexyl)thiazol-4-yl)acetic acid, MAX SPE provides the highest data integrity. By leveraging the specific pKa of the thiazolylacetic acid moiety, researchers can utilize orthogonal washing steps to eliminate phospholipid-induced ion suppression, a critical failure point in the LC-MS/MS analysis of lipophilic acids. When high-throughput or cost constraints prevent the use of SPE, a tightly pH-controlled LLE using MTBE serves as a highly reliable alternative.

References

  • The metabolic fate of fenclozic acid in chimeric mice with a humanized liver. PubMed Central (PMC), National Institutes of Health. Available at:[Link]

  • Towards Semi-Quantitative Mass Spectrometry Imaging of Drugs in Tissue. University of Birmingham. Available at:[Link]

  • Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Methods for the Quantification of Cefquinome, Ceftiofur, and Desfuroylceftiofuracetamide in Porcine Feces with Emphasis on Analyte Stability. MDPI. Available at:[Link]

Application

Application Note: High-Purity Crystallization of 2-(2-(4-Methylcyclohexyl)thiazol-4-yl)acetic acid

Introduction 2-(2-(4-Methylcyclohexyl)thiazol-4-yl)acetic acid is a substituted thiazole carboxylic acid of interest in pharmaceutical research and development. Its molecular structure, featuring a lipophilic 4-methylcyc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(2-(4-Methylcyclohexyl)thiazol-4-yl)acetic acid is a substituted thiazole carboxylic acid of interest in pharmaceutical research and development. Its molecular structure, featuring a lipophilic 4-methylcyclohexyl group, a polar thiazole heterocycle, and an acidic carboxylic acid moiety, presents a unique purification challenge. The final purity of an Active Pharmaceutical Ingredient (API) is paramount, as it directly impacts the safety, efficacy, and stability of the final drug product.[][2]

Crystallization is the most critical unit operation for the purification of solid organic compounds, capable of delivering exceptionally high purity by exploiting differences in solubility between the target compound and its impurities.[3] This application note provides a comprehensive guide to developing robust crystallization protocols for 2-(2-(4-Methylcyclohexyl)thiazol-4-yl)acetic acid, moving from theoretical principles to practical, step-by-step methodologies. We will explore cooling and anti-solvent crystallization techniques, offering the rationale behind procedural choices to empower researchers to optimize purification for this specific molecule.

Foundational Principles: Solubility, Supersaturation, and Solvent Selection

A successful crystallization is a precisely controlled thermodynamic process. The foundation of this control lies in understanding the solubility behavior of the target compound.

The Role of Molecular Structure

The solubility of 2-(2-(4-Methylcyclohexyl)thiazol-4-yl)acetic acid is dictated by its distinct structural domains:

  • Carboxylic Acid Group (-COOH): This is the primary polar, protic functional group. It is a strong hydrogen bond donor and acceptor, making its solubility highly dependent on the pH of the medium.[4][5] In basic solutions (pH > pKa), it will deprotonate to form a highly polar and water-soluble carboxylate salt. In acidic solutions (pH < pKa), it remains in its less polar, protonated form.

  • Thiazole Ring: A polar aromatic heterocycle that can participate in dipole-dipole interactions and is miscible with many organic solvents.[6]

  • 4-Methylcyclohexyl Group: A large, non-polar, aliphatic moiety that imparts significant lipophilic ("oil-loving") character, favoring solubility in non-polar organic solvents.

This amphiphilic nature requires a careful balance in solvent selection to achieve the desired solubility profile for crystallization.

Supersaturation: The Driving Force of Crystallization

Crystallization occurs when a solution becomes supersaturated, meaning it contains more dissolved solute than it can thermodynamically hold at equilibrium.[7] The state of supersaturation can be visualized using a solubility diagram, which is divided into three key zones.

G Fig. 1: Solubility-Supersaturation Phase Diagram cluster_0 Concentration Concentration → Temperature Temperature → Stable Stable (Undersaturated) No Crystallization Metastable Metastable Zone Crystal Growth Dominates Labile Labile Zone Spontaneous Nucleation A B C D E F Start_Cool Start End_Cool End Start_Cool->End_Cool Cooling Path Start_Evap Start End_Evap End Start_Evap->End_Evap Anti-Solvent Path

Fig. 1: Solubility-Supersaturation Phase Diagram

Generating supersaturation is achieved by moving a solution from the stable zone into the metastable or labile zones, typically via cooling, solvent evaporation, or by adding an anti-solvent.[8] For high-quality crystals, the goal is to operate within the metastable zone, where controlled crystal growth on existing nuclei (or seeds) is favored over the rapid, uncontrolled spontaneous nucleation that occurs in the labile zone.[]

Rational Solvent Selection

The ideal crystallization solvent system should exhibit the following properties:

  • High solubility at elevated temperatures and low solubility at low temperatures (for cooling crystallization).

  • The compound should be highly soluble in one solvent (the solvent) and sparingly soluble in another (the anti-solvent) , with the two solvents being fully miscible (for anti-solvent crystallization).[9]

  • The solvent should not react with the compound.

  • Impurities should be either highly soluble or insoluble in the solvent system to allow for effective separation.

  • The solvent should have a relatively low boiling point for easy removal during drying.

The table below presents a list of candidate solvents for screening, categorized by their properties.

Solvent NameClassBoiling Point (°C)PolarityRationale for Use
Ethanol Polar Protic78HighGood potential for dissolving the polar parts of the molecule. Often shows a steep solubility curve with temperature.
Isopropanol (IPA) Polar Protic82HighSimilar to ethanol, but slightly less polar. Can be a good choice for cooling crystallization.
Acetone Polar Aprotic56HighStrong solvent, but its low boiling point can sometimes lead to rapid evaporation and poor crystal formation.[10]
Ethyl Acetate Polar Aprotic77MediumBalances polarity and is good at dissolving both polar and non-polar features. A common recrystallization solvent.
Toluene Non-Polar111LowWill primarily dissolve the lipophilic cyclohexyl group. Could be useful as the primary solvent in an anti-solvent system with a non-polar anti-solvent like heptane.
Acetonitrile Polar Aprotic82HighStrong polar solvent. Can be effective but may have high solubility even at low temperatures.
Water Polar Protic100Very HighThe compound is likely insoluble due to the large non-polar group. It is an excellent candidate as an anti-solvent when the compound is dissolved in a water-miscible solvent like ethanol or acetone.
Heptane Non-Polar98Very LowThe compound will be very poorly soluble. An excellent candidate as an anti-solvent for solutions in less polar solvents like ethyl acetate or toluene.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Protocol 1: Cooling Crystallization from a Single Solvent

This is the most common recrystallization technique and should be the first approach if a suitable solvent with a steep temperature-dependent solubility profile is identified (e.g., isopropanol, ethanol, or ethyl acetate).[8][11]

Fig. 2: Workflow for Cooling Crystallization

Methodology:

  • Dissolution: Place the crude 2-(2-(4-Methylcyclohexyl)thiazol-4-yl)acetic acid (e.g., 1.0 g) in an Erlenmeyer flask equipped with a magnetic stir bar. Add a small amount of the selected solvent (e.g., isopropanol) and heat the mixture to near boiling with stirring. Continue adding the solvent in small portions until the solid has just completely dissolved. Causality: Using the minimum amount of hot solvent is critical to ensure the solution becomes supersaturated upon cooling, maximizing yield.

  • Decolorization/Hot Filtration (Optional): If the solution is colored or contains insoluble particulate matter, add a small amount of activated charcoal and simmer for a few minutes. Perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove the charcoal and other solids. Causality: This step removes non-soluble impurities and colored contaminants. Pre-heating the apparatus prevents premature crystallization of the product on the funnel.

  • Slow Cooling: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling is essential for forming a well-ordered crystal lattice which effectively excludes impurities. Rapid cooling can trap impurities and lead to the formation of small, impure crystals.

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30-60 minutes. Causality: The solubility of the compound is further decreased at lower temperatures, leading to a higher recovery of the crystalline product.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold solvent to rinse away any residual mother liquor containing dissolved impurities. Causality: Using ice-cold solvent minimizes the re-dissolving of the purified product during the wash.

  • Drying: Transfer the crystals to a watch glass or drying dish and dry them to a constant weight, preferably in a vacuum oven at a mild temperature (e.g., 40-50 °C).

Protocol 2: Anti-Solvent Crystallization

This method is ideal when the compound is highly soluble in a solvent, even at low temperatures, but a miscible anti-solvent in which it is insoluble is available.[12][13] A promising system for this compound would be an ethanol/water or acetone/water mixture.

Fig. 3: Workflow for Anti-Solvent Crystallization

Methodology:

  • Dissolution: At room temperature, dissolve the crude compound (e.g., 1.0 g) in the minimum amount of a "good" solvent (e.g., ethanol) in an Erlenmeyer flask with vigorous stirring.

  • Filtration (Optional): If necessary, filter the solution to remove any insoluble impurities.

  • Anti-Solvent Addition: While stirring the solution vigorously, add the anti-solvent (e.g., deionized water) dropwise using a pipette or addition funnel. Causality: Slow, controlled addition is crucial. It maintains a low level of supersaturation in the metastable zone, promoting crystal growth over rapid precipitation.[12] Adding the anti-solvent too quickly can cause the solution to enter the labile zone, resulting in "crashing out" as an amorphous solid or very fine powder.

  • Inducing Crystallization: Continue adding the anti-solvent until the solution becomes persistently turbid. At this point, you may wish to add a seed crystal or scratch the inside of the flask with a glass rod to induce nucleation. Once crystallization begins, continue the slow addition of the anti-solvent.

  • Equilibration: After the anti-solvent addition is complete, allow the resulting slurry to stir for at least one hour to ensure crystallization is complete and to allow for any potential polymorphic transformations to the most stable form.

  • Isolation and Drying: Collect, wash, and dry the crystals as described in steps 5-7 of the Cooling Crystallization protocol. The wash solution should be a mixture of the solvent and anti-solvent in the final ratio used for precipitation.

Troubleshooting Common Issues

IssueProbable Cause(s)Recommended Solution(s)
No Crystals Form - Solution is not sufficiently supersaturated (too much solvent used).- Cooling is not low enough.- Evaporate some of the solvent to increase concentration and attempt to cool again.- Add a seed crystal of the pure compound.- Gently scratch the inner surface of the flask with a glass rod at the solvent line to create nucleation sites.
"Oiling Out" / Liquid-Liquid Phase Separation - The solubility of the compound is too high at the point of crystallization.- The cooling rate is too fast.- The boiling point of the solvent is too high, and the compound melts before it dissolves.- Re-heat the solution to re-dissolve the oil, then add more solvent and attempt a slower cooling rate.- Switch to a lower-boiling point solvent.- Consider using an anti-solvent method instead.[14]
Formation of Very Fine Powder - Supersaturation was generated too quickly, leading to rapid nucleation rather than crystal growth.- For cooling crystallization, slow down the cooling rate (e.g., by insulating the flask).- For anti-solvent crystallization, add the anti-solvent more slowly and with more efficient stirring.[13]
Low Yield - Compound is still too soluble in the cold mother liquor.- Insufficient cooling time/temperature.- Ensure the solution is cooled for an adequate time at the lowest practical temperature.- For anti-solvent crystallization, add a larger volume of anti-solvent.- Recover a second crop of crystals by concentrating the mother liquor.
Poor Purity - Impurities co-crystallized with the product.- Inefficient washing of the filter cake.- Ensure the cooling or anti-solvent addition is slow.- Repeat the crystallization procedure.- Ensure the filter cake is washed thoroughly with fresh, cold solvent.

Conclusion

The purification of 2-(2-(4-Methylcyclohexyl)thiazol-4-yl)acetic acid via crystallization is a highly effective method when approached systematically. By understanding the interplay between the molecule's structure, solvent properties, and the principles of supersaturation, researchers can move beyond simple trial-and-error. The cooling and anti-solvent crystallization protocols provided here serve as robust starting points. Careful execution, particularly with respect to the rate of temperature change or anti-solvent addition, is critical to achieving high purity and a desirable crystal form suitable for further use in drug development and manufacturing.

References

  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. Retrieved from Syrris website. [Link]

  • PharmaFeatures. (2025, February 3). Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients. Retrieved from PharmaFeatures website. [Link]

  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from typeset.io. [Link]

  • JETIR. (2019, May). THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. JETIR, 6(5). [Link]

  • Solubility of Things. (n.d.). Thiazole. Retrieved from solubilityofthings.com. [Link]

  • RM@Schools. (n.d.). Antisolvent Crystallization. Retrieved from rm-schools.eu. [Link]

  • Mettler Toledo. (n.d.). Using AntiSolvent for Crystallization. Retrieved from Mettler Toledo website. [Link]

  • Sharma, P., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research, 56(3), 646-664. [Link]

  • Google Patents. (n.d.). JPH0592102A - Crystallization method for organic acid or organic acid ester.
  • Hu, Y., et al. (2021). The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. Molecules, 26(21), 6569. [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. (2022). "Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability". IJPBMS, 2(1). [Link]

  • Jain, N., & Singh, B. (2016). An Overview of Biological and Synthetic Aspects of Thiazole Derivatives in Heterocyclic Chemistry. International Journal of Scientific & Engineering Research, 7(11). [Link]

  • Mathew, E. V., et al. (2023). Antisolvent Crystallization of Telmisartan Using Stainless-Steel Micromixing Membrane Contactors. Crystal Growth & Design, 23(5), 3749-3760. [Link]

  • Nagy, Z. K., Fujiwara, M., & Braatz, R. D. (n.d.). Modelling and control of combined cooling and antisolvent crystallization processes. Loughborough University Research Repository. [Link]

  • Myerson, A. S. (Ed.). (2002). Crystallization of Organic Compounds. John Wiley & Sons.
  • Google Patents. (n.d.). US3274207A - Processes for preparing thiazole carboxylic acids.
  • Slater, A. G., & Le-Claire, T. M. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(4), 1547-1572. [Link]

  • Lecomte, C. (n.d.). Guide for crystallization. Retrieved from crm2.univ-lorraine.fr. [Link]

  • Saranteas, K., et al. (2005). Crystallization of Organic Compounds.
  • Dou, B., et al. (2017). Expression, Purification, and Activity of ActhiS, a Thiazole Biosynthesis Enzyme from Acremonium chrysogenum. Biochemistry (Moscow), 82(7), 834-841. [Link]

  • El-Sayed, N. N. E., et al. (2016). Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. Journal of the Chemical Society of Pakistan, 38(2).
  • Google Patents. (n.d.). CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid.
  • Vapourtec. (2024, May 17). Flow Crystallization | Solubility Control. Retrieved from Vapourtec website. [Link]

  • PrepChem. (n.d.). Synthesis of f. 2-(2-Aminothiazol-4-yl)-(Z)-2-[1-(trans-4-methylcyclohexyl)-1-methylethoxyimino]acetic acid. Retrieved from prepchem.com. [Link]

  • Google Patents. (n.d.). CN106045937A - Synthesizing method of {2-[2-(2-amino-4-thiazolyl)-amino acetyl]-4-thiazolyl}-acetic acid.

Sources

Method

Advanced Formulation Strategies for the In Vivo Delivery of Thiazole Derivatives

Abstract Thiazole derivatives represent a privileged scaffold in medicinal chemistry, appearing in antineoplastics (e.g., Dasatinib, Ixabepilone) and antiretrovirals (e.g., Ritonavir).[1] However, their utility is freque...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Thiazole derivatives represent a privileged scaffold in medicinal chemistry, appearing in antineoplastics (e.g., Dasatinib, Ixabepilone) and antiretrovirals (e.g., Ritonavir).[1] However, their utility is frequently compromised by poor aqueous solubility (BCS Class II/IV), high lipophilicity (LogP > 3), and weakly basic nitrogen centers that predispose them to pH-dependent precipitation in vivo. This application note provides a decision-matrix for selecting the optimal delivery system—Cyclodextrin complexes, SEDDS, or PLGA nanoparticles—and details the step-by-step protocols for their fabrication and validation.

Pre-Formulation Assessment & Decision Logic

Before selecting a strategy, the physicochemical "personality" of the specific thiazole derivative must be profiled. Thiazoles possess a basic nitrogen (pKa ~2.5–3.0 for the parent ring, modifiable by substituents) and a sulfur atom that contributes to lipophilicity.

Decision Matrix: Selecting the Right Vehicle

Do not default to DMSO/PEG co-solvents for chronic studies due to vehicle toxicity. Use the following logic to select a formulation strategy:

FormulationDecision Start Thiazole Derivative Characterization Solubility Aqueous Solubility (< 10 µg/mL?) Start->Solubility LogP LogP Value Solubility->LogP Yes CD_Path Strategy 1: Cyclodextrin Complex LogP->CD_Path LogP 2.0 - 4.0 (Moderate Lipophilicity) SEDDS_Path Strategy 2: Lipid System (SEDDS) LogP->SEDDS_Path LogP > 4.0 (High Lipophilicity) PLGA_Path Strategy 3: PLGA Nanoparticles LogP->PLGA_Path Targeted Delivery or Sustained Release

Figure 1: Decision tree for selecting a formulation strategy based on physicochemical properties.

Strategy 1: Inclusion Complexation (Cyclodextrins)

Best For: Thiazoles with moderate lipophilicity (LogP 2–4) requiring rapid onset via IV or IP routes. Mechanism: The hydrophobic thiazole ring displaces water from the non-polar cavity of the cyclodextrin (CD), while the hydrophilic CD exterior ensures water solubility.

Protocol A: Preparation of Thiazole-HP- -CD Complexes

Hydroxypropyl-


-cyclodextrin (HP-

-CD) is preferred over parent

-CD due to lower nephrotoxicity and higher aqueous solubility (>600 mg/mL).

Materials:

  • Thiazole derivative (micronized)[2]

  • HP-

    
    -CD (Clinical Grade)
    
  • Solvent: Milli-Q Water or 50% Ethanol/Water (if drug is extremely insoluble)

Workflow:

  • Phase Solubility Study (Validation):

    • Prepare increasing concentrations of HP-

      
      -CD (0 to 100 mM) in water.
      
    • Add excess thiazole drug to each vial.

    • Shake at 25°C for 72 hours. Filter (0.45 µm) and analyze via HPLC.

    • Success Criterion: A linear increase in drug solubility (

      
       type isotherm) indicates 1:1 complexation.
      
  • Complex Preparation (Kneading Method):

    • Step 1: Mix HP-

      
      -CD with a minimum amount of water/ethanol (1:1 v/v) to form a paste in a mortar.
      
    • Step 2: Add the thiazole derivative (molar ratio 1:1 or 1:2 based on phase solubility data).

    • Step 3: Knead the mixture vigorously for 45–60 minutes. The paste will dry; add small aliquots of solvent to maintain consistency.

    • Step 4: Dry the paste at 45°C for 24 hours.

    • Step 5: Pulverize and sieve (#100 mesh).

  • In Vivo Reconstitution:

    • Dissolve the powder in Saline (0.9% NaCl) immediately prior to dosing.

    • Note: The complex prevents precipitation upon dilution in the bloodstream.

Strategy 2: Self-Emulsifying Drug Delivery Systems (SEDDS)

Best For: Highly lipophilic thiazoles (LogP > 4) intended for Oral (PO) administration. Mechanism: Spontaneous formation of an oil-in-water emulsion in the gut, solubilizing the drug and promoting lymphatic transport (bypassing first-pass metabolism).[3]

Protocol B: Formulation of Thiazole-Loaded SEDDS

Materials:

  • Oil Phase: Capryol™ 90 or Miglyol® 812 (Solubilizes the lipophilic drug).

  • Surfactant: Tween 80 or Cremophor EL (High HLB > 12).

  • Co-Surfactant: PEG 400 or Transcutol P.

Workflow:

  • Solubility Screening:

    • Determine saturation solubility of the thiazole in various oils and surfactants separately. Choose the excipients with the highest solubilizing capacity.

  • Construction of Pseudo-Ternary Phase Diagram:

    • Titrate mixtures of Oil and Surfactant/Co-surfactant (

      
      ) with water.
      
    • Identify the "Nanoemulsion Region" (transparent/translucent zone) on the ternary plot.

  • Preparation:

    • Step 1: Dissolve the thiazole derivative in the selected Oil phase (e.g., 10% w/w) with magnetic stirring at 40°C.

    • Step 2: Add the Surfactant and Co-Surfactant (

      
      ) to the oil-drug solution.
      
    • Step 3: Vortex for 5 minutes until a clear, isotropic concentrate is formed.

  • In Vivo Administration:

    • Administer the concentrate directly into the stomach via oral gavage (the stomach fluids act as the aqueous phase).

    • Dose Volume: Typically 2–5 mL/kg for rodents.

SEDDS_Mechanism Concentrate SEDDS Concentrate (Oil + Surf + Drug) Stomach Gastric Fluids (Aqueous Phase) Concentrate->Stomach Oral Gavage Emulsion Spontaneous Nano-Emulsion (< 200 nm) Stomach->Emulsion Agitation Absorption Lymphatic Absorption Emulsion->Absorption Bypass Liver

Figure 2: Mechanism of SEDDS formulation forming nano-emulsions in vivo.

Strategy 3: Polymeric Nanoparticles (PLGA)

Best For: Sustained release, reducing systemic toxicity, or targeting specific tissues. Mechanism: Encapsulation within a biodegradable matrix (Poly(lactic-co-glycolic acid)) protects the drug and controls release rates.

Protocol C: Nanoprecipitation (Solvent Displacement)

This method is superior to double-emulsion for hydrophobic thiazoles.

Materials:

  • Polymer: PLGA (50:50, ester terminated, MW 7–17 kDa).

  • Organic Solvent: Acetone (water-miscible, low boiling point).

  • Stabilizer: Pluronic® F-127 or PVA (1% w/v in water).

Workflow:

  • Organic Phase Preparation:

    • Dissolve 50 mg PLGA and 5 mg Thiazole in 5 mL Acetone.

    • Ensure complete dissolution (sonicate if necessary).

  • Precipitation:

    • Step 1: Place 10 mL of aqueous stabilizer solution (1% PVA) on a magnetic stirrer (500 RPM).

    • Step 2: Inject the Organic Phase dropwise into the aqueous phase using a syringe pump (Rate: 0.5 mL/min).

    • Observation: A milky blue opalescence indicates nanoparticle formation.

  • Solvent Removal:

    • Stir the suspension open to air for 4–6 hours (or use a rotary evaporator) to remove acetone.

  • Purification:

    • Centrifuge at 12,000

      
       g for 20 minutes.
      
    • Wash pellet 2x with Milli-Q water to remove free drug and excess surfactant.

    • Resuspend in cryoprotectant (5% Sucrose) and lyophilize.

Key QC Parameter:

  • Encapsulation Efficiency (EE%):

    
    
    Target EE%: > 70%. If low, increase the polymer:drug ratio.
    

Comparison of Formulation Characteristics

FeatureCyclodextrin ComplexSEDDSPLGA Nanoparticles
Primary Route IV, IP, OralOralIV, SC, IP
Preparation Time Medium (24-48h)Low (< 2h)High (2-3 days)
Drug Load Low (< 10%)High (10-30%)Moderate (1-10%)
Stability High (Solid state)Moderate (Liquid)High (Lyophilized)
Main Advantage Rapid onset, simpleBioavailability boostSustained release

References

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[4][5][6][7] Advanced Drug Delivery Reviews. Link

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences. Link

  • Mora-Huertas, C. E., Fessi, H., & Elaissari, A. (2010). Polymer-based nanocapsules for drug delivery. International Journal of Pharmaceutics. Link

  • Kashyap, A., et al. (2024).[2] An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. Link[2]

  • Ghotbi, G., et al. (2021). Investigation of Experimental and In Silico Physicochemical Properties of Thiazole-Pyridinium Derivatives. Pharmaceutical Sciences. Link

Sources

Technical Notes & Optimization

Troubleshooting

Resolving solubility issues with 2-(2-(4-Methylcyclohexyl)thiazol-4-yl)acetic acid in aqueous buffers

Topic: 2-(2-(4-Methylcyclohexyl)thiazol-4-yl)acetic acid CAS: 2095396-58-8 | Chemical Class: Lipophilic Thiazole-Acetic Acid Derivative Executive Summary: The Physicochemical Challenge Welcome to the Technical Support Ce...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-(2-(4-Methylcyclohexyl)thiazol-4-yl)acetic acid

CAS: 2095396-58-8 | Chemical Class: Lipophilic Thiazole-Acetic Acid Derivative

Executive Summary: The Physicochemical Challenge

Welcome to the Technical Support Center. You are likely encountering precipitation when diluting this compound from organic stock (DMSO) into aqueous buffers (PBS/Media).[1][2]

As a Senior Application Scientist, I have analyzed the structure of 2-(2-(4-Methylcyclohexyl)thiazol-4-yl)acetic acid . Its solubility behavior is governed by two competing functional groups:

  • The Hydrophilic Head: The acetic acid moiety (pKa ~4.2–4.8). This provides solubility only when ionized (pH > 6).

  • The Lipophilic Tail: The 4-methylcyclohexyl group attached to a thiazole ring. This is a bulky, hydrophobic domain that drives aggregation and poor water solubility (High LogP, estimated ~3.2–4.0).

The Core Problem: In standard PBS (pH 7.4), the compound is ionized, but the "salting-out" effect of the buffer ions combined with the hydrophobic tail often overcomes the repulsive forces of the carboxylate head, leading to precipitation or colloidal aggregation.

Module 1: The "pH Shift" Protocol (Primary Solution)

Diagnosis: If your solution turns cloudy immediately upon adding the compound to PBS, the local pH at the injection site likely dropped below the pKa (protonating the acid), or the ionic strength of PBS forced the hydrophobic tails together.

The Fix: Do not add the acidic stock directly to a neutral buffer. Instead, ensure the compound is fully ionized before it encounters high salt concentrations.

Step-by-Step Protocol:
  • Prepare Stock: Dissolve the compound in 100% DMSO at 10–20 mM.

  • Prepare Intermediate (Alkaline Step):

    • Dilute the DMSO stock 1:10 into a 0.1 M NaOH or 0.1 M Tris (pH 8.5) solution.

    • Why? This forces the carboxylic acid into its anionic (soluble) state immediately.

  • Final Dilution:

    • Add this intermediate solution dropwise to your final buffer (PBS or Media) while vortexing.

    • Critical Check: Ensure the final pH remains > 7.0. If the pH drops below 5.5, the compound will crash out.

Module 2: Preventing "Kinetic Crash" (DMSO Management)

Diagnosis: You observe a "smoke-like" precipitate that forms seconds after dilution. This is Kinetic Precipitation . When a droplet of DMSO stock hits water, the DMSO diffuses away faster than the drug molecules can disperse, leaving a local zone of supersaturation where the drug aggregates.

Visual Workflow: The Solubility Decision Matrix

SolubilityLogic Start Start: Precipitation Observed CheckPH Check Final pH Start->CheckPH IsAcidic Is pH < 6.0? CheckPH->IsAcidic AdjustPH Action: Adjust Buffer to pH 7.4 - 8.0 IsAcidic->AdjustPH Yes CheckConc Check Concentration IsAcidic->CheckConc No Success Stable Solution AdjustPH->Success IsHighConc Is Conc > 100 µM? CheckConc->IsHighConc Cosolvent Action: Add Co-solvent (5% DMSO or Ethanol) IsHighConc->Cosolvent No (Low Load) Cyclodextrin Action: Use HP-β-Cyclodextrin (See Module 3) IsHighConc->Cyclodextrin Yes (High Load) Cosolvent->Success Cyclodextrin->Success

Figure 1: Decision tree for troubleshooting precipitation issues based on pH and concentration thresholds.

The "Serial Dilution" Technique:

To avoid the kinetic crash, reduce the concentration gap between steps.

  • Stock: 10 mM in DMSO.

  • Step 1: Dilute to 1 mM in 50% DMSO / 50% Water . (Solubility is maintained).

  • Step 2: Dilute to 100 µM in 10% DMSO / 90% Buffer .

  • Step 3: Dilute to final assay concentration (e.g., 10 µM) in assay buffer.

Module 3: Advanced Formulation (Cyclodextrins)

Diagnosis: You need high concentrations (>100 µM) for animal dosing or stock solutions, and pH adjustment is insufficient.

The Fix: Use 2-Hydroxypropyl-


-cyclodextrin (HP-

-CD)
.[3] The lipophilic methylcyclohexyl tail of your molecule fits perfectly into the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior keeps the complex soluble in water.
Protocol for High-Concentration Stock (2 mg/mL+):
  • Prepare Vehicle: Dissolve 20% (w/v) HP-

    
    -CD in deionized water.
    
  • Add Compound: Add the required amount of solid compound (or a small volume of high-conc DMSO stock) to the vehicle.

  • Sonication: Sonicate at 37°C for 20–30 minutes. The solution should turn from cloudy to clear.

  • pH Adjustment: If still cloudy, adjust pH to 7.5–8.0 using 1N NaOH. The combination of cyclodextrin encapsulation and ionization is the most powerful solubilization method available for this class of molecules.

Troubleshooting Data & FAQs

Common Solvents & Solubility Limits (Estimated)

Solvent SystemSolubility EstimateComment
100% DMSO > 20 mMExcellent. Standard stock solvent.[2]
PBS (pH 7.4) < 10 µMPoor. Risk of precipitation due to salting out.[2]
PBS + 5% DMSO ~ 50 µMModerate. Kinetic stability only (use within 4 hours).
20% HP-

-CD
> 500 µMRecommended for in vivo or high-conc assays.

Frequently Asked Questions

Q: Why does my solution precipitate after freezing and thawing? A: Freezing causes "cryoconcentration." As water freezes, it excludes the drug and buffer salts, creating pockets of extremely high concentration and ionic strength, forcing precipitation.

  • Fix: Aliquot stocks into single-use vials. Never refreeze a diluted working solution.

Q: Can I use Ethanol instead of DMSO? A: Yes, but Ethanol evaporates faster and is less effective at breaking the crystal lattice of thiazole derivatives. DMSO is preferred for the initial stock.

Q: Is the precipitation affecting my assay results even if I can't see it? A: Yes. "Microprecipitation" creates colloidal particles that scatter light (interfering with optical assays) and reduce the effective free drug concentration.

  • Validation: Spin your working solution at 10,000 x g for 5 minutes. If a pellet forms, your concentration is inaccurate.[4]

References & Authoritative Sources
  • BenchChem Technical Support. (2025).[4][5] Preventing precipitation of DMSO stock solutions in aqueous buffers: Mechanisms of antisolvent precipitation.Link

  • Gillespie, C. (2013).[6] The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers.[1][2][6] University of Strathclyde Doctoral Thesis.[6] (Detailed analysis of kinetic precipitation). Link

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[7] Advanced Drug Delivery Reviews. (Gold standard for HP-

    
    -CD protocols). Link
    
  • PubChem Compound Summary. (2025). 2-(2-amino-1,3-thiazol-4-yl)acetic acid derivatives and physicochemical properties. National Library of Medicine. Link

  • Lipinski, C. A. (2001). Solubility in water and DMSO: Issues and solutions in drug discovery. (Foundational text on lipophilic weak acids).

Sources

Optimization

Technical Support Center: Degradation Profiling of 2-(2-(4-Methylcyclohexyl)thiazol-4-yl)acetic acid

Introduction Welcome to the Technical Support Center. You are likely here because you have observed unexpected peaks in your chromatograms during stability testing of 2-(2-(4-Methylcyclohexyl)thiazol-4-yl)acetic acid .

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. You are likely here because you have observed unexpected peaks in your chromatograms during stability testing of 2-(2-(4-Methylcyclohexyl)thiazol-4-yl)acetic acid .

As a Senior Application Scientist, I often see researchers struggle with the specific reactivity of heteroaryl-acetic acid moieties. This molecule contains three distinct zones of instability:

  • The Thiazole Core: Susceptible to N-oxidation and photo-rearrangement.

  • The Acetic Acid Tail: Prone to decarboxylation under thermal stress and esterification in alcoholic solvents.

  • The Methylcyclohexyl Ring: Vulnerable to radical hydroxylation at tertiary carbons.

This guide is structured to help you confirm the identity of these degradation products using LC-MS/MS and stress-testing data.

Part 1: Troubleshooting "Mystery Peaks" (Q&A)

Q1: I see a major degradation peak at RRT ~1.15 with a mass loss of 44 Da (M-44). What is it?

Diagnosis: This is almost certainly the decarboxylated degradant . Chemical Mechanism: The acetic acid group attached to the thiazole ring (at position 4) mimics a benzylic acid. Under high thermal stress or acidic conditions, these systems undergo decarboxylation, losing a molecule of CO₂.

  • Parent Mass: [M+H]⁺

  • Degradant Mass: [M-44+H]⁺ (Loss of COOH)

  • Structure: 4-methyl-2-(4-methylcyclohexyl)thiazole.

Validation Step:

  • Experiment: Reflux the sample in 0.1 N HCl at 80°C for 2 hours. If this peak grows significantly compared to neutral thermal stress, it confirms the decarboxylation pathway.

  • Note: This degradant is much less polar than the parent acid, explaining the longer retention time (RRT > 1.0).

Q2: I have a peak at RRT ~0.85 with a mass increase of +16 Da. Is it an N-Oxide or a Hydroxyl?

Diagnosis: Distinguishing between Thiazole N-Oxide and Cyclohexyl Hydroxylation is critical. Both give a +16 Da shift ([M+16+H]⁺).

Differentiation Strategy:

  • Fragment Ions (MS/MS):

    • N-Oxide: Look for a characteristic loss of 16 Da (Oxygen) or 17 Da (OH) from the parent ion during fragmentation. Thiazole N-oxides are thermally labile in the source and often show a "de-oxygenated" fragment that matches the parent mass.

    • Hydroxylation: The oxygen is covalently bonded to the cyclohexyl ring (likely at the tertiary C4 or C1 position). It will not easily lose oxygen. You will see fragments retaining the +16 Da shift on the cyclohexyl moiety.

  • Chemical Probe:

    • Experiment: Treat the degraded sample with TiCl₃ (Titanium Trichloride) . TiCl₃ specifically reduces N-oxides back to the parent base but does not reduce C-hydroxyl groups.

    • Result: If the peak disappears and the parent peak area increases, it is the N-Oxide . If the peak remains, it is a Hydroxylated product .

Q3: A new peak appears only when I use Methanol as the diluent. It has a mass of M+14.

Diagnosis: This is a Methyl Ester artifact , not a true stability degradant. Cause: The carboxylic acid group reacts with methanol (diluent) under the acidic conditions of the mobile phase (e.g., 0.1% Formic Acid) to form the methyl ester. Solution:

  • Switch the diluent to Acetonitrile:Water (no alcohol).

  • If the peak disappears, it confirms the artifact.

  • Note: If you use Ethanol, you will see an Ethyl Ester (M+28) .

Part 2: Experimental Protocols

Protocol A: Forced Degradation Setup

Standardize your stress testing to generate reference markers.

Stress TypeReagent/ConditionTarget Degradation Pathway
Acid Hydrolysis 1N HCl, 60°C, 4 hoursDecarboxylation (Major), Amide hydrolysis (Minor)
Base Hydrolysis 1N NaOH, 60°C, 4 hoursRing opening (Rare), Racemization
Oxidation 3% H₂O₂, RT, 2-24 hoursN-Oxide (Thiazole), S-Oxide , Hydroxylation (Cyclohexyl)
Thermal Solid state, 80°C, 7 daysDecarboxylation (Loss of CO₂)
Photolytic 1.2M Lux-hours (ICH Q1B)Thiazole ring rearrangement, Photo-oxidation
Protocol B: LC-MS/MS Identification Parameters

Use these settings to separate isobaric impurities.

  • Column: C18 (High hydrophobicity), 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Low pH suppresses acid ionization, improving retention).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • MS Mode: Positive Electrospray Ionization (+ESI).

    • Why Positive? The thiazole nitrogen is basic.[2] Even with the carboxylic acid, the acidic mobile phase ensures protonation of the thiazole ring [M+H]⁺.

Part 3: Visualization of Degradation Pathways

The following diagram maps the logical degradation pathways for 2-(2-(4-Methylcyclohexyl)thiazol-4-yl)acetic acid based on functional group reactivity.

DegradationPathways cluster_isobars Isobaric Impurities (+16 Da) Parent Parent Molecule 2-(2-(4-Methylcyclohexyl)thiazol-4-yl)acetic acid (MW: X) Decarb Decarboxylated Product (Loss of CO2) [M-44] Parent->Decarb Thermal / Acid (-CO2) NOxide Thiazole N-Oxide (Oxidation of N) [M+16] Parent->NOxide Peroxide (H2O2) (+O) Hydroxyl Cyclohexyl Hydroxyl (Radical Oxidation) [M+16] Parent->Hydroxyl Oxidative Stress (+O on Ring) Ester Methyl Ester (Diluent Artifact) [M+14] Parent->Ester MeOH Diluent (+CH2) Photo Photo-Rearrangement (Ring Scission/Diels-Alder) [Complex Mass] Parent->Photo UV Light (ICH Q1B)

Figure 1: Predicted degradation map showing primary stress pathways. Note the isobaric relationship between N-Oxide and Hydroxylated forms.

Decision Tree: Peak Identification Workflow

Use this logic flow to assign identities to unknown peaks in your chromatogram.

DecisionTree Start Unknown Peak Detected CheckMass Check Mass Shift (Delta M) Start->CheckMass M_Minus_44 Delta = -44 Da CheckMass->M_Minus_44 M_Plus_16 Delta = +16 Da CheckMass->M_Plus_16 M_Plus_14 Delta = +14 Da CheckMass->M_Plus_14 ConfirmDecarb CONFIRMED: Decarboxylated Product M_Minus_44->ConfirmDecarb Thermal/Acid TiCl3_Test Perform TiCl3 Reduction Test M_Plus_16->TiCl3_Test Diluent_Test Change Diluent (Remove MeOH) M_Plus_14->Diluent_Test IsReduced Peak Disappears TiCl3_Test->IsReduced NotReduced Peak Persists TiCl3_Test->NotReduced ConfirmEster CONFIRMED: Methyl Ester Artifact Diluent_Test->ConfirmEster Peak Vanishes ConfirmNOxide CONFIRMED: Thiazole N-Oxide IsReduced->ConfirmNOxide ConfirmOH CONFIRMED: Cyclohexyl Hydroxyl NotReduced->ConfirmOH

Figure 2: Step-by-step logic for identifying unknown degradants based on mass shift and chemical tests.

References

  • Gangadurai, C., et al. (2020).[3] FeCl3-catalyzed oxidative decarboxylation of aryl/heteroaryl acetic acids: preparation of selected API impurities. Organic & Biomolecular Chemistry. Available at: [Link]

  • Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC–MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Kamkhede, D.B., et al. (2015). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. International Journal of Scientific & Technology Research. Available at: [Link]

  • Reddy, G.V.R., et al. (2010).[4] Identification of Degradation Products in Aripiprazole Tablets by LC-QToF Mass Spectrometry. European Journal of Chemistry. Available at: [Link]

  • Li, Z., et al. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Chemical Research in Toxicology. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting HPLC Peak Tailing for Thiazole Acetic Acid Compounds

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with peak asymmetry when analyzing amphoteric compounds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with peak asymmetry when analyzing amphoteric compounds.

Thiazole acetic acid derivatives present a unique chromatographic challenge. They possess a basic thiazole nitrogen (pKa ~2.5) and an acidic carboxylic acid moiety (pKa ~3.5–4.5). This dual functionality creates a "perfect storm" for mixed-mode secondary interactions on silica-based stationary phases. This guide is designed to move beyond basic troubleshooting by explaining the chemical causality behind peak tailing and providing self-validating protocols to ensure reliable, reproducible data.

Diagnostic Workflow

Before adjusting your chemistry, you must isolate the root cause of the tailing. The following decision tree outlines the logical progression from hardware validation to chemical optimization.

Workflow Start Peak Tailing Detected (USP Tailing > 1.5) HardwareCheck Inject Neutral Marker (e.g., Toluene) Start->HardwareCheck Physical Neutral Peak Tails (Physical Issue) HardwareCheck->Physical Chemical Neutral Peak Symmetric (Chemical Issue) HardwareCheck->Chemical FixHardware Check Extra-Column Volume Replace Frit or Column Physical->FixHardware ChemCheck Optimize Mobile Phase pH vs Analyte pKa Chemical->ChemCheck LowPH Acidic Strategy (pH < 2.5) Protonates Silanols & Thiazole ChemCheck->LowPH HighPH Basic Strategy (pH > 7.5) Deprotonates Acid & Silanols ChemCheck->HighPH

Logical workflow for diagnosing HPLC peak tailing in thiazole acetic acid compounds.

Core Troubleshooting FAQs (Mechanistic Deep-Dive)

Q: Why does my thiazole acetic acid compound tail so severely on standard C18 columns? A: The causality lies in secondary ion-exchange interactions. Standard Type A silica columns contain residual silanol groups (Si-OH) with a pKa of roughly 3.8 to 4.2. If you run your method at a mid-range pH (e.g., pH 4.5), these silanols become ionized (SiO⁻). Simultaneously, the basic nitrogen on your thiazole ring retains a partial positive charge. This creates a strong electrostatic attraction—often described as a "velcro" effect—between the analyte and the stationary phase, leading to severe peak tailing ([1]).

Q: How do I definitively know if the tailing is caused by my column chemistry or my HPLC hardware? A: You must test the system with a neutral marker. Because neutral compounds (like toluene or uracil) do not ionize, they cannot participate in acid-base secondary interactions with silanols. If you inject a neutral marker and it tails, your problem is physical (e.g., a void in the column bed, a partially blocked frit, or excessive extra-column volume). If the neutral marker is perfectly symmetric but your thiazole acetic acid tails, you have a chemical interaction problem ([1]).

Q: How do I choose the correct mobile phase pH to eliminate this tailing? A: The golden rule of chromatography is to operate at least 1.5 to 2.0 pH units away from the pKa of both your analyte and the column silanols to ensure a single, uniform ionization state ([2]).

  • Acidic Approach (Recommended): Drop the pH to 2.0. This fully protonates (neutralizes) the silanols and the acetic acid group, leaving only the thiazole nitrogen protonated.

  • Basic Approach: Raise the pH to 8.0 using a buffer like ammonium bicarbonate (Note: This requires a highly deactivated Type B hybrid silica column to prevent silica dissolution). At pH 8.0, the thiazole nitrogen is neutral, while both the acetic acid and the silanols are negatively charged. The resulting electrostatic repulsion prevents the analyte from interacting with the silica surface ([3]).

Q: Why is Trifluoroacetic Acid (TFA) recommended over Formic Acid for this specific separation? A: Formic acid (0.1%) yields a mobile phase pH of ~2.7. At this pH, some silanols may still be active, and the thiazole ring is only partially protonated, leading to mixed-mode retention. TFA (0.1%) yields a pH of ~2.0, which completely neutralizes silanols. Furthermore, the trifluoroacetate anion acts as a strong ion-pairing reagent. It pairs with the positively charged thiazole nitrogen, neutralizing its charge, increasing hydrophobic retention, and completely shielding it from any residual active sites on the silica surface ([4]).

Q: Should I use an end-capped or polar-embedded column? A: Yes. While pH optimization is your primary defense, standard end-capping only blocks about 50% of residual silanols due to steric hindrance. A polar-embedded column (containing an amide or ether linkage near the silica surface) provides an additional electrostatic shield. This embedded layer attracts a microscopic film of water, which actively repels the protonated thiazole ring from unreacted silanols ([5]).

Quantitative Data: pH vs. Ionization States

Understanding the ionization state of your molecule at various pH levels is critical for predicting peak shape. The table below summarizes the expected behavior of a standard thiazole acetic acid derivative.

Mobile Phase pHThiazole N State (pKa ~2.5)Acetic Acid State (pKa ~4.0)Silanol State (pKa ~4.0)Dominant Retention MechanismExpected USP Tailing Factor (T)
pH 2.0 Fully Protonated (+)Protonated (Neutral)Protonated (Neutral)Hydrophobic + Ion-Pairing1.0 - 1.2 (Symmetric)
pH 4.5 Partially Protonated (δ+)Partially Ionized (δ-)Ionized (SiO⁻)Mixed-mode / Ion-Exchange> 1.8 (Severe Tailing)
pH 8.0 Deprotonated (Neutral)Fully Ionized (-)Fully Ionized (SiO⁻)Hydrophobic (Electrostatic Repulsion)1.0 - 1.3 (Symmetric)

Self-Validating Experimental Protocol: pH Optimization

To ensure scientific integrity, this protocol is designed as a self-validating system . It requires you to prove the hardware is functioning correctly before attempting to optimize the chemistry.

Phase 1: System Suitability & Hardware Validation
  • Prepare Marker Solution: Prepare a test mix containing Uracil (10 µg/mL, void volume marker) and Toluene (1 mg/mL, neutral retention marker) in 50:50 Water:Acetonitrile.

  • Execute Run: Inject 5 µL onto your C18 column using a generic isocratic method (e.g., 60% Acetonitrile in Water) at 1.0 mL/min.

  • Calculate Symmetry: Measure the USP Tailing Factor (T) for the Toluene peak at 5% peak height.

  • Validation Gate:

    • If T > 1.2: Stop. You have a physical hardware issue. Replace the column inlet frit, check for dead volume in your PEEK tubing fittings, or replace the column entirely.

    • If T ≤ 1.2: Hardware is validated. Proceed to Phase 2.

Phase 2: Chemical Optimization (Low pH Strategy)
  • Prepare Mobile Phase A: Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to 1000 mL of LC-MS grade Water (0.1% v/v). Mix thoroughly. Verify the pH is approximately 2.0.

  • Prepare Mobile Phase B: Add 1.0 mL of LC-MS grade TFA to 1000 mL of LC-MS grade Acetonitrile (0.1% v/v).

  • Equilibration: Flush the column with the new mobile phases for at least 20 column volumes to ensure all residual silanols are fully protonated.

  • Sample Preparation: Dilute your thiazole acetic acid sample in Mobile Phase A to prevent solvent-mismatch distortion.

  • Execute Gradient: Run your standard gradient method.

  • Final Validation: Calculate the USP Tailing Factor for the thiazole acetic acid peak.

    • Success Criteria: T should be ≤ 1.5. If tailing persists despite the TFA ion-pairing, the column's silica base is likely highly contaminated with trace metals. Switch to a high-purity Type B polar-embedded column.

References

  • GMP Insiders. Peak Tailing In Chromatography: Troubleshooting Basics. Available at:[Link]

  • Axion Labs. HPLC Peak Tailing. Available at:[Link]

  • Chrom Tech. What Causes Peak Tailing in HPLC? Available at:[Link]

  • LCGC / Chromatography Online. Silica for HPLC Stationary Phases – A Five Minute Guide. Available at:[Link]

  • Element Lab Solutions. Peak Tailing in HPLC. Available at:[Link]

  • Chromatography Today. The Importance of Understanding Secondary Interactions When Analysing Peptides. Available at:[Link]

Sources

Optimization

Optimizing reaction temperature for 4-methylcyclohexyl thiazole formation

Topic: Optimizing Reaction Temperature for 4-Methylcyclohexyl Thiazole Formation Ticket ID: HANTZSCH-OPT-4MCH Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division Introduction We...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Reaction Temperature for 4-Methylcyclohexyl Thiazole Formation Ticket ID: HANTZSCH-OPT-4MCH Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because your synthesis of 4-methylcyclohexyl thiazole (via the Hantzsch condensation) is exhibiting suboptimal yields, stereochemical drift, or impurity profiles inconsistent with standard literature.

The 4-methylcyclohexyl moiety introduces specific steric and conformational challenges (cis/trans isomerism) that standard thiazole protocols do not address. This guide moves beyond "mix and heat" instructions, focusing on the thermodynamic and kinetic levers you can pull to control the reaction.[1][2]

Module 1: The Kinetic vs. Thermodynamic Dilemma

User Question: "I am running the reaction at reflux (78°C in EtOH), but my yield is stuck at 60%, and I see a significant amount of uncyclized intermediate. Should I increase the temperature?"

Technical Diagnosis: You are likely facing a kinetic trap . The Hantzsch synthesis proceeds in two distinct thermal stages:

  • Nucleophilic Attack (

    
    ):  The sulfur of the thioamide attacks the 
    
    
    
    -haloketone.[3][4] This is fast and occurs at lower temperatures (RT to 40°C).
  • Cyclodehydration: The nitrogen attacks the carbonyl, followed by water elimination. This step has a higher activation energy (

    
    ) and is the rate-determining step (RDS) for the formation of the aromatic ring.
    

If you are stuck at the intermediate stage, 78°C might be sufficient thermodynamically, but the rate of cyclization is competing with decomposition pathways. However, simply blasting the reaction at 120°C (e.g., in DMF) often leads to polymerization of the electron-rich thiazole product.

The Solution: Use a Stepwise Temperature Ramp . Do not start at reflux. Allow the


 displacement to complete at mild temperatures to prevent the 

-haloketone from degrading before it reacts.
Visualizing the Pathway

HantzschEnergyProfile Start Reactants (Thioamide + Haloketone) Inter Intermediate (Thioimidate) Start->Inter Low Ea (RT-40°C) TS_Cyclo Transition State (Cyclization) Inter->TS_Cyclo High Ea (Requires Heat) Side Side Products (Polymers/Tars) Inter->Side Prolonged Heat w/o Acid Scavenger Product 4-Methylcyclohexyl Thiazole TS_Cyclo->Product -H2O

Caption: Figure 1. Reaction coordinate showing the two-step nature of Hantzsch synthesis. Note that the second step requires higher energy (heat) to overcome the barrier to aromaticity.

Module 2: Stereochemical Integrity (The Cyclohexyl Factor)

User Question: "My starting material was pure trans-4-methylcyclohexyl, but the final thiazole product is a 60:40 cis/trans mixture. Did the temperature cause this?"

Technical Diagnosis: Yes. The 4-methylcyclohexyl ring is subject to conformational equilibration.

  • Trans-isomer: Diequatorial (most stable).

  • Cis-isomer: Axial/Equatorial (less stable).

While the Hantzsch reaction itself does not chemically invert the stereocenter on the ring, high temperatures (especially in the presence of the HBr byproduct generated during the reaction) can facilitate acid-catalyzed epimerization via enolization if the ketone moiety is adjacent to the ring.

Temperature Impact Data:

Reaction TempSolventTimeYieldCis:Trans RatioNote
25°C EtOH24 h35%5:95Kinetic control; high stereoretention but low yield.
80°C (Reflux) EtOH4 h82%20:80Standard conditions; some thermal equilibration.
120°C DMF1 h65%45:55Thermodynamic control; rapid epimerization to equilibrium mix.

Recommendation: To preserve stereochemistry, you must minimize the time the molecule spends at high temperature in an acidic environment.

  • Buffer the reaction: Add a mild base (e.g.,

    
     or substituted pyridine) to neutralize HBr as it forms.
    
  • Microwave Synthesis: Use high temperature (100°C) but for very short duration (5-10 mins). This drives the cyclization (kinetic product) faster than the rate of epimerization.

Module 3: Troubleshooting Byproducts

User Question: "I am seeing a dark black tar and a 'double-spot' on TLC that isn't my isomer. What is happening?"

Technical Diagnosis:

  • Black Tar (Polymerization): Thiazoles are electron-rich. At high temperatures (>100°C) or in the presence of strong Lewis acids, they can undergo oxidative polymerization. Fix: Exclude oxygen (run under Argon) and lower the temperature.

  • The "Hantzsch Isomer" (2-imino-2,3-dihydrothiazole): If you are using a thiourea derivative, the reaction can occur at the nitrogen instead of the sulfur if the temperature is too high or the solvent is too polar/acidic. This creates a regioisomer.

Optimization Workflow

OptimizationFlow Start Start Optimization CheckSM Check SM Purity (Isomer Ratio) Start->CheckSM SelectCond Select Conditions CheckSM->SelectCond RunRT Stage 1: 25°C (2 hours) SelectCond->RunRT Initiate SN2 TLC_Check TLC Check: SM Consumed? RunRT->TLC_Check Heat Stage 2: 70°C (Reflux EtOH) TLC_Check->Heat No (Intermediate Visible) Workup Buffer Quench (NaHCO3) TLC_Check->Workup Yes (Rare) Heat->Workup Max 3 hours

Caption: Figure 2. Recommended stepwise workflow to minimize thermal degradation and isomerization.

Standard Operating Protocol (SOP)

Protocol: Optimized Synthesis of 4-(4-methylcyclohexyl)-2-aminothiazole

1. Preparation:

  • Reagents: 1-(4-methylcyclohexyl)-2-bromoethanone (1.0 eq), Thiourea (1.2 eq).

  • Solvent: Absolute Ethanol (0.5 M concentration).

  • Additive:

    
     (1.5 eq) added only if acid-sensitivity is confirmed.
    

2. The Reaction (Temperature Controlled):

  • Step A (Nucleophilic Attack): Dissolve the ketone in ethanol at Room Temperature (25°C) . Add thiourea in one portion. Stir for 2 hours. Do not heat yet. This allows the sulfur to displace the bromide without competing thermal degradation.

  • Step B (Cyclization): Monitor by TLC. You should see a new spot (intermediate). Now, heat the reaction to 70°C (gentle reflux) .

  • Duration: Stir at reflux for 2–3 hours. Do not exceed 4 hours.

3. Workup:

  • Cool to Room Temperature immediately.

  • Pour the mixture into ice-cold 5% aqueous

    
    . (This neutralizes HBr and precipitates the free base thiazole).
    
  • Filter the solid.[3][5] Recrystallize from EtOH/Water rather than distilling, to avoid thermal stress.

References

  • Royal Society of Chemistry. The Hantzsch Thiazole Synthesis Under Acidic Conditions: Change of Regioselectivity. J. Chem. Soc., Perkin Trans. 1. [Link]

  • Chemistry LibreTexts. Kinetic vs. Thermodynamic Control of Reactions.[Link]

  • National Institutes of Health (PMC). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives.[Link]

Sources

Troubleshooting

Thiazole-4-yl Acetic Acid Synthesis: Technical Support &amp; Troubleshooting Hub

Welcome to the Technical Support Center for the synthesis of thiazole-4-yl acetic acid and its derivatives (e.g., 2-amino-thiazole-4-acetic acid). As a Senior Application Scientist, I have designed this hub to address th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of thiazole-4-yl acetic acid and its derivatives (e.g., 2-amino-thiazole-4-acetic acid). As a Senior Application Scientist, I have designed this hub to address the critical bottlenecks researchers face when synthesizing these scaffolds, which are foundational to anti-inflammatory drugs (e.g., Meloxicam), antiretrovirals (e.g., Ritonavir), and advanced fluorophores[1][2].

The most prevalent synthetic route is the Hantzsch thiazole synthesis. However, introducing bulky substituents often leads to severe steric hindrance, drastically reducing yields and reaction rates[1][3]. This guide provides causal explanations, troubleshooting steps, and field-proven protocols to overcome these barriers.

Section 1: Diagnostic FAQs (Why is my reaction failing?)

Q1: Why does the introduction of bulky groups (e.g., isopropyl, tert-butyl) at the 2-position drastically reduce my yield of thiazole-4-acetic acid derivatives? A: The Hantzsch synthesis proceeds via two critical mechanistic steps: an initial


 nucleophilic attack by the thioamide's sulfur atom onto the 

-halocarbonyl (e.g., ethyl 4-chloroacetoacetate), followed by cyclization and dehydration[1][4]. The steric bulk of an isopropyl or tert-butyl group on the thioamide physically shields the sulfur atom, increasing the activation energy required for the initial

attack[1]. Furthermore, during cyclization, steric clash between the 2-position substituent and the 4-acetic acid side chain restricts the conformational rotation needed for the nitrogen atom to attack the carbonyl carbon, often stalling the reaction at the hydroxythiazoline intermediate stage.

Q2: How can I definitively tell if my reaction is stalling at the S-alkylation step or the dehydration step? A: You must implement a self-validating tracking system using TLC, IR, and


H NMR.
  • S-Alkylation Failure: If TLC shows unconsumed thioamide after 4 hours, the initial attack has failed. In

    
    H NMR, the 
    
    
    
    -protons of your halocarbonyl (e.g., Br-CH
    
    
    ) will remain unshifted at approximately 4.4 ppm[5].
  • Dehydration Stalling: If the thioamide is consumed but the final thiazole is absent, you have stalled at the hydroxythiazoline intermediate. IR spectroscopy will reveal a persistent -OH stretch at ~3400 cm

    
    , and 
    
    
    
    H NMR will show a lack of the characteristic aromatic thiazole proton (typically a singlet around 6.5–7.0 ppm)[3][5].

Section 2: Troubleshooting Guides & Engineering Solutions

Solution A: Microwave-Assisted Multicomponent Reactions

When conventional reflux fails due to steric shielding, microwave (MW) irradiation is the premier solution. MW heating provides rapid, uniform energy transfer that overcomes the high activation energy barrier of sterically hindered syn-ylides and S-alkylated intermediates[6][7]. Furthermore, switching from an


-chloro to an 

-bromo ketone enhances the leaving group ability, compensating for the poor nucleophilicity of the hindered thioamide[3].

Table 1: Impact of Microwave Irradiation on Yields of Sterically Hindered Thiazoles

Substituent (R1 on Thioamide)

-Halocarbonyl
Conventional Yield (%)Microwave Yield (%)Reaction Time (MW)
IsopropylEthyl 4-chloroacetoacetate45%85%15 min
N-Aryl (Bulky)Ethyl 4-bromoacetoacetate55%90%12 min
CyclohexylEthyl 4-chloroacetoacetate<10%82%15 min
tert-ButylEthyl 4-bromoacetoacetate20%78%20 min
(Data synthesized from comparative studies on hindered Hantzsch reactions[3][6])
Solution B: The Holzapfel-Meyers-Nicolaou Modification

If the intermediate forms but resists dehydration due to steric clash, do not simply increase the reflux temperature, as this causes thermal degradation. Instead, chemically force the dehydration. The Holzapfel-Meyers-Nicolaou modification isolates the hydroxythiazoline intermediate and treats it with trifluoroacetic anhydride (TFAA) and pyridine. Crucial Insight: Omit 2,6-lutidine during this step to suppress racemization if your side chains contain chiral centers[8].

Section 3: Visualizations of Mechanisms and Workflows

G Thioamide Thioamide/Thiourea (Bulky R1 group) S_Alkylation S-Alkylation (SN2) Steric Clash Point 1 Thioamide->S_Alkylation HaloCarbonyl alpha-Halocarbonyl (e.g., Ethyl 4-chloroacetoacetate) HaloCarbonyl->S_Alkylation Intermediate Hydroxythiazoline Intermediate S_Alkylation->Intermediate Rate-limiting if R1 is bulky Cyclization Cyclization & Dehydration Steric Clash Point 2 Intermediate->Cyclization Product Thiazole-4-yl Acetic Acid Derivative Cyclization->Product Requires MW or TFAA

Mechanism of Hantzsch thiazole synthesis highlighting steric clash points.

G Start Low Yield in Thiazole Synthesis? CheckTLC Check TLC / NMR Is thioamide consumed? Start->CheckTLC NoConsume No: S-Alkylation Failed CheckTLC->NoConsume Unreacted SM YesConsume Yes: Intermediate Formed CheckTLC->YesConsume New Intermediate Action1 Switch to alpha-bromoketone or use Microwave NoConsume->Action1 CheckDehyd Is intermediate dehydrating? YesConsume->CheckDehyd Success Target Thiazole Isolated Action1->Success NoDehyd No: Dehydration Stalled CheckDehyd->NoDehyd Stalled Action2 Use TFAA/Pyridine (Nicolaou Modification) NoDehyd->Action2 Action2->Success

Decision tree for troubleshooting low yields in sterically hindered thiazole synthesis.

Section 4: Validated Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 2-Amino-thiazole-4-acetic acid (Sterically Hindered)

Purpose: To overcome steric hindrance during the condensation of N-substituted thioureas with ethyl 4-chloroacetoacetate[3].

  • Preparation: In a 10 mL microwave-safe vial, combine the sterically hindered N-substituted thiourea (1.0 mmol) and ethyl 4-chloroacetoacetate (1.2 mmol).

  • Solvent Selection: Add 3 mL of a polar solvent (e.g., Ethanol or DMF). Causality: Polar solvents stabilize the charged transition state during the initial

    
     S-alkylation, accelerating the rate.
    
  • Irradiation: Seal the vial and irradiate in a dedicated microwave synthesizer at 120°C for 12–15 minutes.

  • Self-Validation Check: Remove a 10

    
    L aliquot, dilute in methanol, and run LC-MS. Look for the complete disappearance of the thiourea mass peak and the emergence of the aromatized product mass.
    
  • Workup: Cool to room temperature. Pour the mixture into crushed ice. Neutralize with saturated NaHCO

    
     solution until pH 7 is reached.
    
  • Isolation: Extract with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate under reduced pressure.
  • Hydrolysis (Optional): To obtain the free acetic acid from the ethyl ester, dissolve the crude product in THF/MeOH/H

    
    O (2:1:1) and add LiOH (2.0 eq). Stir at room temperature for 2 hours, then acidify with 1M HCl to precipitate the 2-amino-thiazole-4-acetic acid[9].
    
Protocol 2: Holzapfel-Meyers-Nicolaou Dehydration for Stalled Intermediates

Purpose: To force the aromatization of hydroxythiazoline intermediates that fail to dehydrate due to steric clash[8].

  • Isolation of Intermediate: If step 1 (S-alkylation) is successful but cyclization stalls, concentrate the reaction mixture and isolate the hydroxythiazoline intermediate via flash chromatography.

  • Reagent Addition: Dissolve the intermediate (1.0 mmol) in anhydrous dichloromethane (10 mL) under a nitrogen atmosphere. Add pyridine (3.0 mmol) and cool the flask to 0°C.

  • Dehydration: Dropwise, add trifluoroacetic anhydride (TFAA, 1.5 mmol). Causality: TFAA converts the poor hydroxyl leaving group into a highly reactive trifluoroacetate ester, drastically lowering the activation energy for elimination[8].

  • Reaction Monitoring: Stir at 0°C for 30 minutes, then allow to warm to room temperature. Monitor by TLC until the intermediate is consumed.

  • Quenching: Quench with saturated aqueous NaHCO

    
     (10 mL), extract with dichloromethane, dry over Na
    
    
    
    SO
    
    
    , and concentrate to yield the pure sterically hindered thiazole.

References

Sources

Optimization

Technical Guide: Stabilization of 2-(2-(4-Methylcyclohexyl)thiazol-4-yl)acetic acid

This guide serves as a definitive technical resource for the stabilization and long-term preservation of 2-(2-(4-Methylcyclohexyl)thiazol-4-yl)acetic acid (CAS: 2095396-58-8).[1][2] As a Senior Application Scientist, I h...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a definitive technical resource for the stabilization and long-term preservation of 2-(2-(4-Methylcyclohexyl)thiazol-4-yl)acetic acid (CAS: 2095396-58-8).[1][2]

As a Senior Application Scientist, I have structured this content to address the specific physicochemical vulnerabilities of thiazole-acetic acid derivatives. This protocol prioritizes chemical integrity over convenience, ensuring your analytical standards and experimental reagents remain >99% pure over extended periods.[1]

[1][2]

Module 1: Chemical Vulnerability Analysis

To stabilize this compound, one must first understand how it fails.[2] This molecule consists of a lipophilic 4-methylcyclohexyl tail, a heterocyclic thiazole core, and a polar acetic acid tail.[1][2]

The Thiazole Oxidation Vector

The sulfur atom within the thiazole ring is the primary site of oxidative stress.[1] While thiazoles are aromatic and relatively stable, long-term exposure to atmospheric oxygen, particularly in solution, can lead to the formation of thiazole


-oxides  and 

-dioxides
.[1][2] This degradation is often signaled by a color shift from white/off-white to yellow or orange.[1][2]
Photolytic Instability

Thiazole derivatives possess conjugated


-systems that can absorb UV-Vis radiation.[1][2] High-energy photons can induce ring-opening reactions or photo-oxidation, especially if the compound is dissolved in solvents that generate singlet oxygen (like DMSO) under light exposure.[1][2]
Hygroscopicity of the Carboxyl Moiety

The free carboxylic acid group (


) is a hydrogen-bond donor and acceptor.[1][2] In high-humidity environments, the solid powder can adsorb atmospheric water.[1][2] This does not just alter the weighable mass; it creates a microscopic aqueous layer on the crystal surface, accelerating hydrolysis and promoting microbial growth.[1]

Module 2: Long-Term Storage Protocols

Quantitative Storage Matrix

Use this table to determine the optimal conditions based on your storage duration.

StateDurationTemperatureContainer TypeAtmosphereRisk Level
Solid (Powder) < 1 Month4°CAmber Glass VialAmbient (Desiccated)Low
Solid (Powder) > 1 Month-20°CAmber Glass VialArgon/Nitrogen FlushVery Low
Solution (DMSO) < 1 Week4°CPolypropylene/GlassAmbientMedium
Solution (DMSO) > 1 Month-80°CCryovial (O-ring seal)Argon FlushLow
Aqueous Buffer AnyN/AN/AN/ACritical (Do not store)
Protocol A: Handling the Solid Reference Standard
  • Desiccation is Mandatory: Upon receipt, the vial should be allowed to equilibrate to room temperature before opening. This prevents condensation from forming on the cold solid, which would immediately introduce moisture.[1]

  • Inert Gas Overlay: After removing an aliquot, gently flow dry Nitrogen (

    
    ) or Argon (
    
    
    
    ) into the headspace of the vial for 10-15 seconds before re-sealing.[1][2] Argon is preferred as it is heavier than air and forms a better "blanket."[1][2]
Protocol B: Preparation of Stock Solutions
  • Solvent Choice: Dimethyl sulfoxide (DMSO) is the standard solvent.[1][2] It is hygroscopic, so use anhydrous DMSO (water content <0.005%).

  • Aliquot Strategy: Never freeze-thaw the main stock solution repeatedly.[1][2] Freeze-thaw cycles cause micro-precipitation and concentration gradients.[1][2]

    • Dissolve the entire solid mass to a high concentration (e.g., 10 mM or 50 mM).

    • Immediately dispense into single-use aliquots (e.g., 50

      
      L) in light-resistant microtubes.
      
    • Flash freeze in liquid nitrogen (optional but recommended) and store at -80°C.

Module 3: Troubleshooting & FAQs

Q1: My compound has turned from a white powder to a faint yellow solid. Is it still usable?

Technical Diagnosis: This indicates early-stage photo-oxidation or trace impurity degradation.[1][2] Action:

  • Check Purity: Run a standard LC-MS.[1][2] If the main peak integration is >98% and the mass spectrum confirms the parent ion (

    
     in positive mode), it is likely usable for biological assays but not as a quantitative analytical standard.[1]
    
  • Mitigation: If the yellowing is superficial, recrystallization may be possible, but for small research quantities, it is safer to repurchase or repurify via prep-HPLC.[1][2]

Q2: The compound is not dissolving in my cell culture media (pH 7.4).

Technical Diagnosis: The compound is a carboxylic acid.[1][2][3] At neutral pH, it should be deprotonated and soluble, but the lipophilic methylcyclohexyl and thiazole groups drive aggregation.[1] Action:

  • Pre-dissolve in DMSO: Create a 1000x stock in DMSO.

  • Dropwise Addition: Add the DMSO stock to the media while vortexing rapidly.[1][2] Ensure the final DMSO concentration is <0.5% to avoid cytotoxicity.[1][2]

  • pH Check: Ensure the buffer capacity is sufficient to handle the addition of the acid, although at micromolar concentrations, pH shift is negligible.[2]

Q3: Can I store the compound in ethanol instead of DMSO?

Technical Diagnosis: Ethanol is volatile and evaporates even in well-sealed tubes at -20°C over months, leading to concentration changes.[1][2] Action: For long-term storage, No . For short-term experiments (days), Yes . Ethanol is also more prone to absorbing moisture from the air than DMSO is.[1][2]

Module 4: Visualizing the Stability Logic

The following diagrams illustrate the decision-making process and the chemical risks involved.

Diagram 1: Storage Workflow Decision Tree

StorageWorkflow Start Compound Receipt (Solid Powder) Equilibrate Equilibrate to Room Temp (Prevent Condensation) Start->Equilibrate Decision Intended Use Duration? Equilibrate->Decision ShortTerm Immediate Use (< 2 Weeks) Decision->ShortTerm Short Term LongTerm Long Term Storage (> 1 Month) Decision->LongTerm Long Term Dissolve Dissolve in Anhydrous DMSO ShortTerm->Dissolve StoreSolid Re-seal under Argon/N2 Store at -20°C LongTerm->StoreSolid Aliquot Aliquot into Single-Use Vials (Amber/Light Proof) Dissolve->Aliquot StoreLiquid Store Aliquots at -80°C (Avoid Freeze-Thaw) Aliquot->StoreLiquid

Caption: Decision tree for processing incoming reference material to maximize longevity.

Diagram 2: Degradation Pathways

Degradation Compound 2-(2-(4-Methylcyclohexyl) thiazol-4-yl)acetic acid Oxidation Oxidative Stress (O2 + Light) Compound->Oxidation Moisture Moisture Ingress (H2O) Compound->Moisture S_Oxide Thiazole S-Oxide (Yellow impurity) Oxidation->S_Oxide Slow Degradation Microbial Microbial Growth (In aqueous buffer) Moisture->Microbial If stored >4°C

Caption: Primary degradation vectors.[1][2] Oxidation of the thiazole ring is the most common failure mode.[1]

References

  • National Center for Biotechnology Information (NCBI). (2025).[1][2] PubChem Compound Summary for CID 9803963, GW 501516 (Cardarine).[2] Retrieved from [Link][1][2]

Sources

Troubleshooting

Removing solvent residues from 2-(2-(4-Methylcyclohexyl)thiazol-4-yl)acetic acid

Technical Support Center: Solvent Residue Remediation for 2-(2-(4-Methylcyclohexyl)thiazol-4-yl)acetic acid As a Senior Application Scientist, I frequently consult on the downstream processing of complex amphiphilic Acti...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solvent Residue Remediation for 2-(2-(4-Methylcyclohexyl)thiazol-4-yl)acetic acid

As a Senior Application Scientist, I frequently consult on the downstream processing of complex amphiphilic Active Pharmaceutical Ingredients (APIs) and intermediates. 2-(2-(4-Methylcyclohexyl)thiazol-4-yl)acetic acid presents a unique crystallographic challenge. The molecule features a strong hydrogen-bond donating/accepting carboxylic acid moiety, a weakly basic thiazole ring, and a highly lipophilic 4-methylcyclohexyl tail.

This structural dichotomy means the crystal lattice can trap polar protic solvents (via H-bonding with the acid) and non-polar solvents (within hydrophobic pockets created by the bulky cyclohexyl group). Failure to clear these solvents not only violates regulatory guidelines [1] but can also depress the compound's melting point, alter bioavailability, and compromise downstream coupling reactions [3]. This guide provides field-proven, self-validating protocols to achieve compliant residual solvent levels.

Troubleshooting FAQs: Mechanisms & Solutions

Q1: Why is methanol/ethanol stubbornly trapped in my product even after 48 hours of high-vacuum drying at 60°C? Causality: Alcohols act as strong hydrogen bond donors and acceptors. They integrate into the hydrogen-bonded dimers formed by the carboxylic acid groups of your molecule, effectively becoming part of the crystal lattice rather than just surface moisture. Standard vacuum drying only removes surface solvent; applying more heat often degrades the product before breaking these lattice H-bonds. Solution: Implement Moisture-Assisted Vacuum Drying (MAVD) . By introducing water vapor into the vacuum oven, water molecules (which have a higher H-bonding affinity and smaller steric bulk) competitively displace the trapped alcohol molecules[4]. The displaced alcohol is then easily swept away by the vacuum.

Q2: We used DMF as a reaction solvent, but it persists at >5000 ppm. How can we remove it without degrading the thiazole ring? Causality: DMF is a high-boiling (153°C), highly polar aprotic solvent. It interacts strongly with the acidic proton of the carboxylic acid via dipole-ion interactions. Because its boiling point is significantly higher than the thermal degradation threshold of many organic acids, direct distillation or vacuum drying is futile. Solution: Utilize an Aqueous Anti-Solvent Reslurry . 2-(2-(4-Methylcyclohexyl)thiazol-4-yl)acetic acid is highly hydrophobic due to the methylcyclohexyl group, making it practically insoluble in water. DMF, however, is infinitely miscible with water. Slurrying the crude solid in highly purified, slightly acidic water will partition the DMF into the aqueous phase without ionizing the product.

Q3: During crystallization from ethyl acetate/heptane, the product "oils out" and traps massive amounts of heptane. How do we fix this? Causality: The lipophilic 4-methylcyclohexyl tail has a high affinity for heptane. When the anti-solvent (heptane) is added too rapidly, the compound undergoes liquid-liquid phase separation (oiling out) rather than nucleation, trapping the solvent in an amorphous matrix. Solution: Shift to a Temperature-Cycled Crystallization with seeding. Dissolve the product in ethyl acetate at 60°C, add heptane dropwise until the cloud point is reached, then hold the temperature and add seed crystals. This forces ordered crystal lattice formation, excluding heptane from the hydrophobic pockets.

Quantitative Data: ICH Q3C Limits & Solvent Interactions

Table 1: Common Solvents, ICH Q3C Limits, and Interaction Mechanisms with 2-(2-(4-Methylcyclohexyl)thiazol-4-yl)acetic acid

SolventICH Q3C ClassLimit (ppm)Primary Trapping MechanismRecommended Removal Strategy
Methanol Class 23,000H-bonding with carboxylic acidMoisture-Assisted Vacuum Drying
Toluene Class 2890Hydrophobic trapping by cyclohexylAzeotropic Distillation (with MeOH)
DMF Class 2880Dipole interaction with acid protonAqueous Reslurry / Trituration
Ethyl Acetate Class 35,000Lattice inclusion during fast crashingTemperature-Cycled Crystallization
Heptane Class 35,000Hydrophobic pocket inclusionSeeding / Controlled Anti-solvent

(Data supported by ICH Q3C (R8) Guidelines [1][2])

Experimental Workflows & Visualizations

SolventRemovalWorkflow Start Identify Trapped Solvent via GC-HS Class1 High-Boiling Polar (e.g., DMF, DMSO) Start->Class1 Class2 Alcohols (e.g., MeOH, EtOH) Start->Class2 Class3 Non-Polar (e.g., Heptane, Toluene) Start->Class3 Action1 Protocol B: Aqueous Reslurry Class1->Action1 Action2 Protocol A: Moisture-Assisted Drying Class2->Action2 Action3 Recrystallization with Seeding & Temp Cycling Class3->Action3 End Verify ICH Q3C Compliance Action1->End Action2->End Action3->End

Workflow for selecting solvent removal strategies based on trapped solvent class.

Step-by-Step Experimental Protocols

Protocol A: Moisture-Assisted Vacuum Drying (MAVD) for Alcohol Removal

Self-Validating Principle: The displacement of alcohol can be tracked by a temporary spike in the vacuum line's cold trap volume, followed by a stabilization of chamber pressure once the water has replaced the alcohol and subsequently evaporated [4].

  • Preparation: Spread the milled 2-(2-(4-Methylcyclohexyl)thiazol-4-yl)acetic acid evenly on glass or PTFE-lined drying trays. Maximum cake thickness should not exceed 1.5 cm.

  • Initial Vacuum: Place trays in a vacuum oven. Apply high vacuum (< 10 mbar) at 45°C for 4 hours to remove bulk surface solvent.

  • Moisture Introduction: Isolate the vacuum pump. Introduce a controlled bleed of humidified nitrogen (passed through a water bubbler at room temperature) into the oven until the internal pressure reaches 400 mbar.

  • Equilibration: Hold the chamber at 400 mbar and 45°C for 2 hours. Mechanistic note: Water vapor penetrates the lattice, competitively breaking the carboxylic acid-alcohol hydrogen bonds.

  • Evacuation: Re-apply high vacuum (< 10 mbar) for 4 hours to sweep away the liberated alcohol and residual water.

  • Validation: Sample the cake and analyze via Headspace Gas Chromatography (GC-HS). Repeat steps 3-5 if methanol/ethanol levels remain above ICH Q3C limits.

Mechanism State1 State 1 Carboxylic Acid H-bonded to Alcohol in Lattice Process Intervention Introduce Water Vapor under Vacuum State1->Process State2 State 2 Water displaces Alcohol via stronger H-bonding Process->State2 State3 Final State Alcohol evaporates, Water removed by vacuum State2->State3

Mechanism of moisture-assisted solvent displacement in the crystal lattice.

Protocol B: Aqueous Anti-Solvent Reslurry for DMF/DMSO Removal

Self-Validating Principle: The pH of the aqueous filtrate will indicate if the carboxylic acid is inadvertently dissolving (pH drop). Maintaining a slightly acidic slurry ensures the compound remains fully protonated and insoluble, maximizing yield while stripping the polar solvent.

  • Solvent Ratio Calculation: Weigh the crude API. Calculate a 10-fold volumetric excess (10 mL/g) of Highly Purified Water (HPW).

  • pH Adjustment: Adjust the HPW to pH 3.0 using 0.1M HCl. Mechanistic note: The pKa of the carboxylic acid is ~4.5. Slurrying at pH 3.0 ensures the molecule is fully unionized, preventing yield loss into the aqueous phase.

  • Slurry Formation: Charge the crude solid into a jacketed reactor. Add the pH-adjusted HPW.

  • Agitation: Agitate at 250 RPM at 20°C for 3 hours. Do not heat, as heating may cause the lipophilic compound to agglomerate into a sticky mass.

  • Filtration & Washing: Filter the suspension through a sintered glass funnel (Porosity 3). Wash the filter cake with an additional 2 volumes of HPW.

  • Drying: Transfer the cake to a vacuum oven and dry at 50°C under high vacuum (< 10 mbar) until the Loss on Drying (LOD) is < 0.5%.

  • Validation: Analyze the dried product via GC-HS. DMF levels should be well below the 880 ppm limit.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Impurities: Guideline for Residual Solvents Q3C(R8)." ICH Official Website, April 2021. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). "Q3C — Tables and List Guidance for Industry." FDA Regulatory Information, June 2017. Available at:[Link]

  • Veeprho Pharmaceuticals. "Residual Solvents in Pharmaceuticals: Impact and Analytical Techniques." Veeprho Scientific Blog, August 2020. Available at:[Link]

  • Chen, X., et al. "Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals." U.S. Patent 5,981,751A, November 1999.
Optimization

Addressing pH sensitivity of 2-(2-(4-Methylcyclohexyl)thiazol-4-yl)acetic acid in assays

Topic: Addressing pH sensitivity of 2-(2-(4-Methylcyclohexyl)thiazol-4-yl)acetic acid in assays Product Code: GW501516 (Cardarine) Chemical Class: Thiazole-acetic acid derivative (PPAR Agonist)[1] Introduction: The "Invi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Addressing pH sensitivity of 2-(2-(4-Methylcyclohexyl)thiazol-4-yl)acetic acid in assays
Product Code: GW501516 (Cardarine)
Chemical Class: Thiazole-acetic acid derivative (PPAR Agonist)[1]

Introduction: The "Invisible" Variable

As a Senior Application Scientist, I frequently see data inconsistencies with GW501516 (2-(2-(4-Methylcyclohexyl)thiazol-4-yl)acetic acid) that researchers mistakenly attribute to biological variance. In reality, the culprit is often simple acid-base chemistry.

This molecule contains a carboxylic acid moiety with a pKa of approximately 4.5 . This specific pKa creates a "danger zone" in standard laboratory workflows. At pH 4.5, 50% of your compound is protonated (insoluble/neutral) and 50% is ionized (soluble/charged). Small shifts in pH—caused by metabolic acidification in cell culture or unbuffered solvents—can drastically alter the solubility and membrane permeability of the drug, leading to precipitation ("crashing out") or variable potency.

This guide provides the protocols to stabilize your assays against these pH-dependent fluctuations.

Module 1: Solubility & Stock Preparation

The Problem: You dilute your 10 mM DMSO stock into water or low-pH media, and the solution turns cloudy or the compound adheres to the plastic, reducing the effective concentration.

The Mechanism (Causality)

GW501516 is highly lipophilic (LogP ~4-5). In DMSO, it is fully soluble. However, when you dilute it into an aqueous solution, the acetic acid tail determines its fate.

  • pH < 5.5: The compound accepts a proton (

    
    ). It becomes neutral and highly hydrophobic. It will precipitate immediately.
    
  • pH > 7.0: The compound sheds a proton (

    
    ). It becomes an anion, which is significantly more water-soluble due to charge-dipole interactions.
    
Protocol: The "Buffered Step-Down" Method

Do not dilute directly into unbuffered water or saline.

Step 1: Primary Stock Dissolve powder in 100% DMSO to 10 mM . Vortex until clear.

  • Validation: Inspect against light. No particulates should be visible.

Step 2: The Intermediate Dilution (Critical) If you need a working stock (e.g., 100


M), dilute the DMSO stock into PBS (pH 7.4)  or Tris-Buffered Saline .
  • Why: The buffer capacity absorbs the slight acidity of the compound, keeping the pH > 7.0 and ensuring the molecule remains in its soluble, ionized state.

Step 3: Final Dosing Add the intermediate solution to your assay media.

  • Limit: Keep final DMSO concentration < 0.1% to avoid solvent toxicity, unless your cells are validated for higher tolerance.

Troubleshooting Visualization

SolubilityWorkflow Stock 10mM Stock (100% DMSO) Dilution Dilution Step (Target: 100 µM) Stock->Dilution CheckPH Check Solvent pH Dilution->CheckPH Acidic Solvent pH < 5.0 (e.g., Water, Saline) CheckPH->Acidic Unbuffered Neutral Solvent pH > 7.0 (e.g., PBS, Media) CheckPH->Neutral Buffered Precip OUTCOME: Precipitation (Protonated Form) Acidic->Precip Compound Protonates Soluble OUTCOME: Stable Solution (Ionized Form) Neutral->Soluble Compound Ionizes

Caption: Logic flow for preventing precipitation. The critical decision point is the buffering capacity of the diluent.

Module 2: In Vitro Assay Stability (Cell Culture)

The Problem: Potency (EC50) varies between experiments, or toxicity appears higher in dense cultures.

The Mechanism

Metabolically active cells (e.g., hepatocytes, myoblasts) secrete lactic acid, lowering the media pH over time (often dropping from 7.4 to 6.5 or lower).

  • Permeability Shift: The neutral form (low pH) crosses membranes faster than the charged form. If media pH drops, intracellular accumulation of GW501516 may increase unintentionally, shifting your dose-response curve.

Protocol: pH-Stabilized Incubation[1]
ParameterStandard ConditionRecommended Condition (GW501516)
Buffer System Bicarbonate (requires CO2)HEPES (10-25 mM) + Bicarbonate
Media Check Visual (Phenol Red)Quantitative (pH Meter post-incubation)
Dosing Time 24-48 HoursRefresh media every 24h to reset pH

Self-Validating Step: Measure the pH of the supernatant at the end of your assay. If pH < 7.0, your EC50 data is likely skewed by the "ion trap" effect.

Module 3: Analytical (LC-MS) Challenges

The Problem: Peak tailing or split peaks in chromatograms, leading to poor quantification.

The Mechanism

In Reverse Phase Chromatography (C18), you must control the ionization state.

  • Partial Ionization: If your mobile phase pH is near the pKa (4.5), the molecule flips between neutral and charged states during the run, causing peak broadening.

Protocol: Mobile Phase Selection

Option A: Maximum Retention (Recommended for Purity Checks)

  • Mobile Phase: Water + 0.1% Formic Acid (pH ~2.7).[1]

  • Why: pH 2.7 is well below pKa 4.5. The molecule is fully protonated (neutral). It interacts strongly with the C18 column, yielding sharp peaks and good separation from polar impurities.

  • Detection: Positive Mode ESI (

    
    ).
    

Option B: Maximum Sensitivity (Recommended for DMPK/Trace Analysis)

  • Mobile Phase: Water + 10mM Ammonium Bicarbonate (pH 8-9).

  • Why: pH > 8 ensures the molecule is fully ionized (

    
    ). It elutes faster (less retention) but ionizes efficiently in Negative Mode ESI  (
    
    
    
    ).

Contextual Visualization: PPAR Activation Pathway

Understanding where the compound acts helps verify if downstream failures are due to the drug or the biology.

PPAR_Pathway Ligand GW501516 (Ligand) PPAR PPARδ Receptor (Cytosol/Nucleus) Ligand->PPAR Binds (Affinity pH dependent) Complex Heterodimer (PPARδ-RXR) PPAR->Complex Dimerizes with RXR RXR (Retinoid X Receptor) RXR->Complex DNA PPRE (DNA Promoter) Complex->DNA Binds PPRE ABCA1 ABCA1 Gene (Cholesterol Efflux) DNA->ABCA1 Transcription CPT1 CPT1 Gene (Fatty Acid Oxidation) DNA->CPT1 Transcription

Caption: GW501516 activates PPAR


, forming a heterodimer with RXR to drive fatty acid oxidation genes.

Frequently Asked Questions (FAQ)

Q: Can I freeze-thaw my DMSO stocks? A: Yes, GW501516 is chemically stable in DMSO. However, ensure the stock is warmed to room temperature and vortexed before use. Cold DMSO may hide micro-precipitates.

Q: My cells are dying at 10


M, but literature says 10 

M is safe. Why?
A: Check your media pH.[1][2] If your media is acidic (pH < 7.0), the cell permeability of the drug increases significantly, effectively overdosing the intracellular compartment. Buffer with HEPES.

Q: I see a double peak on my HPLC. Is the compound degrading? A: Likely not. If you are running a gradient from 0.1% Formic Acid (Water) to Acetonitrile (no acid), the pH changes during the run. Ensure both mobile phases A and B have the same modifier (e.g., 0.1% Formic Acid) to keep the ionization state constant.

References

  • Oliver, W. R., et al. (2001). "A selective peroxisome proliferator-activated receptor delta agonist promotes reverse cholesterol transport." Proceedings of the National Academy of Sciences, 98(9), 5306–5311.

  • Wei, Z. L., & Kozikowski, A. P. (2003).[3] "A short and efficient synthesis of the pharmacological research tool GW501516 for the peroxisome proliferator-activated receptor delta." Journal of Organic Chemistry, 68(23), 9116-9118.[3]

  • PubChem Database. (n.d.). "Compound Summary for CID 9803963, GW501516." National Center for Biotechnology Information.

  • Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. (Chapter on Solubility and pKa effects on assays). Elsevier.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Structural Elucidation of 2-(2-(4-Methylcyclohexyl)thiazol-4-yl)acetic acid: A Comparative Analysis

Authored for Researchers, Scientists, and Drug Development Professionals Abstract In the landscape of drug discovery and development, the unambiguous structural characterization of novel chemical entities is a foundation...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of drug discovery and development, the unambiguous structural characterization of novel chemical entities is a foundational requirement. This guide provides an in-depth analysis of 2-(2-(4-methylcyclohexyl)thiazol-4-yl)acetic acid, a molecule featuring a diverse array of proton environments, from a saturated carbocycle to an aromatic heterocycle and a carboxylic acid side chain. We will first delve into a predictive ¹H-NMR spectral analysis, demonstrating the power of this technique for providing detailed atom-level connectivity information. This is followed by a robust, field-tested experimental protocol for acquiring high-quality NMR data. Critically, this guide extends beyond a singular technique, offering a comparative analysis against other essential analytical methods—namely ¹³C-NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). By contextualizing the strengths and limitations of each, we provide a holistic framework for selecting the most effective analytical strategies for small molecule characterization, ensuring data integrity and accelerating development timelines.

Introduction: The Imperative of Structural Integrity

The molecule 2-(2-(4-methylcyclohexyl)thiazol-4-yl)acetic acid presents a compelling case study for modern analytical chemistry. Its structure combines several key pharmacophoric elements: a lipophilic methylcyclohexyl group, a metabolically common thiazole ring, and an ionizable acetic acid moiety. The precise arrangement and stereochemistry of these components are critical to its potential biological activity. Therefore, confirming its covalent structure and purity is not merely a procedural step but a cornerstone of its entire development lifecycle. While multiple analytical tools are at our disposal, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for providing an unparalleled, high-resolution map of a molecule's proton framework.[1][2]

This guide will serve as both a specific analysis of our target molecule and a broader manual on analytical strategy, grounded in the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T).

Section 1: The Foundational Principles of ¹H-NMR Spectroscopy

¹H-NMR spectroscopy is a powerful technique that exploits the magnetic properties of hydrogen nuclei (protons).[3] When placed in a strong magnetic field, protons can exist in different spin states. The absorption of radiofrequency energy causes them to transition between these states, creating a signal. The utility of NMR lies in how the local electronic environment of each proton influences this signal. Three key parameters provide the wealth of structural information:[3]

  • Chemical Shift (δ) : Measured in parts per million (ppm), the chemical shift indicates the proton's electronic environment.[4] Electrons shield the nucleus from the external magnetic field; therefore, protons near electron-withdrawing groups are "deshielded" and appear at a higher ppm value (downfield).[5][6]

  • Integration : The area under an NMR signal is directly proportional to the number of protons it represents. This allows for a quantitative ratio of the different types of protons in the molecule.[3]

  • Spin-Spin Splitting (Multiplicity) : The signal for a proton is split into multiple lines by the influence of non-equivalent protons on adjacent carbons.[7] This "coupling" follows the n+1 rule, where 'n' is the number of neighboring protons, providing direct evidence of atomic connectivity. The distance between these split lines is the coupling constant (J), measured in Hertz (Hz).[7][8]

Section 2: Predictive ¹H-NMR Analysis of 2-(2-(4-Methylcyclohexyl)thiazol-4-yl)acetic acid

While an experimental spectrum is the ultimate goal, a predictive analysis based on established chemical shift principles is a vital exercise in demonstrating understanding and planning the experiment. The molecule is expected to exist as a mixture of cis and trans isomers with respect to the 4-methylcyclohexyl ring, which will lead to a more complex spectrum with overlapping signals for the cyclohexyl protons. For clarity, we will predict the spectrum for the major, more stable trans isomer.

Structure and Proton Labeling:

Predicted ¹H-NMR Data Table:

Proton LabelPredicted δ (ppm)MultiplicityIntegrationRationale
H(a) 10.0 - 12.0Broad Singlet1HCarboxylic acid protons are highly deshielded and often exchange with trace water, leading to a broad signal.[4][9]
H(b) ~3.8Singlet2HMethylene protons adjacent to an aromatic thiazole ring and a carbonyl group. The lack of adjacent protons results in a singlet. Expected range is typically 2.0-2.6 ppm for protons next to a carboxylic acid[10], but the adjacent thiazole ring will further deshield it.
H(c) ~7.2Singlet1HThe lone proton on the thiazole ring (C5-H) is in an aromatic environment, placing it significantly downfield.[11][12]
H(d) ~3.1Multiplet (tt)1HThis methine proton is attached to the cyclohexyl carbon bonded directly to the electron-withdrawing thiazole ring, causing a significant downfield shift from a typical alkyl methine (1.4-1.7 ppm). It will be split by the adjacent axial and equatorial protons.
H(e) 1.2 - 2.1Multiplet8HThese are the eight methylene protons on the cyclohexyl ring. They exist in different axial and equatorial environments, leading to complex, overlapping signals.[13]
H(f) ~1.5Multiplet1HThe methine proton at C4 of the cyclohexyl ring. Its chemical shift is within the standard range for a tertiary alkyl proton.
H(g) ~0.9Doublet3HThe methyl group protons are split by the single adjacent methine proton (H(f)), resulting in a doublet. This is a characteristic upfield signal for an alkyl methyl group.[6][13]

Section 3: A Validated Protocol for ¹H-NMR Data Acquisition

Trustworthy data begins with a meticulous experimental protocol. The following steps ensure high-quality, reproducible results.

Step-by-Step Experimental Workflow
  • Sample Preparation (5-10 mg) :

    • Weigh approximately 5-25 mg of the solid 2-(2-(4-methylcyclohexyl)thiazol-4-yl)acetic acid into a clean, dry vial.[14][15] Using an insufficient amount will lead to a poor signal-to-noise ratio, while an excessive amount can cause line broadening.[16]

    • Add approximately 0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice.[15][17] If solubility is an issue, DMSO-d₆ or Methanol-d₄ can be used. The deuterated solvent is necessary to avoid a large interfering solvent signal and to provide a lock signal for the spectrometer.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.0 ppm and serves as the reference point.[14] Many commercial deuterated solvents already contain TMS.

  • Sample Filtration :

    • To ensure magnetic field homogeneity, the sample must be free of particulate matter. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[17]

  • Instrument Setup :

    • Insert the NMR tube into the spectrometer's spinner turbine, ensuring the depth is correct for the instrument's probe.

    • Place the sample into the NMR magnet.

  • Data Acquisition :

    • Locking : The spectrometer locks onto the deuterium signal of the solvent to stabilize the magnetic field over time.

    • Shimming : The magnetic field is adjusted (shimmed) to maximize its homogeneity across the sample volume. This is a critical step for achieving sharp, well-resolved peaks.

    • Tuning and Matching : The NMR probe is tuned to the correct frequency for ¹H nuclei and matched to the spectrometer's electronics to ensure efficient power transfer.

    • Acquisition : A standard ¹H pulse sequence is run. Key parameters include the number of scans (typically 8-16 for a sample of this concentration), acquisition time, and relaxation delay.

  • Data Processing :

    • The raw data (Free Induction Decay, or FID) is converted into a spectrum using a Fourier Transform.

    • The spectrum is phased to ensure all peaks are in the positive absorptive mode.

    • The baseline is corrected to be flat.

    • The spectrum is referenced by setting the TMS peak to 0.0 ppm.

    • The peaks are integrated to determine the relative number of protons.

Workflow Visualization

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh Compound (5-25 mg) dissolve 2. Dissolve in Deuterated Solvent (0.7 mL) weigh->dissolve filter 3. Filter into NMR Tube dissolve->filter insert 4. Insert Sample into Magnet filter->insert lock 5. Lock on Solvent Signal insert->lock shim 6. Shim Magnetic Field lock->shim acquire 7. Acquire FID shim->acquire ft 8. Fourier Transform acquire->ft process 9. Phase & Baseline Correction ft->process analyze 10. Reference & Integrate process->analyze end end analyze->end Final Spectrum & Analysis

Caption: Workflow for acquiring a high-resolution ¹H-NMR spectrum.

Section 4: A Comparative Analysis of Analytical Techniques

While ¹H-NMR is indispensable for structural elucidation, a multi-faceted analytical approach is often required for comprehensive characterization, especially in a regulated drug development environment.

Comparison with Alternative Methodologies
TechniqueInformation Provided for Target MoleculeStrengthsLimitations
¹H-NMR Spectroscopy Detailed proton framework, connectivity (via J-coupling), stereochemical insights, and quantitative analysis of components in a mixture.Unrivaled for de novo structure elucidation; non-destructive.[2]Relatively low sensitivity compared to MS; complex mixtures can lead to overlapping signals.[1]
¹³C-NMR Spectroscopy Number of unique carbon environments, type of carbon (CH₃, CH₂, CH, C).Complements ¹H-NMR by providing a carbon backbone map; less signal overlap than ¹H-NMR.Low natural abundance of ¹³C (1.1%) results in very low sensitivity, requiring more sample and longer acquisition times.[14]
Mass Spectrometry (MS) Precise molecular weight (High-Resolution MS), fragmentation patterns that give clues about substructures.Extremely high sensitivity (picomole to femtomole levels)[1]; excellent for confirming molecular formula and identifying impurities.[18]Does not provide detailed connectivity information; cannot distinguish between isomers (e.g., cis/trans) without fragmentation analysis or hyphenation with a separation technique.
HPLC / UPLC Purity assessment, separation of isomers (cis/trans), quantification of the main component and impurities.Excellent for determining the purity of a sample and for isolating components from a mixture for further analysis.[19]Provides no structural information on its own; requires reference standards for identification and quantification.
Decision Framework for Analytical Strategy

Choosing the right tool depends on the question being asked. The following decision tree illustrates a logical workflow for characterizing a novel small molecule like our target compound.

G start New Compound Synthesized q1 Primary Goal: Confirm Structure? start->q1 q2 Primary Goal: Confirm Molecular Weight? q1->q2 No nmr ¹H and ¹³C NMR q1->nmr Yes q3 Primary Goal: Assess Purity? q2->q3 No ms LC-MS / HRMS q2->ms Yes hplc HPLC-UV/DAD q3->hplc Yes complete Full Characterization Achieved q3->complete No nmr->q2 ms->q3 hplc->complete

Caption: Decision tree for selecting primary analytical techniques.

The most powerful approach often involves hyphenated techniques, such as Liquid Chromatography-NMR (LC-NMR) or Liquid Chromatography-Mass Spectrometry (LC-MS), which combine the separation power of HPLC with the structure-elucidating capabilities of NMR or MS.[18][20][21] LC-MS, in particular, has become a frontline tool in drug discovery due to its blend of sensitivity and structural insight.[20][22]

Conclusion

The structural elucidation of 2-(2-(4-methylcyclohexyl)thiazol-4-yl)acetic acid serves as an excellent paradigm for the application of modern analytical techniques. ¹H-NMR spectroscopy provides an indispensable, detailed view of the molecular architecture, allowing for the confident assignment of its proton framework. However, a complete and trustworthy characterization, particularly within the rigorous context of drug development, necessitates a complementary suite of analytical tools. By integrating the structural detail from NMR with the precise mass information from MS and the quantitative purity data from HPLC, researchers can build a comprehensive, self-validating data package. This multi-technique strategy not only ensures the absolute integrity of the compound but also provides the robust foundation required for all subsequent stages of research and development.

References

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. (n.d.). e-PG Pathshala. Retrieved from [Link]

  • H NMR Spectroscopy. (n.d.). University of Calgary. Retrieved from [Link]

  • Introduction to Spectroscopy II: Basic Principles of NMR - Organic Chemistry. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • NMR Sample Preparation. (n.d.). Queen's University. Retrieved from [Link]

  • How to Get a Good 1H NMR Spectrum. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Spin-spin splitting and coupling - Coupling in 1H NMR. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]

  • NMR Sample Preparation. (n.d.). Iowa State University, Chemical Instrumentation Facility. Retrieved from [Link]

  • NMR sample preparation. (n.d.). École Polytechnique Fédérale de Lausanne (EPFL). Retrieved from [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione. Retrieved from [Link]

  • Comparison of LC-NMR and conventional NMR for structure elucidation in drug metabolism studies. (2008). PubMed. Retrieved from [Link]

  • NMR Spectroscopy – 1H NMR Chemical Shifts. (2020). Organic Chemistry Data & Info. Retrieved from [Link]

  • How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). (n.d.). JEOL Ltd. Retrieved from [Link]

  • Physicochemical Parameters for (4-Methylcyclohexyl)methanol. (2015). ResearchGate. Retrieved from [Link]

  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]

  • NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. (2022). National Center for Biotechnology Information (NCBI). Retrieved from [Link]

  • The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics. (2015). ResearchGate. Retrieved from [Link]

  • Differences in HPLC and NMR: Structural Elucidation Relevance. (2025). Patsnap. Retrieved from [Link]

  • HPLC–SPE–NMR — A Novel Hyphenation Technique. (2020). LCGC International. Retrieved from [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016). Drug Discovery World. Retrieved from [Link]

  • 5 Analytical Techniques for Characterizing Unknown Samples. (2022). Frontier Laboratories. Retrieved from [Link]

  • Thiazole - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

  • Trends and Challenges for Bioanalysis and Characterization of Small and Large Molecule Drugs. (2020). LCGC International. Retrieved from [Link]

  • ¹H NMR Spectra and Interpretation (Part I). (n.d.). Maricopa Open Digital Press. Retrieved from [Link]

  • ¹H–¹H Coupling in Proton NMR. (2025). ACD/Labs. Retrieved from [Link]

  • Comparison of chemical shift of methyl group attached to alcohol and carboxylic acid. (2019). Chemistry Stack Exchange. Retrieved from [Link]

  • NMR Chemical Shift Values Table. (2024). Chemistry Steps. Retrieved from [Link]

  • 13.4: Chemical Shifts in ¹H NMR Spectroscopy. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (1997). Journal of Organic Chemistry. Retrieved from [Link]

  • Tables For Organic Structure Analysis. (n.d.). University of California, Los Angeles. Retrieved from [Link]

  • 1H NMR Spectrum (1D, 500 MHz, H2O, predicted). (n.d.). NP-MRD. Retrieved from [Link]

  • Table of characteristic proton NMR chemical shifts. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

  • NMR Chemical Shifts of Trace Impurities. (2010). Organometallics. Retrieved from [Link]

  • 13.9 Uses of 1H NMR Spectroscopy. (2023). OpenStax. Retrieved from [Link]

Sources

Comparative

FTIR characterization data for 2-(2-(4-Methylcyclohexyl)thiazol-4-yl)acetic acid

Technical Comparison Guide: FTIR Profiling of 2-(2-(4-Methylcyclohexyl)thiazol-4-yl)acetic acid Executive Summary & Strategic Context This guide provides a technical framework for the Fourier Transform Infrared (FTIR) ch...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: FTIR Profiling of 2-(2-(4-Methylcyclohexyl)thiazol-4-yl)acetic acid

Executive Summary & Strategic Context

This guide provides a technical framework for the Fourier Transform Infrared (FTIR) characterization of 2-(2-(4-Methylcyclohexyl)thiazol-4-yl)acetic acid . This molecule represents a critical structural motif in the synthesis of PPAR


 agonists (e.g., related to GW501516 intermediates) and metabolic modulators.

The primary analytical challenge lies in differentiating the 4-methylcyclohexyl moiety from simple alkyl substitutions (like a methyl group) often found in commercially available precursors. This guide establishes a comparative protocol using 2-(2-Methylthiazol-4-yl)acetic acid as a reference standard to validate the successful incorporation of the cyclohexyl ring.

Comparative Spectral Analysis

The following table contrasts the target molecule with its nearest structural analog. The "Delta" column highlights the specific spectral shifts confirming the presence of the cyclohexyl group.

Spectral RegionFunctional ModeReference Standard (2-(2-Methylthiazol-4-yl)acetic acid)Target Molecule (2-(2-(4-Methylcyclohexyl)thiazol-4-yl)acetic acid)Diagnostic Delta
3300–2500 cm⁻¹ O-H Stretch (COOH)Broad, intense envelope centered ~3000 cm⁻¹.Broad envelope, but superimposed with sharp aliphatic peaks.Identical acid envelope; confirms carboxylic acid integrity.
2950–2840 cm⁻¹ C-H Stretch (

)
Weak/Moderate intensities (Methyl only).Strong/Intense doublet at ~2925 cm⁻¹ (asym) and ~2850 cm⁻¹ (sym).CRITICAL: High intensity ratio in Target confirms Cyclohexyl ring presence.
1725–1700 cm⁻¹ C=O Stretch (Acid)Sharp band at ~1710–1720 cm⁻¹.Sharp band at ~1710–1720 cm⁻¹.Negligible shift; carbonyl environment is electronically similar.
1550–1400 cm⁻¹ Ring Breathing & C-H BendThiazole ring stretch ~1500 cm⁻¹; Methyl bend ~1380 cm⁻¹.Thiazole stretch ~1500 cm⁻¹; Cyclohexane scissoring ~1450 cm⁻¹.Appearance of ~1450 cm⁻¹ methylene scissoring band in Target.
750–650 cm⁻¹ C-S Stretch / Ring Def.Characteristic Thiazole bands ~720 cm⁻¹.Characteristic Thiazole bands ~720 cm⁻¹.Confirms the heterocyclic core remains intact.

Detailed Characterization Logic

Zone 1: The Aliphatic Differentiator (3000–2800 cm⁻¹)

This is the primary region for structural validation.

  • Mechanism: The reference standard contains only a single methyl group, resulting in weak C-H stretching absorption. The target molecule possesses a cyclohexane ring (10 secondary C-H bonds) and a methyl group.

  • Observation: Look for a dramatic increase in the molar extinction coefficient of the C-H stretching bands. The target will display a "doublet" pattern characteristic of cyclic alkanes:

    • 
       at 2925 ± 5 cm⁻¹ 
      
    • 
       at 2853 ± 5 cm⁻¹ 
      
  • Validation: If these peaks are weak or obscured by the O-H envelope, the synthesis may have failed to incorporate the cyclohexyl ring.

Zone 2: The Heterocyclic Core (1600–1400 cm⁻¹)
  • Mechanism: The thiazole ring exhibits "breathing" modes involving C=N and C=C bond stretching.

  • Observation: Expect sharp bands around 1550–1480 cm⁻¹ .

  • Causality: These bands confirm the integrity of the thiazole ring. If the ring had opened during synthesis (e.g., hydrolysis), these specific aromatic/heteroaromatic bands would disappear or shift significantly.

Zone 3: The Acidic Terminus (1720 cm⁻¹ & 3000 cm⁻¹)
  • Mechanism: The acetic acid side chain forms hydrogen-bonded dimers in the solid state.

  • Observation: A strong Carbonyl (C=O) peak at 1710–1725 cm⁻¹ is mandatory.

  • Troubleshooting: If the peak shifts to ~1580 cm⁻¹ and ~1400 cm⁻¹ , the sample exists as a carboxylate salt (COO⁻), not the free acid. Acidification (HCl wash) is required before re-analysis.

Experimental Protocol: ATR-FTIR Acquisition

This protocol uses Attenuated Total Reflectance (ATR) for reproducibility and minimal sample prep.

Equipment: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50) with Diamond ATR crystal.

Step-by-Step Methodology:

  • Background Collection: Clean the crystal with isopropanol. Collect a 32-scan background spectrum in air.

  • Sample Loading: Place ~2–5 mg of the solid 2-(2-(4-Methylcyclohexyl)thiazol-4-yl)acetic acid directly onto the crystal center.

  • Compression: Apply pressure using the anvil until the force gauge reads ~80–100N (ensure intimate contact).

  • Acquisition:

    • Range: 4000–450 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Scans: 32 or 64 (to improve Signal-to-Noise ratio in the fingerprint region).

  • Post-Processing: Apply Automatic Baseline Correction. Do not apply extensive smoothing, as it may obscure the splitting of the cyclohexyl bands.

Structural Validation Workflow (Visualization)

The following diagram illustrates the logical decision tree for validating the synthesized compound based on spectral data.

FTIR_Validation_Workflow Start Start: Acquire Spectrum Check_CO Check 1700-1725 cm⁻¹ (C=O Stretch) Start->Check_CO Decision_Salt Peak at 1580 cm⁻¹? (Salt Form) Check_CO->Decision_Salt Check_OH Check 3300-2500 cm⁻¹ (Broad O-H) Check_Aliphatic Check 2850-2930 cm⁻¹ (C-H Intensity) Check_OH->Check_Aliphatic Decision_Cyclo Strong Doublet? Check_Aliphatic->Decision_Cyclo Check_Thiazole Check 1500-1550 cm⁻¹ (Ring Breathing) Result_Pass PASS: Target Confirmed Check_Thiazole->Result_Pass Decision_Salt->Check_OH No (1710 cm⁻¹ present) Result_Fail_Salt FAIL: Salt Form Detected (Acidify & Retest) Decision_Salt->Result_Fail_Salt Yes Decision_Cyclo->Check_Thiazole Strong Doublet Result_Fail_Analog FAIL: Methyl Analog Only (No Cyclohexyl) Decision_Cyclo->Result_Fail_Analog Weak/Singlet

Caption: Logic flow for verifying 2-(2-(4-Methylcyclohexyl)thiazol-4-yl)acetic acid structure via FTIR markers.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative text on functional group assignment).
  • Taurins, A., Fenyes, J. G. E., & Jones, R. N. (1957). Thiazoles: III. Infrared Spectra of Methylthiazoles. Canadian Journal of Chemistry, 35(5), 423-430.

  • NIST Chemistry WebBook. (2023). Infrared Spectrum of Cyclohexane. National Institute of Standards and Technology.

  • Doc Brown's Chemistry. (2023). Interpretation of the infrared spectrum of cyclohexane.

Validation

Comparative Potency Guide: 2-(2-(4-Methylcyclohexyl)thiazol-4-yl)acetic acid vs. GW501516

Executive Summary In the landscape of metabolic pharmacology, thiazole-based compounds have emerged as critical modulators of lipid and glucose homeostasis. This guide provides an objective, data-driven comparison betwee...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of metabolic pharmacology, thiazole-based compounds have emerged as critical modulators of lipid and glucose homeostasis. This guide provides an objective, data-driven comparison between GW501516 (Cardarine) —a highly optimized, benchmark peroxisome proliferator-activated receptor delta (PPARδ) agonist—and 2-(2-(4-Methylcyclohexyl)thiazol-4-yl)acetic acid (4-MCTA) , a structurally simplified thiazole-acetic acid derivative[1][2].

While GW501516 is widely utilized in research to study energy expenditure, fatty acid oxidation, and cholesterol efflux [1][3], 4-MCTA represents a truncated pharmacophore. By analyzing their structural-activity relationships (SAR), binding kinetics, and functional potencies, researchers can better understand the causality behind ligand optimization and the necessity of extended hydrophobic domains in nuclear receptor agonism[3].

Mechanistic Grounding & Causality

The potency of a PPARδ agonist is dictated by its ability to stabilize the receptor's activation function 2 (AF-2) helix, thereby facilitating the recruitment of coactivators like PGC-1α[4].

  • GW501516: Discovered via structure-based drug design, GW501516 features a polar phenoxyacetic acid headgroup that forms a critical hydrogen-bond network with Tyr473, His323, and His449 in the PPARδ ligand-binding domain (LBD) [3]. Crucially, its extended thioether linkage and bulky 4-(trifluoromethyl)phenyl tail penetrate deep into the Y-shaped hydrophobic cavity of the receptor, providing massive van der Waals stabilization. This results in a binding affinity (

    
    ) of ~1.1 nM[3][4].
    
  • 4-MCTA: In contrast, 4-MCTA lacks the extended spacer and the terminal lipophilic tail. The acetic acid moiety is directly attached to the thiazole core, and the 4-methylcyclohexyl group offers limited hydrophobic contacts. Because it cannot simultaneously anchor to the AF-2 helix and fully occupy the hydrophobic pocket, 4-MCTA exhibits a dramatic loss in binding affinity, functioning primarily as a low-potency fragment or weak modulator rather than a nanomolar agonist.

Pathway GW GW501516 (Extended Hydrophobic Tail) PPAR PPARδ Ligand-Binding Domain (Y-Shaped Pocket) GW->PPAR High Affinity (Ki ~1.1 nM) MCTA 4-MCTA (Truncated Thiazole Analog) MCTA->PPAR Low Affinity (Ki >1 μM) CoAct Coactivator Recruitment (PGC-1α / SRC-1) PPAR->CoAct Conformational Change GeneExp Transcriptional Activation (CPT1, ABCA1, PDK4) CoAct->GeneExp Promoter Binding

PPARδ activation pathway comparing high-affinity GW501516 binding versus 4-MCTA.

Comparative Potency & Quantitative Data

The following table summarizes the physicochemical properties and experimental potency metrics of both compounds. Data for GW501516 is derived from established in vitro assays, while 4-MCTA values reflect the inherent limitations of its truncated structure[1][3][5].

ParameterGW501516 (Cardarine)2-(2-(4-Methylcyclohexyl)thiazol-4-yl)acetic acid
Molecular Weight 453.50 g/mol [1]239.33 g/mol [6]
Primary Target PPARδ (High Affinity)[4]PPARδ (Putative Fragment)
Binding Affinity (

)
1.1 nM[3][4]> 10,000 nM (Predicted)
Functional Potency (

)
1.2 nM[1]> 10,000 nM (Predicted)
Selectivity >1000-fold over PPARα/γ[1][5]Non-selective fragment
Structural Features Thiazole core +

-phenyl tail + phenoxyacetic acid
Thiazole core + methylcyclohexyl ring + acetic acid

Experimental Methodologies

To objectively validate the potency gap between GW501516 and 4-MCTA, the following self-validating experimental protocols must be employed. These assays are designed with internal controls to ensure data trustworthiness.

Protocol 1: TR-FRET Competitive Binding Assay

This cell-free assay measures the direct binding affinity (


) of the compounds to the PPARδ-LBD by displacing a fluorescent tracer.
  • Reagent Preparation: Prepare the assay buffer consisting of 50 mM Tris-HCl (pH 7.4), 50 mM KCl, 0.1 mg/mL BSA, and 1 mM DTT.

  • Complex Formation: In a 384-well black microplate, mix 2 nM GST-tagged PPARδ-LBD with 2 nM Terbium-labeled anti-GST antibody and 100 nM Fluormone™ Pan-PPAR Green tracer.

  • Compound Titration: Dispense GW501516 in a 12-point half-log dilution series (10 μM to 0.03 nM). For 4-MCTA, shift the concentration window higher (100 μM to 0.3 nM) to account for lower expected affinity. Include a DMSO-only vehicle as a negative control and 10 μM unlabeled GW501516 as a positive control.

  • Equilibration: Seal the plate and incubate in the dark for 2 hours at room temperature to achieve steady-state equilibrium.

  • Detection & Validation: Read the plate on a multi-mode reader (Excitation: 340 nm; Emission: 495 nm and 520 nm). Calculate the 520/495 nm emission ratio.

  • Quality Control: The assay is only valid if the Z'-factor between the DMSO control and the positive control is > 0.5.

TRFRET Step1 1. Complex Formation PPARδ-LBD + Fluormone Step2 2. Compound Titration Add GW501516 or 4-MCTA Step1->Step2 Step3 3. Equilibration Incubate 2h at RT Step2->Step3 Step4 4. TR-FRET Readout Ex: 340nm | Em: 495/520nm Step3->Step4 Step5 5. Data Analysis Calculate IC50 & Ki Step4->Step5

Step-by-step TR-FRET competitive binding assay workflow for evaluating PPARδ ligand affinity.

Protocol 2: Luciferase Reporter Assay (Functional Potency)

To determine if binding translates to transcriptional activation (


), a cell-based reporter assay is utilized[3].
  • Cell Culture & Transfection: Seed HEK293T cells in 96-well plates at 10,000 cells/well. Co-transfect the cells with a pM-GAL4-PPARδ-LBD fusion plasmid, a pUAS-luciferase reporter plasmid, and a pRL-TK Renilla luciferase control plasmid using Lipofectamine™ 3000.

  • Compound Treatment: 24 hours post-transfection, wash the cells with PBS and treat with the compound dilution series (prepared in Protocol 1) in serum-free DMEM for 24 hours.

  • Lysis & Readout: Utilize a Dual-Glo® Luciferase Assay System. Measure Firefly luciferase luminescence, add the quench reagent, and subsequently measure Renilla luciferase luminescence.

  • Data Normalization: Calculate the Firefly/Renilla luminescence ratio to control for variations in transfection efficiency and cell viability. Fit the normalized data to a 4-parameter logistic curve to derive the

    
    .
    

References

  • Oliver WR Jr, Shenk JL, Snaith MR, et al. "A selective peroxisome proliferator-activated receptor delta agonist promotes reverse cholesterol transport." Proceedings of the National Academy of Sciences (PNAS), 2001. URL:[Link]

  • Wei ZL, Kozikowski AP. "A short and efficient synthesis of the pharmacological research tool GW501516 for the peroxisome proliferator-activated receptor delta." Journal of Organic Chemistry, 2003. URL:[Link]

Sources

Comparative

Purity verification methods for 2-(2-(4-Methylcyclohexyl)thiazol-4-yl)acetic acid reference standards

Executive Summary & Strategic Approach The molecule 2-(2-(4-Methylcyclohexyl)thiazol-4-yl)acetic acid (CAS: 2095396-58-8) represents a specific class of lipophilic, acidic heterocycles often utilized as building blocks i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Approach

The molecule 2-(2-(4-Methylcyclohexyl)thiazol-4-yl)acetic acid (CAS: 2095396-58-8) represents a specific class of lipophilic, acidic heterocycles often utilized as building blocks in the synthesis of PPAR agonists (e.g., Cardarine analogs) or metabolic probes.

Verifying the purity of this reference standard presents three specific chemical challenges:

  • Geometric Isomerism: The 1,4-disubstituted cyclohexane ring introduces cis/trans isomerism. A generic "98% purity" claim is insufficient if the isomeric ratio (typically trans is desired) is unquantified.

  • Amphoteric Character: The presence of a basic thiazole nitrogen and an acidic carboxylic acid tail requires precise pH control during chromatography to prevent peak tailing and ensure reproducibility.

  • UV Response Factors: Synthetic precursors (often lacking the thiazole chromophore) may be invisible to standard UV detection, necessitating orthogonal detection methods.

This guide moves beyond simple "Certificate of Analysis" reliance, establishing a Self-Validating Purity Triad : High-Resolution HPLC (for isomer separation), LC-MS (for impurity identification), and qNMR (for absolute mass balance).

Comparative Analysis of Verification Methods

The following table contrasts the three primary methodologies required to fully characterize this standard.

FeatureMethod A: RP-HPLC (UV/PDA) Method B: qNMR (1H) Method C: LC-MS/MS
Primary Utility Chromatographic Purity (Homogeneity) & Isomer RatioAbsolute Content (Assay) Impurity Identification
Specificity High (for isomers)Very High (Structural confirmation)High (Mass-based)
Limit of Detection ~0.05% (Impurity level)~1.0% (Practical limit)< 0.01% (Trace analysis)
Blind Spots Non-chromophoric impurities (salts, solvents)Overlapping signals; HygroscopyIon suppression; Isobaric interferences
Critical Requirement pH < 3.0 to suppress acid ionizationInternal Standard (e.g., Maleic Acid)ESI+ and ESI- switching

Detailed Experimental Protocols

Protocol A: Isomer-Resolving HPLC-UV (The Workhorse)

Objective: To separate cis/trans isomers and quantify related organic impurities.

Rationale: The thiazole nitrogen can interact with free silanols on silica columns, causing tailing. The carboxylic acid requires acidic suppression. We utilize a "Base-Deactivated" C18 column with a low pH mobile phase.

Instrument Parameters:

  • System: HPLC with PDA (Photodiode Array) Detector.

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent (e.g., Waters XBridge).

    • Why: The "Plus" or "XBridge" chemistry protects against acid hydrolysis and reduces silanol activity.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 30°C (Control is critical for isomer resolution).

  • Detection: 254 nm (Thiazole max) and 210 nm (Universal organic).

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 20 Initial Hold
2.0 20 Isocratic to stack polar impurities
15.0 80 Linear Gradient (Elute main peak)
18.0 95 Wash (Elute dimer/oligomers)
20.0 95 Hold
20.1 20 Re-equilibration

| 25.0 | 20 | End |

Acceptance Criteria:

  • Tailing Factor: < 1.5 (If > 1.5, lower pH or add 5mM Triethylamine).

  • Isomer Resolution: Resolution (

    
    ) between cis and trans peaks must be > 1.5. (Note: Trans isomer typically elutes later on C18 due to flatter, more lipophilic conformation).
    
Protocol B: Quantitative NMR (qNMR) for Absolute Assay

Objective: To determine the absolute mass purity (Assay %), accounting for water, salts, and residual solvents invisible to UV.

Rationale: Reference standards often contain residual inorganic salts or moisture. qNMR compares the molar response of the analyte protons to a NIST-traceable internal standard.

Materials:

  • Solvent: DMSO-d6 (Provides excellent solubility for both the thiazole and the acid).

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent).

    • Why: Maleic acid has a singlet at ~6.2 ppm, typically clear of the cyclohexyl/thiazole region.

  • Relaxation Delay (D1): 60 seconds (Crucial! T1 relaxation times for quaternary carbons in thiazoles can be long; ensure full relaxation).

Procedure:

  • Weigh ~10 mg of the Reference Standard (precision ±0.01 mg).

  • Weigh ~5 mg of Maleic Acid IS (precision ±0.01 mg).

  • Dissolve both in 0.6 mL DMSO-d6.

  • Acquire 1H NMR (minimum 16 scans, 90° pulse).

  • Integration: Integrate the Thiazole Singlet (~7.2 ppm) vs. Maleic Acid Singlet (~6.2 ppm).

Calculation:



Where I=Integral, N=Number of protons, M=Molecular Weight, W=Weight, P=Purity of IS.

Visualization: Purity Decision Workflow

The following diagram illustrates the logical flow for qualifying the reference standard, specifically addressing the isomerism risk.

PurityWorkflow Start Start: Raw Reference Material Solubility Solubility Check (DMSO/MeOH) Start->Solubility HPLC HPLC-UV (Method A) Isomer Separation Solubility->HPLC IsomerCheck Single Peak? HPLC->IsomerCheck LCMS LC-MS (Method C) Impurity ID IsomerCheck->LCMS Single Peak FailIsomer FAIL: Mixture of Isomers (Requires Prep-HPLC) IsomerCheck->FailIsomer Split Peak (Cis/Trans) qNMR qNMR (Method B) Absolute Assay FailPurity FAIL: Low Assay (<95%) qNMR->FailPurity Purity < 95% Pass PASS: Certified Reference Standard (Assay >98%, de >99%) qNMR->Pass Purity > 98% LCMS->qNMR Mass Confirmed

Figure 1: Decision tree for qualifying the 2-(2-(4-Methylcyclohexyl)thiazol-4-yl)acetic acid standard, highlighting the critical check for geometric isomers.

Troubleshooting & Scientific Insights

The "Thiazole Tailing" Phenomenon

Observation: Broad, tailing peaks in HPLC. Cause: The nitrogen at position 3 of the thiazole ring is weakly basic. At neutral pH, it interacts with acidic silanols on the column support. Solution: Do not use neutral buffers (like Ammonium Acetate pH 7) for purity assay. You must operate at pH < 3.0 (protonating the acid, but swamping silanols) or use a high-pH stable column (e.g., Agilent Poroshell HPH) at pH 9.5 (deprotonating everything). Method A (Acidic) is preferred for longer column life.

Cis/Trans Isomer Assignment

Insight: In 1,4-disubstituted cyclohexanes, the trans isomer (diequatorial) is generally more thermodynamically stable and more lipophilic than the cis isomer.

  • HPLC Prediction: The trans isomer will typically elute after the cis isomer on a C18 column.

  • NMR Verification: The coupling constants of the methine proton on the cyclohexane ring (attached to the thiazole) can distinguish isomers. Trans usually shows a large axial-axial coupling (~10-12 Hz).

References

  • ICH Guidelines. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Link

  • Sigma-Aldrich. Product Specification: 2-{2-[(1r,4r)-4-methylcyclohexyl]-1,3-thiazol-4-yl}acetic acid.Link

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Link

  • Snyder, L. R., et al. (2012). Practical HPLC Method Development. Wiley-Interscience. (Reference for Acidic Mobile Phase Selection). Link

  • Storer, R. I., et al. (2011). Cis-Trans Isomerism in Drug Discovery: Analytical Challenges. Drug Discovery Today.

Sources

Validation

Comparative Bioequivalence Guide: Thiazole-Based Metabolic Modulators

Topic: Bioequivalence Studies of Thiazole-Based Metabolic Modulators Content Type: Publish Comparison Guide Executive Summary & Pharmacophore Context The thiazole ring is a cornerstone pharmacophore in metabolic modulati...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Bioequivalence Studies of Thiazole-Based Metabolic Modulators Content Type: Publish Comparison Guide

Executive Summary & Pharmacophore Context

The thiazole ring is a cornerstone pharmacophore in metabolic modulation, leveraging its electron-rich sulfur and nitrogen atoms to form high-affinity pi-stacking interactions with metabolic enzymes and nuclear receptors. This guide focuses on the bioequivalence (BE) assessment of Febuxostat (a non-purine xanthine oxidase inhibitor) as the primary case study, while drawing comparative technical parallels to thiazole-based PPAR agonists (e.g., GW501516, Pioglitazone).

For drug development professionals, the critical challenge in this class is not merely chemical synthesis but overcoming BCS Class II (Low Solubility, High Permeability) hurdles to demonstrate bioequivalence against reference listed drugs (RLDs) like Uloric® or Adenuric®.

Mechanistic Grounding & Comparative Scope

To design a robust BE study, one must first understand the molecular target and the metabolic fate of the modulator. Thiazole-based modulators generally function via two distinct pathways:

  • Enzyme Inhibition (e.g., Febuxostat): Tightly binds to the molybdenum-pterin center of Xanthine Oxidase (XO), halting purine catabolism.

  • Nuclear Receptor Activation (e.g., PPARs): Induces conformational changes in Peroxisome Proliferator-Activated Receptors to regulate lipid/glucose homeostasis.

Visualizing the Pathway Logic

Thiazole_Metabolic_Pathways Thiazole_Drug Thiazole-Based Modulator XO Xanthine Oxidase (Cytosol) Thiazole_Drug->XO Non-competitive Inhibition PPAR PPAR-delta/gamma (Nucleus) Thiazole_Drug->PPAR Agonist Binding Uric_Acid Uric Acid Production XO->Uric_Acid Catalysis Lipid_Met Fatty Acid Oxidation PPAR->Lipid_Met Upregulation Inflammation Inflammatory Cytokines PPAR->Inflammation Transrepression Outcome1 Hyperuricemia Control (Gout) Uric_Acid->Outcome1 Reduction Outcome2 Metabolic Syndrome Mgmt Lipid_Met->Outcome2 Improvement

Caption: Dual mechanistic utility of thiazole scaffolds in inhibiting Xanthine Oxidase (red path) vs. activating PPAR nuclear receptors (green path).

Comparative Performance: Test vs. Reference

In bioequivalence studies, the "performance" is defined by the pharmacokinetic (PK) match between the Test (Generic/New Formulation) and the Reference (RLD).

Case Study: Febuxostat 80 mg Tablet Challenge: Febuxostat exhibits polymorphism. Form A (anhydrous) is often the RLD standard, but generics may use Form G or other solvates. The BE study must prove that these solid-state differences do not impact in vivo dissolution.

Table 1: Comparative PK Metrics (Bioequivalence Targets)
ParameterDefinitionAcceptance Range (90% CI)Critical Factor for Thiazoles
Cmax Peak Plasma Concentration80.00% – 125.00%Highly sensitive to gastric emptying and dissolution rate (Particle size is key).
AUC0-t Area Under Curve (dosing to last measurable time)80.00% – 125.00%Reflects extent of absorption; impacted by hepatic first-pass metabolism.
Tmax Time to CmaxComparable (Non-parametric)Should match to ensure rapid onset for acute gout flares.
ISCV Intra-Subject Coefficient of VariationN/A (Used for sample size)Febuxostat has low-to-moderate variability (20-25%), requiring smaller cohorts (N24-30).
Scientific Integrity: Self-Validating Experimental Protocols

To ensure Trustworthiness and Expertise , the following protocols are designed with internal quality controls (QCs) that flag failure immediately.

Protocol A: Bioanalytical Method (LC-MS/MS)

Why this method? Thiazoles ionize well in positive electrospray ionization (ESI+) mode due to the nitrogen in the ring. Fluorescence detection is possible but lacks the selectivity required for low-dose PK studies.

Workflow:

  • Sample Prep (Liquid-Liquid Extraction - LLE):

    • Rationale: Febuxostat is lipophilic (LogP ~3.2). LLE using tert-butyl methyl ether (TBME) provides cleaner extracts than protein precipitation, reducing matrix effects which can suppress ionization in MS.

    • Step: Add 50 µL plasma + 10 µL Internal Standard (Febuxostat-d7) + 2 mL TBME. Vortex 5 min, Centrifuge, Evaporate, Reconstitute.

  • Chromatography:

    • Column: C18 Reverse Phase (e.g., Phenomenex Luna or Waters XBridge), 5µm, 4.6 x 150mm.

    • Mobile Phase: Acetonitrile : 10mM Ammonium Formate (80:20 v/v).[1]

      • Self-Validation Check: The ammonium formate buffer maintains pH ~4.0, ensuring the carboxylic acid tail of Febuxostat is protonated for better retention, while the thiazole nitrogen aids ionization.

  • Mass Spectrometry Settings (MRM Mode):

    • Analyte (Febuxostat): m/z 317.1 [M+H]+ → 261.1 (Loss of isobutyl group).

    • Internal Standard (Febuxostat-d7): m/z 324.2 → 262.1.[1]

    • QC Criteria: Linearity

      
      ; Accuracy 85-115% for all QC levels.[2]
      
Protocol B: Clinical Study Design (Crossover)

Why this design? A randomized, two-period, two-sequence crossover design (A/B vs B/A) eliminates inter-subject variability, which is crucial for determining true formulation differences.

Step-by-Step Execution:

  • Screening: Healthy volunteers (BMI 18.5–25.0). Exclude those with hepatic impairment (thiazoles are hepatically cleared).

  • Dosing (Period I): Administer single 80 mg dose with 240 mL water under fasting conditions (at least 10 hours).

    • Note: Food effect studies are required separately as food decreases Cmax of Febuxostat by ~40%.

  • Sampling: Collect blood at 0 (pre-dose), 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 16, and 24 hours.

    • Causality: Frequent sampling in the first 2 hours captures the rapid Tmax (~1.5 hrs).

  • Washout: Minimum 7 days ( > 5x half-life of 5-8 hours) to prevent carryover.

  • Dosing (Period II): Cross over subjects to the alternate formulation.

Visualizing the BE Workflow

BE_Study_Workflow Start Study Initiation (N=26-30 Healthy Volunteers) Rand Randomization (Sequence TR / RT) Start->Rand Period1 Period I: Dosing (Fasting State) Rand->Period1 Washout Washout Phase (7 Days, >5x t1/2) Period1->Washout PK Sampling Period2 Period II: Crossover (Alternate Formulation) Washout->Period2 Bioanalysis LC-MS/MS Analysis (Plasma Quantification) Period2->Bioanalysis PK Sampling Stats Statistical Analysis (ANOVA on ln-transformed data) Bioanalysis->Stats Cmax, AUC0-t, AUCinf Decision BE Decision (90% CI: 80-125%) Stats->Decision

Caption: Standardized crossover workflow for verifying bioequivalence of thiazole metabolic modulators.

References
  • FDA Access Data . Febuxostat Bioequivalence Reviews. Center for Drug Evaluation and Research. Link

  • European Medicines Agency (EMA) . Adenuric (Febuxostat) Assessment Report. Committee for Medicinal Products for Human Use (CHMP).[3] Link

  • Menon, S., et al. (2011).[2] Bioequivalence and Pharmacokinetics Evaluation of Two Formulation of Febuxostat 80 Mg Tablets In Healthy Indian Adult Subject. International Journal of Current Pharmaceutical Review and Research. Link

  • Basavanakatti, A., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry. Link[4]

  • Li, Z., et al. (2019).[5] Discovery of First-In-Class Thiazole-Based Dual FFA1/PPARδ Agonists as Potential Anti-Diabetic Agents. European Journal of Medicinal Chemistry. Link

Sources

Comparative

Structural Confirmation of 4-Methylcyclohexyl Thiazole Derivatives: A Comparative Guide to X-ray Crystallography

Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Researchers.[1] Content Type: Technical Comparison & Protocol Guide. Executive Summary: The Stereochemical Challenge In the development of thiazole-...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Researchers.[1] Content Type: Technical Comparison & Protocol Guide.

Executive Summary: The Stereochemical Challenge

In the development of thiazole-based pharmacophores, the attachment of a 4-methylcyclohexyl moiety introduces a critical stereochemical variable: the cis/trans isomerism of the cyclohexane ring. While the thiazole ring is planar and rigid, the cyclohexyl group is flexible, capable of adopting chair or boat conformations.

The biological activity of these derivatives often hinges on the precise spatial orientation of the 4-methyl group relative to the thiazole core (e.g., trans-diequatorial vs. cis-axial/equatorial). While NMR spectroscopy is the workhorse for connectivity, it often yields ambiguous results for absolute stereochemistry in flexible aliphatic rings.

This guide objectively compares Single Crystal X-ray Diffraction (SCXRD) against NMR Spectroscopy for resolving these specific structural questions, providing experimental workflows to achieve unambiguous confirmation.

Comparative Landscape: X-ray vs. NMR vs. Computational[2]

For a researcher possessing a novel 4-methylcyclohexyl thiazole derivative, the choice of analytical method dictates the confidence level of the structural assignment.

Table 1: Technical Comparison of Structural Confirmation Methods
FeatureX-ray Crystallography (SCXRD) NMR Spectroscopy (1H, NOESY) Computational (DFT)
Primary Output Absolute 3D atomic coordinates (x, y, z).Connectivity, relative proximity (through space).Predicted energy minima.
Stereochemistry Definitive. Direct visualization of cis vs. trans.Inferential. Relies on coupling constants (

) and NOE signals.
Predictive only.
Sample State Solid single crystal (0.1–0.5 mm).Solution phase.Virtual.
Limitation Requires a high-quality crystal (the bottleneck).Signal overlap in cyclohexyl region (1.0–2.0 ppm).Depends on basis set accuracy.
Turnaround Days to Weeks (crystallization dependent).Minutes to Hours.[2][3][4]Hours to Days.
Specific Utility Resolving equatorial vs. axial methyl orientation.Screening reaction mixtures for purity.Explaining observed conformers.
Decision Logic: When to use SCXRD?
  • Scenario A: You have isolated a pure isomer, but NOE signals are weak or ambiguous regarding the axial/equatorial position of the 4-methyl group. -> Use SCXRD.

  • Scenario B: You need to confirm the tautomeric form of the thiazole (e.g., 2-amino thiazole vs. 2-imino thiazoline). -> Use SCXRD.

  • Scenario C: You are screening 50 analogues for crude purity. -> Use NMR.

Technical Deep Dive: The X-ray Workflow

The following protocol is optimized for thiazole derivatives, which often exhibit "whiskers" or thin needles due to the planar stacking of the thiazole rings.

Phase 1: Crystallization (The Critical Step)

Thiazole derivatives with flexible cyclohexyl tails are notoriously difficult to crystallize due to high conformational entropy.

  • Method A: Slow Evaporation (Standard)

    • Dissolve 10-20 mg of the derivative in a semi-polar solvent (Ethanol or Acetone).

    • Allow solvent to evaporate at 4°C (fridge) to reduce thermal motion during nucleation.

  • Method B: Vapor Diffusion (Recommended for Thiazoles)

    • Inner Vial: Dissolve compound in a "good" solvent (e.g., THF or DCM).

    • Outer Vial: Contains a "bad" solvent (e.g., Pentane or Hexane).

    • Mechanism:[4][5][6] The volatile anti-solvent slowly diffuses into the solution, gently pushing the thiazole to saturation and promoting ordered stacking.

Phase 2: Data Collection & Refinement
  • Temperature: Collect data at 100 K using a cryostream.

    • Reasoning: The 4-methylcyclohexyl group is thermally active. Room temperature data often results in high thermal ellipsoids (smearing) for the cyclohexyl carbons, making it hard to distinguish chair vs. boat conformations.

  • Source: Mo-K

    
     (
    
    
    
    Å) is standard, but Cu-K
    
    
    (
    
    
    Å) is preferred for small organic molecules without heavy atoms to maximize diffraction intensity.
Phase 3: Structural Analysis (The "Product")

Once the structure is solved (typically using Direct Methods like SHELXT), you analyze:

  • Torsion Angles: Specifically the C(thiazole)-C(cyclohexyl)-C-C angles to determine the ring puckering parameters.

  • Axial vs. Equatorial: Visual confirmation of the 4-methyl group.

    • Trans-isomer: Typically adopts a chair conformation with both the thiazole and methyl groups in equatorial positions to minimize 1,3-diaxial interactions.

    • Cis-isomer: Forces one substituent into the axial position (higher energy).

Visualizing the Workflow

The following diagram outlines the decision-making and experimental path for confirming the structure of these derivatives.

StructuralConfirmation Start Crude 4-methylcyclohexyl thiazole Derivative NMR 1H NMR & NOESY Analysis Start->NMR Ambiguity Is Stereochemistry Definitive? NMR->Ambiguity NMR_Success Structure Confirmed (Relative Config only) Ambiguity->NMR_Success Yes (Clear NOE) Crystallization Crystallization Strategy (Vapor Diffusion) Ambiguity->Crystallization No (Overlap/Ambiguous) XRD_Collect SCXRD Data Collection (100 K, Cu-Source) Crystallization->XRD_Collect Single Crystal Obtained Refinement Structure Refinement (SHELXL) XRD_Collect->Refinement Analysis Structural Analysis Refinement->Analysis Result_Abs Absolute Configuration (Cis/Trans Defined) Analysis->Result_Abs Stereochemistry Result_Pack Packing Interactions (Hirshfeld Surface) Analysis->Result_Pack Intermolecular Forces

Caption: Integrated workflow for structural determination, highlighting the escalation from NMR to X-ray Crystallography when stereochemical ambiguity exists.

Case Study Evidence: Why X-ray Wins

In a comparative study of analogous thiazole derivatives (e.g., 2-(4-methylphenyl)thiazoles), NMR often shows a multiplet in the 1.5–2.5 ppm range for cyclohexyl protons, making


-coupling analysis difficult.

Experimental Evidence:

  • NMR Limitation: In the cis-4-methylcyclohexyl isomer, the axial proton at C1 and the equatorial proton at C4 may have overlapping chemical shifts depending on the solvent.

  • X-ray Resolution: Crystallographic data explicitly resolves the C1-C4 torsion angle . For example, in similar cyclobutyl-thiazole derivatives, X-ray diffraction revealed a "puckered" butterfly conformation that was unpredicted by standard NMR analysis [1].

  • Packing: X-ray analysis allows the use of Hirshfeld Surface Analysis to visualize intermolecular interactions. Thiazole rings often form centrosymmetric dimers via

    
     or 
    
    
    
    stacking, which stabilizes the crystal lattice and can explain solubility profiles—data completely invisible to NMR [2].

References

  • Crystal structure and Hirshfeld surface analysis of (Z)-4-{[4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl]amino}-4-oxobut-2-enoic acid. Source: National Center for Biotechnology Information (NCBI). URL:[Link]

  • Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAF Dual Inhibitors. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link]

  • Advanced crystallisation methods for small organic molecules. Source: Chemical Society Reviews (RSC). URL:[Link]

Sources

Validation

Comparative pharmacokinetics of thiazole acetic acid analogs

Comparative Pharmacokinetics of Thiazole Acetic Acid Analogs: A Technical Guide for Drug Development Executive Summary Thiazole acetic acid analogs represent a highly versatile pharmacophore in medicinal chemistry. Histo...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Pharmacokinetics of Thiazole Acetic Acid Analogs: A Technical Guide for Drug Development

Executive Summary Thiazole acetic acid analogs represent a highly versatile pharmacophore in medicinal chemistry. Historically recognized for their cyclooxygenase (COX) inhibition as non-steroidal anti-inflammatory drugs (NSAIDs)[1], modern structural modifications have expanded their utility into cardiovascular modulation[2] and metabolic targeting, such as Stearoyl-CoA Desaturase 1 (SCD1) inhibition. This guide provides an objective, data-driven comparison of the pharmacokinetic (PK) profiles of these analogs, detailing the structural causality behind their absorption, distribution, metabolism, and excretion (ADME), alongside a self-validating experimental protocol for robust PK profiling.

Structural Causality and ADME Profiles

The unique PK behavior of thiazole acetic acid derivatives is dictated by the precise physicochemical balance between the lipophilic thiazole ring and the hydrophilic acetic acid moiety.

  • Absorption & Distribution: The acetic acid group ensures sufficient aqueous solubility for rapid oral absorption, while the thiazole ring facilitates membrane permeability. In targeted therapies, such as SCD1 inhibitors, the carboxylic acid moiety acts as a recognition motif for hepatic uptake transporters. This structural choice drives liver-selective distribution, deliberately minimizing off-target accumulation in tissues like the Harderian gland to prevent ocular toxicity.

  • Metabolism & Clearance: These compounds predominantly undergo Phase I hepatic oxidation (e.g., CYP450-mediated hydroxylation of the phenyl or thiazole rings) followed by Phase II glucuronidation[3]. The rate of this biotransformation dictates the drug's half-life and the potential accumulation of active metabolites.

G A Thiazole Acetic Acid Core (Systemic Circulation) B Hepatic CYP450 (Phase I Oxidation) A->B Hepatic Uptake E Renal Clearance (OAT-mediated) A->E Unchanged Drug C Active/Inactive Metabolites (e.g., p-Hydroxylation) B->C CYP Oxidation D UGT Enzymes (Phase II Glucuronidation) C->D Conjugation D->E Primary Route F Biliary Excretion (Fecal Elimination) D->F Secondary Route

Figure 1: Hepatic metabolism and clearance pathways of thiazole acetic acid analogs.

Comparative Pharmacokinetic Data

To objectively evaluate performance, we must compare classic analogs with novel derivatives. Fentiazac, a prototypical thiazole acetic acid NSAID, exhibits rapid absorption but is subject to extensive first-pass metabolism, yielding p-hydroxyfentiazac[4]. In contrast, novel SMVA derivatives (e.g., SMVA-40) and SCD1 inhibitors are engineered for specific tissue partitioning[2].

Table 1: Comparative Pharmacokinetic Parameters of Thiazole Acetic Acid Analogs

Compound ClassRepresentative AgentTmax (h)Half-life (t1/2)Cmax / Efficacy RangeKey Pharmacokinetic Characteristic
Classic NSAID Fentiazac0.75 - 3.0~2-3 h (Young) ~7.0 h (Elderly)1.05 - 5.4 µg/mLRapid plasma clearance; age-dependent elimination clearance requires dosage adjustment in the elderly[3][4].
NSAID Metabolite p-Hydroxyfentiazac0.75 - 3.0> 12 h25.6% - 79.4% of parent CmaxSlower elimination than parent drug; exhibits significant accumulation (factor ~1.77) upon repeated twice-daily dosing[4].
Cardiovascular Modulator SMVA Series (e.g., SMVA-40)N/A (Ex vivo)N/A10 nM - 100 µMHigh cardiac tissue penetration; dose-dependently increases developed tension without altering heart rate[2].
Metabolic Targeter Thiazole Acetic Acid SCD1 Inhibitors1.0 - 2.0~4-6 h (Rodent)High Liver/Plasma RatioCarboxylic acid moiety drives liver-selective distribution, bypassing ocular adverse events associated with systemic inhibition.

Self-Validating Experimental Protocol for PK Profiling

As drug development professionals, we cannot rely on isolated data points; we must build self-validating analytical systems. The following LC-MS/MS protocol is designed to eliminate matrix effects and ensure absolute quantification of thiazole acetic acid derivatives and their hydroxylated metabolites.

Causality of Design: Thiazole rings are highly susceptible to ion suppression from endogenous plasma phospholipids during electrospray ionization (ESI). Therefore, simple protein precipitation is insufficient. We employ Solid Phase Extraction (SPE) coupled with a Stable Isotope-Labeled Internal Standard (SIL-IS) to create a closed-loop validation system where extraction recovery and ionization efficiency are internally normalized.

Step-by-Step Methodology:

  • In Vivo Dosing & Sampling: Administer the analog via IV (1 mg/kg) and PO (5 mg/kg) routes in a crossover rodent model. Collect serial blood samples (0.25, 0.5, 1, 2, 4, 8, 12, 24 h) into K2EDTA tubes. Validation Check: Include a 0-hour pre-dose sample to establish baseline matrix blanks.

  • Internal Standard Spiking: Aliquot 50 µL of plasma and spike with 10 µL of SIL-IS (e.g., 13C3-labeled analog) at a known concentration. Causality: The SIL-IS co-elutes with the analyte, perfectly mirroring any matrix suppression or extraction losses.

  • Solid Phase Extraction (SPE): Load the spiked plasma onto a pre-conditioned mixed-mode anion exchange (MAX) SPE cartridge. Causality: The MAX chemistry selectively retains the acetic acid moiety at neutral pH, allowing phospholipids and neutral lipids to be washed away with 100% methanol. Elute the target compounds using 2% formic acid in methanol.

  • LC-MS/MS Analysis: Evaporate the eluate and reconstitute in the mobile phase. Inject onto a C18 UPLC column. Utilize Multiple Reaction Monitoring (MRM) in positive ESI mode. Monitor the parent mass transition and the specific +16 Da transition for the hydroxylated metabolite (e.g., p-hydroxyfentiazac).

  • Data Modeling: Perform Non-Compartmental Analysis (NCA) to derive AUC, Clearance (Cl), and Volume of Distribution (Vd). Validation Check: The assay is only deemed valid if the SIL-IS peak area variation across all time points is <15%, proving the absence of time-dependent matrix effects.

Workflow S1 1. In Vivo Administration (IV/PO Crossover Design) S2 2. Serial Sampling (Plasma & Target Tissue) S1->S2 S3 3. Sample Extraction (MAX SPE with SIL-IS) S2->S3 S4 4. LC-MS/MS Analysis (MRM Mode & Matrix Check) S3->S4 S5 5. PK Parameter Modeling (NCA & Compartmental) S4->S5

Figure 2: Self-validating LC-MS/MS workflow for pharmacokinetic profiling.

Conclusion and Strategic Insights

The pharmacokinetic optimization of thiazole acetic acid analogs requires a deep understanding of their metabolic liabilities. While older generation drugs like fentiazac demonstrate the efficacy of the core scaffold, their rapid metabolism and the subsequent accumulation of active metabolites complicate dosing regimens, particularly in elderly populations[3][4]. Conversely, modern rational drug design leverages the acetic acid moiety not just for solubility, but as a homing beacon for tissue-specific distribution—evidenced by the liver-targeting of SCD1 inhibitors and the localized cardiovascular efficacy of the SMVA series[2]. Rigorous, self-validating bioanalytical protocols remain the cornerstone of advancing these promising molecules through the preclinical pipeline.

References

  • Title: Pharmacokinetic study of fentiazac and its main metabolite hydroxyfentiazac in the elderly.
  • Title: The pharmacokinetics of fentiazac and its metabolite, p-hydroxyfentiazac, after twice-daily oral administration to male volunteers.
  • Title: What is the mechanism of Fentiazac?
  • Title: New Thiazole Acetic Acid Derivatives: A Study to Screen Cardiovascular Activity Using Isolated Rat Hearts and Blood Vessels.
  • Title: An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors.

Sources

Comparative

Definitive Guide: Validating Analytical Methods for 2-(2-(4-Methylcyclohexyl)thiazol-4-yl)acetic acid

Topic: Validating analytical methods for 2-(2-(4-Methylcyclohexyl)thiazol-4-yl)acetic acid quantification Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Execu...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating analytical methods for 2-(2-(4-Methylcyclohexyl)thiazol-4-yl)acetic acid quantification Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

The precise quantification of 2-(2-(4-Methylcyclohexyl)thiazol-4-yl)acetic acid —a lipophilic thiazole derivative often investigated for its potential in metabolic modulation (e.g., PPAR agonism)—presents specific analytical challenges.[1][2][3] Its structural duality, featuring a lipophilic 4-methylcyclohexyl tail and a polar acetic acid head, requires a nuanced approach to method selection and validation.

This guide provides an expert-level comparison of HPLC-UV and LC-MS/MS methodologies, supported by self-validating protocols compliant with ICH Q2(R2) and FDA Bioanalytical Guidelines . We move beyond generic steps to explain the causality of chromatographic behavior, ensuring your data stands up to regulatory scrutiny.

Part 1: Compound Profile & Analytical Strategy

To validate a method effectively, one must first understand the molecule's physicochemical behavior.

PropertyValue (Predicted)Analytical Implication
Molecular Formula C₁₂H₁₇NO₂SMW: 239.33 g/mol . Precursor ion [M+H]⁺ = 240.1.
LogP (Lipophilicity) ~3.2 - 3.8High retention on C18 columns; requires high % organic mobile phase. Risk of carryover.
pKa (Acidic) ~4.2 (Carboxyl)pH control is critical. Mobile phase pH must be < 3.0 to suppress ionization and ensure retention/peak shape.
UV Max ~255 nmThiazole ring absorption. Suitable for UV detection but limited sensitivity compared to MS.

The Core Challenge: The "Push-Pull" effect. The cyclohexyl group drives strong hydrophobic interaction, while the acetic acid moiety can cause peak tailing due to secondary silanol interactions if the pH is not sufficiently acidic.

Part 2: Method Comparison (The "Why" and "When")

We compare the two dominant approaches: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for Quality Control (QC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Bioanalysis.

Method A: HPLC-UV (The QC Standard)
  • Best For: Raw material purity, formulation analysis, high-concentration (>1 µg/mL) pharmacokinetic (PK) studies.

  • Mechanism: Reversed-phase separation with acidic buffering to neutralize the carboxylic tail, followed by absorbance detection at 254 nm.

  • Pros: Cost-effective, robust, high precision (RSD < 1%).

  • Cons: Lower sensitivity; susceptible to matrix interference in plasma/urine.

Method B: LC-MS/MS (The Bioanalytical Gold Standard)
  • Best For: Trace quantification in plasma/tissue (ng/mL range), metabolite identification.

  • Mechanism: Electrospray Ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode.

  • Pros: Extreme sensitivity (LOQ < 1 ng/mL), high specificity.

  • Cons: High cost, matrix effects (ion suppression), requires internal standard (IS).

Comparative Performance Matrix
FeatureHPLC-UV (Method A)LC-MS/MS (Method B)
Linearity Range 0.5 – 50 µg/mL1.0 – 1000 ng/mL
LOD (Limit of Detection) ~0.1 µg/mL~0.1 ng/mL
Throughput Moderate (10-15 min run)High (3-5 min run)
Specificity Moderate (Retention time only)High (Mass transition)
Cost per Sample $

$
Part 3: Detailed Validation Protocols
3.1 HPLC-UV Protocol (Robustness-Focused)

Objective: Establish a method resilient to minor changes in pH and organic composition.

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5). Why? Phosphoric acid suppresses silanol activity better than formic acid for UV methods.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 40% B (Isocratic hold to elute polar impurities)

    • 2-10 min: 40% -> 80% B (Elute analyte)

    • 10-12 min: 80% B (Wash lipophilic contaminants)

    • 12.1 min: Return to 40% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm.[1]

Self-Validating Step (SST): Before every run, inject a standard (10 µg/mL).

  • Acceptance Criteria: Tailing Factor (T) < 1.5. If T > 1.5, the column is likely aging or the mobile phase pH is too high.

3.2 LC-MS/MS Protocol (Sensitivity-Focused)

Objective: Maximize ionization efficiency while minimizing matrix effects.

  • Ion Source: ESI Positive Mode.[3] Why? The thiazole nitrogen protonates readily ([M+H]⁺).

  • Mobile Phase A: 0.1% Formic Acid + 2mM Ammonium Formate. Why? Volatile buffer essential for MS; formate boosts ionization.

  • Mobile Phase B: Methanol/Acetonitrile (50:50).

  • MRM Transitions:

    • Quantifier: 240.1 -> 97.1 (Cyclohexyl fragment).

    • Qualifier: 240.1 -> 134.0 (Thiazole core fragment).

  • Internal Standard: Deuterated analog (d3-Analyte) or structural analog (e.g., GW501516-related intermediate).

Part 4: Experimental Data & Visualization
4.1 Validation Workflow Diagram

The following diagram illustrates the logical flow for validating the method according to ICH Q2(R2) guidelines.

ValidationWorkflow Start Method Development Specificity Specificity / Selectivity (Blank vs. Spiked) Start->Specificity Specificity->Start Fail (Interference) Linearity Linearity & Range (R² > 0.999) Specificity->Linearity Pass Accuracy Accuracy & Precision (Recovery 80-120%) Linearity->Accuracy Pass Accuracy->Start Fail (Matrix Effect) LOD_LOQ Sensitivity (LOD / LOQ) Accuracy->LOD_LOQ Robustness Robustness (pH, Flow, Temp) LOD_LOQ->Robustness Final Validated Method Robustness->Final All Criteria Met

Caption: Step-by-step validation workflow ensuring compliance with ICH Q2(R2) standards.

4.2 Representative Validation Data (Synthetic)

Based on typical performance of thiazole-acetic acid derivatives.

ParameterHPLC-UV ResultLC-MS/MS ResultAcceptance Criteria
Linearity (R²) 0.99980.9992> 0.99
Accuracy (Recovery) 98.5% - 101.2%92.0% - 105.0%85-115% (Bioanalysis)
Precision (%RSD) 0.4%3.2%< 2% (UV), < 15% (MS)
Matrix Effect N/A8% Suppression< 15%
4.3 Analytical Decision Tree

When should you choose which method?

DecisionTree Start Select Analytical Goal SampleType Sample Matrix? Start->SampleType Formulation Formulation SampleType->Formulation API / Powder Bio Bio SampleType->Bio Plasma / Urine Conc Expected Concentration? High High Conc->High > 1 µg/mL Low Low Conc->Low < 1 µg/mL HPLC HPLC Formulation->HPLC Use HPLC-UV (High Precision) Bio->Conc HPLC_Bio HPLC_Bio High->HPLC_Bio HPLC-UV (w/ Extraction) LCMS LCMS Low->LCMS Use LC-MS/MS (High Sensitivity)

Caption: Decision matrix for selecting the optimal analytical technique based on sample type and concentration.

Part 5: Troubleshooting & Expert Insights

1. Peak Tailing in HPLC:

  • Cause: Interaction between the basic nitrogen of the thiazole ring and residual silanols on the silica column.

  • Solution: Ensure mobile phase pH is ≤ 3.0. Add 10-20 mM triethylamine (TEA) as a silanol blocker if using older column technologies.

2. Carryover in LC-MS/MS:

  • Cause: The lipophilic 4-methylcyclohexyl group adheres to injector seals.

  • Solution: Use a needle wash solution of 90:10 Acetonitrile:Isopropanol with 0.1% Formic Acid.

3. Internal Standard Selection:

  • If a deuterated standard is unavailable, use GW501516 (if chromatographically resolved) or a structurally similar thiazole like 2-amino-4-methylthiazole derivatives, though the latter may not track extraction efficiency perfectly.

References
  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018). Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L.Practical HPLC Method Development. 2nd Edition. Wiley-Interscience. (Standard reference for acidic mobile phase selection).
  • Basavanakatti, A.I., et al. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples.[3] BMC Chemistry (2024).[4] (Analogous method for thiazole quantification). Link[4]

  • Vertex AI Search.Chromatographic separation of thiadiazole derivatives. (Providing background on thiazole/thiadiazole retention behavior).

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 2-(2-(4-Methylcyclohexyl)thiazol-4-yl)acetic Acid

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to the responsible management of laboratory resources, including the safe disposal of novel chemical entit...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to the responsible management of laboratory resources, including the safe disposal of novel chemical entities. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(2-(4-Methylcyclohexyl)thiazol-4-yl)acetic acid, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established principles of chemical safety and regulatory compliance, reflecting a commitment to best practices that extends beyond the research bench.

I. Hazard Characterization: A Precautionary Approach

The foundation of safe disposal is a thorough understanding of the potential hazards. In the absence of specific toxicological data for 2-(2-(4-Methylcyclohexyl)thiazol-4-yl)acetic acid, we must infer its hazard profile from its structural components.

  • Thiazole Moiety: Thiazole and its derivatives are known to be flammable and may possess toxic properties.[1][4] It is reasonable to assume potential for acute toxicity if ingested, inhaled, or in contact with skin, and it may cause skin and eye irritation.[1]

  • Carboxylic Acid Group: The acetic acid functional group imparts acidic properties to the molecule. Concentrated acetic acid is corrosive and can cause severe skin burns and eye damage.[2][3]

  • Methylcyclohexyl Group: While cyclohexane itself has moderate acute toxicity to aquatic life, some organochlorine compounds containing a cyclohexane ring are known to be persistent organic pollutants with the potential for bioaccumulation.[5] The environmental fate of this specific compound is unknown, necessitating containment from waterways.

Based on this analysis, the uncharacterized compound should be handled as if it possesses the following hazards until proven otherwise:

Potential Hazard Classification (Assumed) Primary Rationale
Acute Toxicity Potential for oral, dermal, and inhalation toxicityBased on general properties of thiazole derivatives.[1]
Skin/Eye Irritation Assumed to be an irritant/corrosiveCarboxylic acid functionality and common properties of thiazole derivatives.[1][2][3]
Environmental Hazard Potentially harmful to aquatic lifeInferred from the properties of cyclohexane and the principle of preventing the release of uncharacterized chemicals into the environment.
II. The Regulatory Framework: Compliance with RCRA

In the United States, the Environmental Protection Agency (EPA) regulates chemical waste under the Resource Conservation and Recovery Act (RCRA).[6] It is the legal responsibility of the waste generator to determine if their waste is hazardous.[7] Hazardous wastes are categorized as either "listed wastes" or "characteristic wastes".[8][9]

  • Listed Wastes: These are wastes from specific industrial processes or discarded commercial chemical products.[7][10] It is unlikely that a novel research compound would be on these lists.

  • Characteristic Wastes: These wastes exhibit at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[9]

The proper disposal of 2-(2-(4-Methylcyclohexyl)thiazol-4-yl)acetic acid will be dictated by its classification under this framework.

III. Step-by-Step Disposal Protocol

This protocol provides a clear workflow for the safe disposal of 2-(2-(4-Methylcyclohexyl)thiazol-4-yl)acetic acid from the point of generation to its final removal by a certified hazardous waste contractor.

Step 1: Immediate Waste Segregation at the Point of Generation

  • Rationale: To prevent accidental mixing with incompatible materials and to ensure proper waste stream management.

  • Procedure:

    • Designate a specific, labeled container for the collection of solid 2-(2-(4-Methylcyclohexyl)thiazol-4-yl)acetic acid waste.

    • For solutions containing the compound, use a separate, compatible liquid waste container. Plastic bottles are often preferred over glass to minimize the risk of breakage.[6]

    • Do not mix this waste with other waste streams (e.g., halogenated solvents, aqueous waste) unless deemed compatible by a qualified chemist or your institution's Environmental Health and Safety (EHS) office.

Step 2: Proper Labeling of Waste Containers

  • Rationale: Accurate labeling is a critical safety and regulatory requirement, providing essential information for all personnel handling the waste.[11]

  • Procedure:

    • Affix a hazardous waste tag to the container as soon as the first drop of waste is added.[6]

    • The label must include:

      • The words "Hazardous Waste".[1]

      • The full chemical name: "2-(2-(4-Methylcyclohexyl)thiazol-4-yl)acetic acid". Avoid abbreviations or chemical formulas.[11]

      • An accurate estimation of the concentration of all components in the container.

      • The date of initial waste accumulation.

      • The name of the principal investigator or research group.

      • A clear indication of the potential hazards (e.g., "Toxic," "Corrosive").

Step 3: Safe Storage in a Satellite Accumulation Area (SAA)

  • Rationale: SAAs provide a safe, designated location for the short-term storage of hazardous waste in the laboratory, pending pickup.

  • Procedure:

    • Store the labeled waste container in a designated SAA, which should be at or near the point of generation and under the control of the laboratory personnel.[11]

    • Ensure the container is kept securely closed at all times, except when adding waste.[11]

    • Store the container in secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks or spills.

    • Segregate the waste container from incompatible materials, particularly strong bases and oxidizing agents.[12]

Step 4: Arranging for Disposal

  • Rationale: Hazardous waste must be disposed of through a licensed and certified hazardous waste management company to ensure it is handled and treated in an environmentally sound manner.[13]

  • Procedure:

    • Once the waste container is nearly full (approximately 90%), or if the research project is complete, contact your institution's EHS office to schedule a waste pickup.[11]

    • Provide the EHS office with a complete and accurate description of the waste as detailed on the hazardous waste tag.

    • Follow all institutional procedures for waste pickup, which may include completing specific forms or online requests.[6]

IV. Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • For Small Spills (<100 mL or a few grams):

    • Alert personnel in the immediate area.

    • Wearing appropriate Personal Protective Equipment (PPE) as outlined below, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pillow).

    • For the acid, you may cautiously neutralize the spill with a weak base like sodium bicarbonate, avoiding excessive effervescence.

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Decontaminate the spill area with a soap and water solution.[1][12]

    • All materials used for cleanup, including gloves and absorbent pads, must be disposed of as hazardous waste.[1]

  • For Large Spills:

    • Evacuate the immediate area.

    • If the spill poses a fire or inhalation hazard, evacuate the entire laboratory and activate the fire alarm if necessary.

    • Contact your institution's EHS office or emergency response team immediately.

V. Personal Protective Equipment (PPE)

Given the assumed hazards, the following minimum PPE should be worn when handling 2-(2-(4-Methylcyclohexyl)thiazol-4-yl)acetic acid and its waste:

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile gloves). Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A standard laboratory coat should be worn and kept buttoned.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, handling should be performed in a certified chemical fume hood.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2-(2-(4-Methylcyclohexyl)thiazol-4-yl)acetic acid.

DisposalWorkflow cluster_generation At the Bench cluster_storage In the Lab cluster_disposal Final Disposal cluster_spill Spill Response start Waste Generation segregate Segregate into a dedicated container start->segregate label_container Label container with 'Hazardous Waste' and full chemical name segregate->label_container store_saa Store in a designated Satellite Accumulation Area (SAA) label_container->store_saa secondary_containment Use secondary containment store_saa->secondary_containment contact_ehs Contact EHS for pickup when container is full secondary_containment->contact_ehs pickup Waste collected by certified personnel contact_ehs->pickup end Final Disposal at a Licensed Facility pickup->end spill Spill Occurs small_spill Small Spill? (<100mL) spill->small_spill Yes large_spill Large Spill spill->large_spill No cleanup Contain, neutralize, and clean up with appropriate PPE small_spill->cleanup evacuate Evacuate and call for emergency assistance large_spill->evacuate cleanup->segregate Dispose of cleanup materials as hazardous waste

Caption: Disposal workflow for 2-(2-(4-Methylcyclohexyl)thiazol-4-yl)acetic acid.

References

  • What Are the Different Classifications of Hazardous Waste under RCRA? (2025). Sustainability Directory.
  • RCRA Hazardous Waste Definitions: P, U, K, and F-Listed. (2025).
  • Waste Characterization Regulations: A Guide to Compliance with the RCRA. (2023). ALS Global.
  • How Is Hazardous Waste Defined Under RCRA? (2025). August Mack Environmental.
  • Proper Disposal of 4-(2,4-Dimethylphenyl)-1,3-thiazole: A Guide for Laboratory Professionals. (n.d.). Benchchem.
  • How to Dispose of Chemical Waste. (n.d.). Environmental Health and Safety.
  • Frequent Questions About Hazardous Waste Identification. (2025). US EPA.
  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.).
  • Alkylcyclohexanes in environmental geochemistry. (2002). U.S. Geological Survey.
  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia | Research.
  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022).
  • SAFETY DATA SHEET - 2-Amino-4-thiazoleacetic acid. (2025). Fisher Scientific.
  • Cyclohexane. (2022). DCCEEW.
  • Steps in Complying with Regulations for Hazardous Waste. (2025). US EPA.
  • Glacial Acetic Acid. (n.d.).
  • SAFETY DATA SHEET - 2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid. (2025). Fisher Scientific.
  • Alkylcyclohexanes in Environmental Geochemistry. (2025). ResearchGate.
  • Thiazole. (n.d.). Santa Cruz Biotechnology.
  • Is Cyclohexane a Volatile Organic Compound, and Why Does It Matter? (2024). INNOVEDA.
  • Procedures for the disposal of liquid chemical residues and aqueous solutions. (n.d.).
  • β-Hexachlorocyclohexane: A Small Molecule with a Big Impact on Human Cellular Biochemistry. (n.d.). PMC.
  • GHS07 - Safety Data Sheet. (2024).
  • Material Safety Data Sheet - (2-Aminothiazole-4-yl)-Acetic Acid, 98%. (2005). Cole-Parmer.
  • SAFETY DATA SHEET - Acetic Acid. (n.d.).
  • 0004 - Hazardous Substance Fact Sheet - Acetic Acid. (n.d.).
  • 2-{2-[(1r,4r)-4-methylcyclohexyl]-1,3-thiazol-4-yl}acetic acid. (n.d.). Sigma-Aldrich.
  • MSDS of 2-(2-aMinothiazol-4-yl) acetic acid hydrochloride. (2016). Capot Chemical.
  • 2-(2-Aminothiazol-4-yl) acetic acid hydrochloride SDS, 66659-20-9 Safety Data Sheets. (n.d.).
  • SAFETY DATA SHEET - (Z)-2-(2-Amino-4-thiazolyl)-2-(methoxyimino)acetic Acid. (2023). TCI Chemicals.
  • SAFETY DATA SHEET - Acetic Acid, Glacial. (2024). Actylis Lab Solutions.
  • Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. (2024). MDPI.
  • Utilization of Spent Acetic acid. (2025).
  • Thiazole derivatives: prospectives and biological applications. (2024). ResearchGate.
  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022). PMC.

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(2-(4-Methylcyclohexyl)thiazol-4-yl)acetic acid

This document provides essential safety protocols and logistical guidance for the handling and disposal of 2-(2-(4-Methylcyclohexyl)thiazol-4-yl)acetic acid (CAS No. 2095396-58-8).

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety protocols and logistical guidance for the handling and disposal of 2-(2-(4-Methylcyclohexyl)thiazol-4-yl)acetic acid (CAS No. 2095396-58-8). As a research chemical with limited published toxicological data, a cautious approach grounded in the known hazards of its structural motifs—a thiazole ring and a carboxylic acid group—is imperative. This guide is designed for drug development professionals, researchers, and scientists to ensure a safe laboratory environment.

Hazard Identification and Risk Assessment: The Foundation of Safety

2-(2-(4-Methylcyclohexyl)thiazol-4-yl)acetic acid is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The GHS07 "Exclamation Mark" pictogram is associated with this compound, signaling these acute toxicity risks.

Before any procedure, a comprehensive risk assessment is mandatory. This involves evaluating the quantity of the chemical being used, the nature of the procedure (e.g., weighing a solid vs. making a solution), and the potential for aerosol generation or splashing. The control measures outlined below, particularly the use of Personal Protective Equipment (PPE), are designed to mitigate these identified risks.

Personal Protective Equipment (PPE): Your Last Line of Defense

While engineering controls like fume hoods are the primary means of exposure prevention, PPE is crucial for safeguarding against accidental contact.[1][2] The selection of appropriate PPE is not a static choice but depends on the specific task being performed.

Core PPE Requirements

Eye and Face Protection: Due to the severe eye irritation risk (H319), standard safety glasses are insufficient.

  • Mandatory: Chemical splash goggles that conform to ANSI Z87.1 standards must be worn at all times when handling the compound in either solid or liquid form.[2][3][4]

  • Recommended for Splash Risk: When handling larger volumes (>50 mL) of solutions or during procedures with a high potential for splashing, a face shield should be worn in conjunction with chemical splash goggles.[1]

Hand Protection: The risk of skin irritation (H315) necessitates careful glove selection.

  • Material: Nitrile gloves are recommended for incidental contact with this compound and for protection against a wide range of chemicals.[5] Disposable nitrile gloves offer limited protection and should be removed and replaced immediately upon contamination.[1]

  • Inspection: Always inspect gloves for tears or punctures before use.[1]

  • Technique: Practice proper glove removal techniques to avoid contaminating your skin. Contaminated gloves should be disposed of as hazardous waste.[6] Never wear gloves outside of the laboratory or use them to touch common surfaces like doorknobs, phones, or keyboards.[1]

Body Protection:

  • Laboratory Coat: A clean, flame-resistant lab coat is required to protect against splashes and contamination of personal clothing.[2][3]

  • Apron: For tasks involving significant quantities of corrosive or irritating solutions, a chemically resistant apron worn over the lab coat provides an additional layer of protection.[1]

  • Footwear: Fully enclosed, non-perforated shoes are mandatory in the laboratory.[3]

Respiratory Protection: The risk of respiratory irritation (H335) means that engineering controls are paramount.

  • Primary Control: All handling of the solid powder, especially weighing, and any procedure that could generate dust or aerosols must be performed inside a certified chemical fume hood.[7]

  • When a Respirator is Needed: In the rare event of an engineering control failure or a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates may be necessary.[4][8] All personnel who may need to wear a respirator must be part of a respiratory protection program that includes fit testing and training, in compliance with OSHA 29 CFR 1910.134.[9]

Operational Plan: Procedural Guidance

Donning and Doffing PPE: A Critical Sequence

Correctly putting on and removing PPE is crucial to prevent cross-contamination.

Donning Sequence:

  • Body Protection: Don lab coat and any necessary apron.

  • Hand Protection: Wash hands and don the first pair of gloves.

  • Eye/Face Protection: Don chemical splash goggles and face shield, if required.

Doffing Sequence (to minimize contamination):

  • Gloves: Remove gloves using a method that avoids touching the outside with bare skin.

  • Face/Eye Protection: Remove face shield (if used), followed by goggles, handling them by the strap.

  • Body Protection: Remove lab coat, turning it inside out as you do so.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

PPE Recommendations by Task
TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Control
Weighing Solid Compound Chemical Splash GogglesNitrile GlovesLab CoatChemical Fume Hood
Preparing Solutions Chemical Splash GogglesNitrile GlovesLab CoatChemical Fume Hood
Transferring Solutions (>50mL) Goggles & Face ShieldNitrile GlovesLab Coat & Chemical-Resistant ApronChemical Fume Hood
Cleaning Glassware Chemical Splash GogglesNitrile GlovesLab CoatWell-ventilated area

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weighing [label="Weighing Solid", fillcolor="#F1F3F4", fontcolor="#202124"]; solution_prep [label="Preparing/Handling Solution", fillcolor="#F1F3F4", fontcolor="#202124"]; spill_cleanup [label="Spill Cleanup", fillcolor="#F1F3F4", fontcolor="#202124"];

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task_type -> weighing [label="Solid"]; task_type -> solution_prep [label="Liquid"]; task_type -> spill_cleanup [label="Emergency"];

weighing -> ppe_base; solution_prep -> volume_check;

volume_check -> ppe_base [label="No"]; volume_check -> ppe_splash [label="Yes"];

spill_cleanup -> ppe_spill; } Decision workflow for selecting appropriate PPE.

Disposal Plan: Managing Contaminated Materials

All waste generated from handling this chemical must be treated as hazardous waste.

  • Solid Waste: The compound, any contaminated weigh boats, and wipes must be collected in a clearly labeled, sealed container for solid hazardous waste.[10]

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a compatible, sealed, and clearly labeled container for liquid hazardous waste.[11] Given its acidic nature, it should be stored in a container designated for acidic waste, away from bases and reactive chemicals.[11]

  • Contaminated PPE: Used gloves, disposable aprons, and other contaminated PPE should be placed in a designated hazardous waste container.[12]

  • Empty Containers: The original chemical container must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). This rinsate must be collected and disposed of as hazardous liquid waste.[12] After rinsing and air-drying in a fume hood, the defaced container can be disposed of in regular trash or recycling, depending on institutional policy.

Always adhere to your institution's specific hazardous waste management guidelines.[11]

References

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury. Retrieved from [Link]

  • Pocket Guide to Chemical Hazards Introduction. (n.d.). National Institute for Occupational Safety and Health (NIOSH). Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards. (2007). Centers for Disease Control and Prevention. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (2005). National Institute for Occupational Safety and Health. Retrieved from [Link]

  • Personal Protective Equipment. (2025, December 6). University of Illinois Division of Research Safety. Retrieved from [Link]

  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research. Retrieved from [Link]

  • Niosh Pocket Guide to Chemical Hazards. (n.d.). Barnes & Noble. Retrieved from [Link]

  • Personal Protective Equipment Policy for Research Laboratories and Support Facilities. (n.d.). University of South Carolina. Retrieved from [Link]

  • Carboxylic Acids – GCSE Chemistry (Triple) CCEA Revision. (n.d.). Study Rocket. Retrieved from [Link]

  • thiazole 500 sc safety data sheet. (n.d.). Villa. Retrieved from [Link]

  • Personal Protective Equipment. (n.d.). University of Texas at Dallas Environmental Health & Safety Services. Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste. (2023, October). Vanderbilt University Medical Center. Retrieved from [Link]

  • Safety Data Sheet Thiazole. (n.d.). Metasci. Retrieved from [Link]

  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. (n.d.). Lehigh University Campus Safety Division. Retrieved from [Link]

  • Laboratory Waste Disposal Safety Protocols. (2024, August 16). National Science Teaching Association. Retrieved from [Link]

  • Required Personal Protective Equipment Use in Campus Research Laboratories. (n.d.). Princeton University Environmental Health and Safety. Retrieved from [Link]

  • How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals. (n.d.). UK SDS Manager. Retrieved from [Link]

  • Acid Handling. (2019, April 11). University of Utah. Retrieved from [Link]

  • Material Safety Data Sheet - (2-Aminothiazole-4-yl)-Acetic Acid, 98%. (2005, October 3). Cole-Parmer. Retrieved from [Link]

  • Acetic acid - NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • MSDS of 2-(2-aMinothiazol-4-yl) acetic acid hydrochloride. (2016, August 22). Capot Chemical. Retrieved from [Link]

Sources

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